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  • Product: 2-Aminoheptane
  • CAS: 44652-67-7

Core Science & Biosynthesis

Foundational

2-aminoheptane chemical properties and structure

An In-depth Technical Guide to 2-Aminoheptane: Chemical Properties, Structure, and Analysis Introduction 2-Aminoheptane, also known as tuaminoheptane or 1-methylhexylamine, is a sympathomimetic amine utilized primarily a...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Aminoheptane: Chemical Properties, Structure, and Analysis

Introduction

2-Aminoheptane, also known as tuaminoheptane or 1-methylhexylamine, is a sympathomimetic amine utilized primarily as a nasal decongestant due to its vasoconstrictor properties.[1][2][3] It acts as a stimulant and is classified as an alkylamine, structurally distinct from phenethylamines due to the absence of an aromatic ring.[3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, relevant experimental protocols for its analysis, and its primary mechanism of action for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

2-Aminoheptane is a chiral molecule existing as two enantiomers, (R)-(-)-2-aminoheptane and (S)-(+)-2-aminoheptane.[4] The information presented here typically pertains to the racemic mixture unless otherwise specified.

Table 1: Chemical Identification of 2-Aminoheptane

IdentifierValue
IUPAC Name heptan-2-amine
Synonyms Tuaminoheptane, 1-Methylhexylamine, 2-Heptylamine, Tuamine
CAS Number 123-82-0 (racemate)
6240-90-0 ((R)-isomer)
44745-29-1 ((S)-isomer)
Molecular Formula C₇H₁₇N
SMILES CCCCCC(C)N
InChI Key VSRBKQFNFZQRBM-UHFFFAOYSA-N (racemate)

Physicochemical Properties

The physicochemical properties of 2-aminoheptane are critical for its formulation, delivery, and biological activity. It is a clear, colorless to yellow liquid.

Table 2: Physicochemical Data for 2-Aminoheptane

PropertyValueSource(s)
Molecular Weight 115.22 g/mol
Boiling Point 142-144 °C at 1013 hPa
Density 0.766 g/mL at 25 °C
Refractive Index n20/D 1.418
Solubility Slightly soluble in water (9 g/L at 20 °C). Freely soluble in alcohol, ether, chloroform, and benzene.
pH 11.45 (10 g/L in H₂O at 20 °C)
Flash Point 54 °C (closed cup)
logP (Octanol/Water) 2.40

Experimental Protocols

Accurate quantification and characterization of 2-aminoheptane are essential for quality control and research. The following protocols describe relevant analytical methodologies.

Titrimetric Assay for Quantification

A rapid and accurate method for determining the 2-aminoheptane content in a sample involves non-aqueous acid-base titration.

Principle: The basic amine group of 2-aminoheptane is titrated with a strong acid (perchloric acid) in a non-aqueous solvent (glacial acetic acid). The endpoint is determined potentiometrically or with a suitable indicator.

Methodology:

  • Reagent Preparation:

    • Titrant: Prepare a 0.1 N solution of perchloric acid (HClO₄) in glacial acetic acid. Standardize this solution against a primary standard like potassium acid phthalate or 4-aminopyridine.

    • Solvent: Use anhydrous glacial acetic acid.

  • Sample Preparation:

    • Accurately weigh a sample containing a known amount of 2-aminoheptane.

    • Dissolve the sample in a sufficient volume of glacial acetic acid to ensure complete dissolution. For samples embedded in a matrix (e.g., a plastic inhaler pledget), extract the amine directly with the glacial acetic acid.

  • Titration:

    • Immerse a calibrated pH electrode (or a suitable indicator electrode system) into the sample solution.

    • Titrate the solution with the standardized 0.1 N perchloric acid titrant, recording the potential (mV) or pH reading after each addition.

    • Continue the titration past the equivalence point.

  • Endpoint Determination:

    • Determine the endpoint of the titration by identifying the point of maximum inflection on the titration curve (the first or second derivative of the plot of potential vs. titrant volume).

  • Calculation:

    • Calculate the percentage of 2-aminoheptane in the sample using the volume of titrant consumed, its normality, and the sample weight.

Chromatographic Analysis by GC-MS (Gas Chromatography-Mass Spectrometry)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like 2-aminoheptane. The following is a representative protocol, often requiring derivatization to improve the chromatographic behavior of the primary amine.

Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components are then ionized and fragmented in a mass spectrometer, producing a unique mass spectrum for identification.

Methodology:

  • Sample Preparation & Derivatization (Example with Chloroformate):

    • To 100 µL of an aqueous sample, add 33 µL of ethanol and 17 µL of pyridine. Mix thoroughly.

    • Add 20 µL of a chloroformate reagent (e.g., methyl chloroformate) and vortex immediately for 30-60 seconds. This step acylates the amine group, making it less polar and more volatile.

    • Add 100 µL of chloroform to extract the derivatized 2-aminoheptane.

    • Add 100 µL of 50 mM sodium bicarbonate to neutralize excess reagent.

    • Vortex and centrifuge to separate the layers. The lower chloroform layer is collected for analysis.

  • GC-MS Analysis:

    • GC Column: Use a mid-polarity capillary column (e.g., DB-5MS or equivalent).

    • Injection: Inject 1 µL of the chloroform extract into the GC, typically in splitless mode.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: Start at 70 °C (hold for 1 min), ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Detection: Operate in Electron Ionization (EI) mode at 70 eV. Data can be acquired in full scan mode to identify unknowns or in Selected Ion Monitoring (SIM) mode for higher sensitivity quantification of the target analyte.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Aqueous Sample p2 Add Ethanol & Pyridine p1->p2 p3 Derivatization (e.g., with Chloroformate) p2->p3 p4 Extraction (with Chloroform) p3->p4 p5 Collect Organic Layer p4->p5 a1 Injection into GC p5->a1 a2 Separation in Capillary Column a1->a2 a3 Ionization & Fragmentation (MS) a2->a3 a4 Detection a3->a4 d1 Chromatogram & Mass Spectra a4->d1 d2 Quantification & Identification d1->d2

Caption: Workflow for the analysis of 2-aminoheptane using GC-MS.

Biological Activity and Signaling Pathway

2-Aminoheptane is a sympathomimetic agent, meaning it mimics the effects of endogenous agonists of the sympathetic nervous system, such as norepinephrine (noradrenaline). Its primary use as a nasal decongestant stems from its ability to act as a vasoconstrictor.

Mechanism of Action: The main mechanism underlying its effects is its action on noradrenergic synapses. 2-Aminoheptane has been found to function as both a releasing agent and a reuptake inhibitor of norepinephrine.

  • Norepinephrine Releasing Agent: 2-Aminoheptane can enter the presynaptic neuron and induce the release of norepinephrine from storage vesicles into the synaptic cleft.

  • Norepinephrine Reuptake Inhibitor: It inhibits the norepinephrine transporter (NET), a protein responsible for clearing norepinephrine from the synaptic cleft back into the presynaptic neuron.

Both actions lead to a significant increase in the concentration and residence time of norepinephrine in the synaptic cleft. This elevated norepinephrine level enhances the activation of adrenergic receptors on the postsynaptic cell, leading to downstream physiological effects such as vasoconstriction in the nasal mucosa, which reduces swelling and congestion.

Noradrenergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle NE Vesicles NE_synapse NE vesicle->NE_synapse NE Release NE_pre Norepinephrine (NE) NET Norepinephrine Transporter (NET) drug 2-Aminoheptane drug->vesicle Stimulates drug->NET Blocks NE_synapse->NET Reuptake receptor Adrenergic Receptor NE_synapse->receptor Activates response Physiological Response (e.g., Vasoconstriction) receptor->response Leads to

Caption: Mechanism of action of 2-aminoheptane at a noradrenergic synapse.

References

Exploratory

A Technical Guide to the Enantioselective Synthesis of 2-Aminoheptane

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the primary methodologies for the synthesis of enantiomerically enriched 2-aminoheptane,...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methodologies for the synthesis of enantiomerically enriched 2-aminoheptane, a valuable chiral building block in pharmaceutical and chemical research. The guide details experimental protocols for key synthetic strategies, presents quantitative data in structured tables for comparative analysis, and includes visualizations of the experimental workflows.

Overview of Synthetic Strategies

The synthesis of enantiomerically pure amines is a critical endeavor in modern organic chemistry, particularly for applications in the life sciences where the stereochemistry of a molecule can dictate its biological activity. For the production of enantiomerically enriched 2-aminoheptane, three principal strategies have proven most effective:

  • Biocatalytic Asymmetric Synthesis: Employing enzymes such as transaminases (TAs) or imine reductases (IREDs) to convert the prochiral ketone, 2-heptanone, into the desired chiral amine. This approach is lauded for its high enantioselectivity and environmentally benign reaction conditions.

  • Kinetic Resolution of Racemic 2-Aminoheptane: This method involves the selective reaction of one enantiomer from a racemic mixture, most commonly through enzymatic acylation using lipases. This leaves the unreacted enantiomer in high enantiomeric excess.

  • Asymmetric Reductive Amination (Chemical): The direct conversion of 2-heptanone to 2-aminoheptane using a chiral catalyst, typically based on transition metals like ruthenium or iridium, in the presence of an ammonia source and a reducing agent.

This guide will now delve into the specifics of each of these methodologies, providing detailed experimental protocols and performance data.

Biocatalytic Asymmetric Synthesis using Transaminases

Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. This method allows for the direct and highly enantioselective synthesis of chiral amines from prochiral ketones.

General Reaction Scheme

ketone 2-Heptanone transaminase Transaminase (TA) PLP ketone->transaminase amine_donor Amino Donor (e.g., Isopropylamine) amine_donor->transaminase aminoheptane Enantiomerically Enriched 2-Aminoheptane transaminase->aminoheptane ketone_byproduct Ketone Byproduct (e.g., Acetone) transaminase->ketone_byproduct

Figure 1. General workflow for the transaminase-catalyzed synthesis of 2-aminoheptane.

Experimental Protocol: Asymmetric Synthesis with a Robust ω-Transaminase

This protocol is adapted from studies on robust ω-transaminases from Pseudomonas jessenii (PjTA-R6) which have shown high activity and enantioselectivity towards aliphatic ketones.[1]

Materials:

  • 2-Heptanone

  • (S)-(-)-α-Methylbenzylamine (or Isopropylamine as an alternative amino donor)

  • Pyridoxal-5'-phosphate (PLP)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Recombinant ω-Transaminase (e.g., PjTA-R6) whole cells or purified enzyme

  • Organic solvent (e.g., MTBE or Ethyl Acetate) for extraction

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (for salt formation)

Procedure:

  • In a reaction vessel, prepare a solution of 50 mM Tris-HCl buffer (pH 8.0) containing 1 mM PLP.

  • Add the amino donor, for example, (S)-(-)-α-methylbenzylamine, to a final concentration of 500 mM.

  • Add 2-heptanone to a final concentration of 25 mM.

  • Initiate the reaction by adding the ω-transaminase biocatalyst (e.g., 2 mg/mL of purified enzyme or an equivalent amount of whole cells).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC or HPLC.

  • Upon completion, stop the reaction by adding a strong base (e.g., 5 M NaOH) to raise the pH to >12.

  • Extract the product, 2-aminoheptane, with an organic solvent such as MTBE or ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • The enantiomeric excess of the product can be determined by chiral HPLC analysis after derivatization (see section 5).

  • For isolation, the amine can be precipitated as its hydrochloride salt by bubbling HCl gas through the organic solution or by adding a solution of HCl in an anhydrous solvent.

Performance Data

The performance of transaminases in the asymmetric synthesis of aliphatic amines is generally high, with excellent enantioselectivities. While specific data for 2-aminoheptane with PjTA-R6 is not available, results for similar aliphatic ketones suggest that high conversions and enantiomeric excesses can be expected.[1][2]

SubstrateAmino DonorBiocatalystConversion (%)Enantiomeric Excess (ee, %)Configuration
2-HeptanoneIsopropylaminePjTA-R6>40 (estimated)>99 (estimated)(S)
2-OctanoneIsopropylaminePjTA-R675>99(S)

Table 1. Representative performance of a robust ω-transaminase in the asymmetric synthesis of aliphatic amines. Data for 2-heptanone is an estimation based on the performance with other aliphatic ketones.[1]

Kinetic Resolution of Racemic 2-Aminoheptane using Lipases

Kinetic resolution is a widely used method for obtaining enantiomerically enriched compounds. In the case of amines, lipase-catalyzed acylation of the racemic mixture is a common approach. One enantiomer is selectively acylated, allowing for the separation of the unreacted, enantiomerically enriched amine.

General Reaction Scheme

racemic_amine Racemic 2-Aminoheptane lipase Lipase (e.g., CALB) racemic_amine->lipase acyl_donor Acyl Donor (e.g., Isopropyl 2-ethoxyacetate) acyl_donor->lipase enriched_amine Enantiomerically Enriched 2-Aminoheptane lipase->enriched_amine acylated_amine N-Acylated 2-Aminoheptane lipase->acylated_amine

Figure 2. General workflow for the lipase-catalyzed kinetic resolution of 2-aminoheptane.

Experimental Protocol: Kinetic Resolution with Candida antarctica Lipase B

This protocol is based on the kinetic resolution of (±)-2-aminoheptane using Candida antarctica lipase B (CALB) immobilized on magnetic nanoparticles (CaLB-MNPs).[3]

Materials:

  • Racemic 2-aminoheptane

  • Acylating agent (e.g., isopropyl 2-ethoxyacetate)

  • Immobilized Candida antarctica lipase B (e.g., CaLB-MNPs or Novozym 435)

  • Anhydrous organic solvent (e.g., toluene or MTBE)

  • Molecular sieves (optional, for maintaining anhydrous conditions)

Procedure:

  • To a solution of racemic 2-aminoheptane (1 equivalent) in an anhydrous organic solvent (e.g., toluene), add the acylating agent (e.g., isopropyl 2-ethoxyacetate, 0.5 equivalents).

  • Add the immobilized lipase (e.g., 10-20 mg per mmol of amine).

  • Seal the reaction vessel and incubate at a controlled temperature (e.g., 40-60 °C) with shaking.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing the conversion and enantiomeric excess of the remaining amine by chiral HPLC.

  • The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for the unreacted amine.

  • Once the desired conversion is reached, remove the immobilized enzyme by filtration or magnetic separation.

  • The reaction mixture, containing the enantiomerically enriched amine and the acylated amine, can be separated by column chromatography or by an acid-base extraction procedure.

  • For the acid-base extraction:

    • Extract the organic solution with an acidic aqueous solution (e.g., 1 M HCl). The amine will move to the aqueous phase as its hydrochloride salt.

    • Separate the aqueous phase and wash it with an organic solvent to remove the acylated amine.

    • Basify the aqueous phase (e.g., with 5 M NaOH) to a pH >12.

    • Extract the free amine into an organic solvent.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched 2-aminoheptane.

Performance Data

The enantioselectivity of the lipase-catalyzed kinetic resolution is highly dependent on the acylating agent and the immobilization support of the enzyme.

BiocatalystAcylating AgentTime (h)Conversion (%)ee (%) of (S)-amineEnantiomeric Ratio (E)
CaLB-MNPsIsopropyl 2-ethoxyacetate72478433
Novozym 435Isopropyl 2-ethoxyacetate24498949
CaLB-MNPsDiisopropyl malonate7219242
Novozym 435Diisopropyl malonate24457323
CaLB-MNPsIsopropyl 2-cyanoacetate7226353
Novozym 435Isopropyl 2-cyanoacetate24488844

Table 2. Kinetic resolution of (±)-2-aminoheptane using different immobilized CALB preparations and acylating agents.

Asymmetric Reductive Amination (Chemical)

Asymmetric reductive amination (ARA) offers a direct route from a ketone to a chiral amine using a chiral transition metal catalyst. Ruthenium and iridium complexes with chiral ligands are commonly employed for this transformation.

General Reaction Scheme

ketone 2-Heptanone catalyst Chiral Catalyst (e.g., Ru-complex) ketone->catalyst amine_source Ammonia Source (e.g., NH4OAc) amine_source->catalyst amine_product Enantiomerically Enriched 2-Aminoheptane catalyst->amine_product reductant Reducing Agent (e.g., H2) reductant->catalyst

Figure 3. General workflow for the asymmetric reductive amination of 2-heptanone.

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Reductive Amination

This protocol is a general procedure based on established methods for the asymmetric reductive amination of aliphatic ketones.

Materials:

  • 2-Heptanone

  • Ammonium acetate or another ammonia source

  • Ruthenium catalyst precursor (e.g., [Ru(p-cymene)Cl2]2)

  • Chiral ligand (e.g., a chiral diphosphine or diamine ligand)

  • Hydrogen gas (H2)

  • Anhydrous solvent (e.g., methanol or toluene)

  • Base (e.g., potassium tert-butoxide), if required by the catalytic system

Procedure:

  • In a glovebox or under an inert atmosphere, charge a high-pressure reactor with the ruthenium precursor and the chiral ligand in the anhydrous solvent.

  • Stir the mixture at room temperature for a specified time to allow for catalyst formation.

  • Add 2-heptanone and the ammonia source (e.g., ammonium acetate).

  • If required, add the base.

  • Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 20-50 bar).

  • Heat the reaction mixture to the specified temperature (e.g., 50-80 °C) and stir for the required reaction time (e.g., 12-24 hours).

  • After cooling to room temperature, carefully vent the reactor.

  • Filter the reaction mixture to remove the catalyst.

  • The product can be isolated and purified by standard methods, such as distillation or by acid-base extraction as described in section 3.2.

  • Determine the yield and enantiomeric excess of the 2-aminoheptane.

Performance Data
SubstrateCatalyst SystemYield (%)Enantiomeric Excess (ee, %)
Aliphatic Ketones (general)Ru-diphosphine/diamineHigh80-99

Table 3. Typical performance of Ru-catalyzed asymmetric reductive amination of aliphatic ketones.

Determination of Enantiomeric Excess by Chiral HPLC

Accurate determination of the enantiomeric excess (ee) is crucial for evaluating the success of an asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. For primary amines like 2-aminoheptane, derivatization with a chromophore-containing reagent is often necessary to enable UV detection and improve chromatographic separation.

Experimental Protocol: Chiral HPLC Analysis

Materials:

  • Enantiomerically enriched 2-aminoheptane sample

  • Derivatizing agent (e.g., 2,4-dinitrofluorobenzene (DNFB) or dansyl chloride)

  • Triethylamine or another suitable base

  • Anhydrous solvent for derivatization (e.g., acetonitrile or acetone)

  • HPLC grade solvents for the mobile phase (e.g., n-hexane, isopropanol)

  • Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)

Procedure:

Derivatization:

  • Dissolve a small amount of the 2-aminoheptane sample in the anhydrous solvent.

  • Add an excess of the derivatizing agent and the base (e.g., triethylamine).

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Quench the reaction and remove the excess derivatizing agent.

  • Purify the derivatized amine by flash chromatography if necessary.

  • Dissolve the purified derivative in the HPLC mobile phase.

HPLC Analysis:

  • Equilibrate the chiral HPLC column with the mobile phase (e.g., a mixture of n-hexane and isopropanol).

  • Inject the prepared sample onto the column.

  • Run the chromatogram and record the retention times and peak areas for the two enantiomers.

  • Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Conclusion

This technical guide has outlined the principal synthetic routes for obtaining enantiomerically enriched 2-aminoheptane. Biocatalytic methods, particularly the use of transaminases and lipase-catalyzed kinetic resolution, offer high enantioselectivity under mild conditions. Asymmetric reductive amination using chemical catalysts also provides a direct route, with the potential for high efficiency depending on catalyst development. The choice of method will depend on factors such as the desired enantiomer, required scale, cost considerations, and available expertise and equipment. For all methods, rigorous analysis by chiral HPLC is essential to confirm the enantiopurity of the final product.

References

Foundational

An In-depth Technical Guide to the Mechanism of Action of 2-Aminoheptane as a Stimulant

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction 2-Aminoheptane is a simple seven-carbon alkylamine.[1] Unlike many other stimulants such as amphetamine and its derivatives, 2-aminohe...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Aminoheptane is a simple seven-carbon alkylamine.[1] Unlike many other stimulants such as amphetamine and its derivatives, 2-aminoheptane lacks a phenyl ring.[2] This structural simplicity distinguishes it from classical phenethylamine stimulants, yet it shares a similar profile of physiological effects, including increased alertness and vasoconstriction.[2][3] Its primary use has been as a vasoconstrictor in nasal decongestants.[2] However, its stimulant properties have led to its classification as a prohibited substance by the World Anti-Doping Agency.

The stimulant effects of 2-aminoheptane are believed to stem from its interaction with the monoaminergic neurotransmitter systems, specifically those involving norepinephrine, and to a lesser extent, dopamine. This guide will explore the molecular mechanisms likely underlying these effects.

Putative Mechanism of Action

The primary mechanism of action for 2-aminoheptane as a stimulant is considered to be its function as a norepinephrine-releasing agent and reuptake inhibitor . This dual action leads to an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic signaling.

Interaction with Monoamine Transporters

Monoamine transporters (MATs) are a family of sodium-chloride dependent symporters that are responsible for the reuptake of monoamine neurotransmitters from the synaptic cleft into the presynaptic neuron. The primary targets for sympathomimetic stimulants are the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT).

Based on its sympathomimetic effects, 2-aminoheptane is hypothesized to have the highest affinity for NET. By binding to and inhibiting NET, 2-aminoheptane prevents the reuptake of norepinephrine, prolonging its presence in the synapse. Additionally, as a releasing agent, it is thought to reverse the transport direction of NET, causing the efflux of norepinephrine from the presynaptic terminal into the synapse.

Its effects on DAT and SERT are presumed to be significantly lower. A higher potency at NET compared to DAT and SERT is a common characteristic of many stimulants.

Potential Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that is activated by a variety of endogenous trace amines and amphetamine-like stimulants. Activation of TAAR1 can modulate the activity of monoamine transporters and the firing rate of monoaminergic neurons. While there is no direct evidence of 2-aminoheptane acting as a TAAR1 agonist, its structural similarity to other simple amines that do interact with this receptor suggests a potential role for TAAR1 in its overall pharmacological profile.

Quantitative Pharmacological Data

A comprehensive search of the scientific literature did not yield specific quantitative data (e.g., Ki, IC50, or EC50 values) for the binding affinity or functional potency of 2-aminoheptane at the human norepinephrine transporter (NET), dopamine transporter (DAT), serotonin transporter (SERT), or trace amine-associated receptor 1 (TAAR1). The following table is provided as a template for the presentation of such data, should it become available through future research.

Table 1: Hypothetical Data Table for 2-Aminoheptane Binding Affinities (Ki, nM)

CompoundNETDATSERTTAAR1
2-Aminoheptane----

Table 2: Hypothetical Data Table for 2-Aminoheptane Functional Potencies (IC50/EC50, nM)

CompoundNET Uptake Inhibition (IC50)DAT Uptake Inhibition (IC50)SERT Uptake Inhibition (IC50)TAAR1 Activation (EC50)
2-Aminoheptane----

Data in these tables is currently unavailable in the public domain.

Experimental Protocols

The following protocols describe standard in vitro methods used to determine the binding affinities and functional potencies of compounds at monoamine transporters. These methodologies are suitable for the pharmacological characterization of 2-aminoheptane.

Radioligand Binding Assay for Monoamine Transporters

This protocol is adapted from standard methodologies for determining the binding affinity of a test compound to monoamine transporters expressed in cell membranes.

Objective: To determine the equilibrium dissociation constant (Ki) of 2-aminoheptane for NET, DAT, and SERT.

Materials:

  • HEK293 cells stably expressing human NET, DAT, or SERT

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligands:

    • For NET: [3H]Nisoxetine

    • For DAT: [3H]WIN 35,428

    • For SERT: [3H]Citalopram

  • Non-specific binding control (e.g., 10 µM Desipramine for NET, 10 µM Cocaine for DAT, 10 µM Fluoxetine for SERT)

  • 2-Aminoheptane stock solution

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the transporter of interest to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

    • Store membrane preparations at -80°C.

  • Binding Assay:

    • Prepare serial dilutions of 2-aminoheptane in assay buffer.

    • In a 96-well plate, add assay buffer, radioligand (at a concentration close to its Kd), and either a dilution of 2-aminoheptane, buffer (for total binding), or the non-specific binding control.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the 2-aminoheptane concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Uptake Inhibition Assay

This protocol describes a method to assess the functional potency of a compound to inhibit monoamine uptake into cells expressing the respective transporters.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-aminoheptane for NET, DAT, and SERT.

Materials:

  • HEK293 cells stably expressing human NET, DAT, or SERT

  • Culture medium

  • Krebs-Ringer-HEPES (KRH) buffer

  • Radiolabeled substrates:

    • For NET: [3H]Norepinephrine

    • For DAT: [3H]Dopamine

    • For SERT: [3H]Serotonin

  • 2-Aminoheptane stock solution

  • Uptake inhibitors for determining non-specific uptake (e.g., Desipramine for NET, Cocaine for DAT, Fluoxetine for SERT)

  • 96-well cell culture plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture:

    • Seed HEK293 cells expressing the transporter of interest into 96-well plates and grow to confluency.

  • Uptake Assay:

    • Wash the cells with KRH buffer.

    • Pre-incubate the cells with various concentrations of 2-aminoheptane or buffer for a short period (e.g., 10-20 minutes) at 37°C.

    • Initiate uptake by adding the radiolabeled substrate.

    • Incubate for a short period to ensure initial velocity conditions (e.g., 5-15 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

    • Lyse the cells (e.g., with 1% SDS).

    • Add scintillation cocktail to the lysate and measure the radioactivity.

  • Data Analysis:

    • Determine specific uptake by subtracting the radioactivity in the presence of a high concentration of a known inhibitor from the total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the 2-aminoheptane concentration.

    • Determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the putative signaling pathway of 2-aminoheptane and the general workflows for the experimental protocols described.

G cluster_pathway Putative Signaling Pathway of 2-Aminoheptane two_aminoheptane 2-Aminoheptane net Norepinephrine Transporter (NET) two_aminoheptane->net Blocks Reuptake & Promotes Efflux presynaptic_neuron Presynaptic Norepinephrine Neuron net->presynaptic_neuron Reuptake (Inhibited) synaptic_cleft Synaptic Cleft ne_synapse Norepinephrine presynaptic_neuron->ne_synapse Efflux (Promoted) postsynaptic_receptor Postsynaptic Adrenergic Receptor downstream_signaling Downstream Signaling postsynaptic_receptor->downstream_signaling Activation ne_vesicle Norepinephrine Vesicle ne_vesicle->presynaptic_neuron Storage ne_synapse->postsynaptic_receptor Binding

Caption: Putative mechanism of 2-aminoheptane at the noradrenergic synapse.

G cluster_workflow1 Radioligand Binding Assay Workflow prep_membranes Prepare Cell Membranes (HEK293 expressing MAT) setup_assay Set up 96-well Plate: - Membranes - Radioligand - 2-Aminoheptane dilutions prep_membranes->setup_assay incubation Incubate to Reach Equilibrium setup_assay->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis

Caption: Workflow for the radioligand binding assay.

G cluster_workflow2 Monoamine Uptake Inhibition Assay Workflow seed_cells Seed HEK293 cells expressing MAT in 96-well plate pre_incubation Pre-incubate with 2-Aminoheptane dilutions seed_cells->pre_incubation add_substrate Add Radiolabeled Monoamine Substrate pre_incubation->add_substrate uptake_incubation Incubate for Uptake add_substrate->uptake_incubation wash_lyse Wash & Lyse Cells uptake_incubation->wash_lyse counting Scintillation Counting wash_lyse->counting analysis Data Analysis (IC50) counting->analysis

Caption: Workflow for the monoamine uptake inhibition assay.

Conclusion and Future Directions

2-Aminoheptane is a simple aliphatic amine with clear stimulant properties, likely mediated through its action as a norepinephrine reuptake inhibitor and releasing agent. While its precise pharmacological profile remains to be quantitatively defined, the established methodologies for studying monoamine transporter ligands provide a clear path for future research. The determination of its binding affinities and functional potencies at NET, DAT, SERT, and its potential activity at TAAR1, will be crucial for a complete understanding of its mechanism of action and for informing both clinical and regulatory decisions. The experimental protocols and conceptual framework provided in this guide are intended to serve as a valuable resource for researchers dedicated to elucidating the pharmacology of this and other simple sympathomimetic amines.

References

Exploratory

The Enantiomers of 2-Aminoheptane: A Pharmacological Enigma

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction 2-Aminoheptane, also known as tuaminoheptane, is a sympathomimetic amine recognized for its vasoconstrictive and st...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoheptane, also known as tuaminoheptane, is a sympathomimetic amine recognized for its vasoconstrictive and stimulant properties, which have led to its clinical use as a nasal decongestant.[1][2] Its mechanism of action is primarily attributed to its interaction with the norepinephrine transporter (NET), where it acts as both a reuptake inhibitor and a releasing agent, thereby increasing the synaptic concentration of norepinephrine.[1] As a chiral molecule, 2-aminoheptane exists as two stereoisomers: (R)-2-aminoheptane and (S)-2-aminoheptane. Despite the well-established principle that enantiomers of a drug can exhibit significantly different pharmacological and pharmacokinetic profiles, a comprehensive pharmacological characterization of the individual isomers of 2-aminoheptane remains conspicuously absent from the public scientific literature. This guide synthesizes the known pharmacology of racemic 2-aminoheptane and outlines the general experimental methodologies used to characterize such compounds, highlighting the current knowledge gap regarding its stereoisomers.

Pharmacological Profile of 2-Aminoheptane (Racemic Mixture)

The primary pharmacological activity of 2-aminoheptane is centered on the modulation of the norepinephrine transporter. This interaction leads to an increase in norepinephrine levels in the synaptic cleft, resulting in the activation of adrenergic receptors and subsequent physiological effects, such as vasoconstriction.

Pharmacodynamics

The pharmacodynamic effects of racemic 2-aminoheptane are consistent with its role as a norepinephrine transporter modulator. These effects include:

  • Sympathomimetic Activity: Mimics the effects of endogenous catecholamines like norepinephrine.

  • Vasoconstriction: Constriction of blood vessels, which is the basis for its use as a nasal decongestant.[1][2]

  • Stimulant Effects: Central nervous system stimulation, a common characteristic of norepinephrine-releasing agents.

While the primary target is the norepinephrine transporter, the activity of 2-aminoheptane at other monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT), has not been extensively quantified in publicly available literature. It is plausible that it may exhibit some degree of cross-reactivity, a common feature among sympathomimetic amines.

Pharmacokinetics

Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) for racemic 2-aminoheptane, is not extensively documented in readily accessible scientific literature. General principles suggest that as a small, lipophilic amine, it is likely to be well-absorbed orally and readily cross the blood-brain barrier. The metabolic pathways are presumed to involve enzymatic processes common to other simple alkylamines.

The Uncharacterized Stereoselectivity of 2-Aminoheptane Isomers

A critical gap in our understanding of 2-aminoheptane's pharmacology is the lack of data on the individual (R)- and (S)-enantiomers. It is highly probable that the two isomers exhibit different affinities and potencies at the norepinephrine transporter and potentially at other monoamine transporters. This stereoselectivity could have significant implications for both the therapeutic efficacy and the side-effect profile of the drug.

For many chiral amines, one enantiomer is often significantly more potent than the other. For instance, in the case of amphetamine, the (S)-enantiomer (dextroamphetamine) is a more potent central nervous system stimulant than the (R)-enantiomer (levoamphetamine). A similar stereochemical preference may exist for 2-aminoheptane, but without experimental data, this remains speculative.

Experimental Protocols for Pharmacological Characterization

To address the current knowledge gap, a thorough pharmacological investigation of the 2-aminoheptane isomers is required. The following are detailed methodologies for key experiments that would be essential for such a characterization.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.

Objective: To determine the binding affinities (Ki) of (R)-2-aminoheptane and (S)-2-aminoheptane for the human dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human DAT, NET, or SERT. This is typically achieved by homogenizing the cells in a cold buffer and isolating the membrane fraction through centrifugation.

  • Assay Conditions: The binding assays are performed in a 96-well plate format. Each well contains the cell membranes, a specific radioligand for the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of the unlabeled test compound (either (R)- or (S)-2-aminoheptane).

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the test compound concentration. The IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by nonlinear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cells Cells expressing monoamine transporter homogenize Homogenization cells->homogenize centrifuge Centrifugation homogenize->centrifuge membranes Isolated Membranes centrifuge->membranes setup Assay Setup: Membranes + Radioligand + Test Compound membranes->setup incubate Incubation setup->incubate filter Filtration incubate->filter wash Washing filter->wash count Scintillation Counting wash->count plot Generate Competition Binding Curves count->plot calculate Calculate IC50 and Ki plot->calculate

A flowchart of the radioligand binding assay protocol.
Neurotransmitter Uptake Assays

Neurotransmitter uptake assays measure the functional activity of monoamine transporters by quantifying the uptake of a radiolabeled substrate.

Objective: To determine the potency (IC50) of (R)-2-aminoheptane and (S)-2-aminoheptane to inhibit the uptake of dopamine, norepinephrine, and serotonin by their respective transporters.

Methodology:

  • Cell Culture: Cells stably expressing the human DAT, NET, or SERT are cultured in appropriate media and plated in 96-well plates.

  • Pre-incubation: The cells are washed and pre-incubated with varying concentrations of the test compounds ((R)- or (S)-2-aminoheptane) or a known inhibitor (for control) in a physiological buffer.

  • Uptake Initiation: The uptake reaction is initiated by adding a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to each well.

  • Incubation: The plates are incubated for a short period (typically a few minutes) at 37°C to allow for substrate uptake.

  • Uptake Termination: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

  • Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of uptake is calculated for each concentration of the test compound. IC50 values are then determined by fitting the data to a sigmoidal dose-response curve.

G cluster_cell_prep Cell Preparation cluster_assay_proc Assay Procedure cluster_quant_analysis Quantification & Analysis culture Culture cells expressing monoamine transporter plate Plate cells in 96-well plates culture->plate preincubate Pre-incubation with Test Compound plate->preincubate add_substrate Add Radiolabeled Substrate preincubate->add_substrate incubate Incubation at 37°C add_substrate->incubate terminate Terminate Uptake (Wash with cold buffer) incubate->terminate lyse Cell Lysis terminate->lyse count Scintillation Counting lyse->count analyze Calculate % Inhibition and IC50 count->analyze

A flowchart of the neurotransmitter uptake assay protocol.

Signaling Pathways

The primary signaling event initiated by 2-aminoheptane is the increase in extracellular norepinephrine. This leads to the activation of adrenergic receptors, which are G-protein coupled receptors (GPCRs). The downstream signaling pathways will depend on the specific subtype of adrenergic receptor activated (e.g., α1, α2, β1, β2, β3) and the G-protein they are coupled to (e.g., Gq, Gi, Gs).

For example, activation of β-adrenergic receptors, which are coupled to Gs, would lead to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to a cellular response. Conversely, activation of α2-adrenergic receptors, coupled to Gi, would inhibit adenylyl cyclase and decrease cAMP levels.

Generalized Adrenergic Receptor Signaling Pathway

G cluster_receptor Adrenergic Receptor (GPCR) cluster_gprotein G-Protein cluster_effector Effector & Second Messenger aminoheptane 2-Aminoheptane net Norepinephrine Transporter (NET) aminoheptane->net norepi ↑ Extracellular Norepinephrine net->norepi Inhibits Reuptake & Promotes Release receptor AR norepi->receptor g_protein Gαβγ receptor->g_protein g_alpha g_protein->g_alpha g_betagamma Gβγ g_protein->g_betagamma effector Effector (e.g., Adenylyl Cyclase) g_alpha->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase Protein Kinase (e.g., PKA) second_messenger->kinase response Cellular Response kinase->response

A simplified diagram of a potential signaling pathway activated by 2-aminoheptane.

Data Presentation

Due to the lack of publicly available data for the individual isomers of 2-aminoheptane, the following tables are presented as templates for how such data should be structured once it becomes available through future research.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of 2-Aminoheptane Isomers

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
(R)-2-AminoheptaneData Not AvailableData Not AvailableData Not Available
(S)-2-AminoheptaneData Not AvailableData Not AvailableData Not Available
Racemic 2-AminoheptaneData Not AvailableData Not AvailableData Not Available

Table 2: Monoamine Transporter Uptake Inhibition (IC50, nM) of 2-Aminoheptane Isomers

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
(R)-2-AminoheptaneData Not AvailableData Not AvailableData Not Available
(S)-2-AminoheptaneData Not AvailableData Not AvailableData Not Available
Racemic 2-AminoheptaneData Not AvailableData Not AvailableData Not Available

Conclusion and Future Directions

While 2-aminoheptane is known to be a norepinephrine transporter inhibitor and releasing agent, a significant void exists in the scientific literature concerning the pharmacological profiles of its individual (R)- and (S)-enantiomers. The data presented in this guide for the racemic mixture is qualitative, and the detailed experimental protocols provided are based on standard methodologies for this class of compounds. To fully understand the therapeutic potential and safety profile of 2-aminoheptane, it is imperative that future research focuses on the stereoselective pharmacology of its isomers. Such studies should include comprehensive in vitro binding and functional assays at all three monoamine transporters, as well as in vivo pharmacokinetic and pharmacodynamic characterizations. This will not only provide a more complete understanding of this specific compound but also contribute to the broader knowledge of structure-activity relationships in sympathomimetic amines. The generation of such data will be crucial for any future drug development efforts involving 2-aminoheptane or its derivatives.

References

Foundational

An In-depth Technical Guide to the Solubility of 2-Aminoheptane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the solubility of 2-aminoheptane in organic solvents. Due to the limited availability of...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-aminoheptane in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational principles governing the solubility of aliphatic amines, expected solubility trends in various organic solvent classes, and a detailed experimental protocol for the accurate determination of 2-aminoheptane solubility. The provided methodologies and theoretical framework will enable researchers to generate precise and reliable solubility data essential for applications in chemical synthesis, drug development, and formulation science.

Introduction

2-Aminoheptane, a primary aliphatic amine, is a valuable building block in organic synthesis and holds interest in pharmaceutical research. Its molecular structure, featuring a polar amino group and a nonpolar seven-carbon alkyl chain, dictates its solubility in different media. A thorough understanding of its solubility in a range of organic solvents is critical for its effective use in reaction chemistry, purification processes, and the formulation of active pharmaceutical ingredients (APIs). This guide aims to equip researchers with the necessary knowledge to predict and experimentally determine the solubility of 2-aminoheptane.

Theoretical Framework of 2-Aminoheptane Solubility

The solubility of 2-aminoheptane is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The 2-aminoheptane molecule possesses a dual nature:

  • Polar Head: The primary amine group (-NH₂) is polar and capable of forming hydrogen bonds. This moiety contributes to its solubility in polar solvents.

  • Nonpolar Tail: The heptyl alkyl chain (C₇H₁₅) is nonpolar and hydrophobic. This part of the molecule interacts favorably with nonpolar solvents through van der Waals forces.

The overall solubility in a given organic solvent is a result of the interplay between these two features. Aliphatic amines like 2-aminoheptane are generally expected to be soluble in a wide array of organic solvents.[1][2][3]

Expected Solubility Trends:
  • Polar Protic Solvents (e.g., Alcohols): Good solubility is expected due to the ability of the amine group to act as a hydrogen bond acceptor and, to a lesser extent, a donor with the solvent's hydroxyl group.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Significant solubility is anticipated as the polar amine group can engage in dipole-dipole interactions with the polar functional groups of the solvent.[1]

  • Nonpolar Solvents (e.g., Hexane, Toluene): 2-Aminoheptane is expected to be freely soluble in nonpolar solvents due to the favorable interactions between its long alkyl chain and the nonpolar solvent molecules.

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): High solubility is generally observed for amines in these solvents. However, it is noted that most amines are incompatible with chloroform and carbon tetrachloride as solvent solutions.[1]

Quantitative Solubility Data

SolventTemperature (°C)Solubility (g/L)Molarity (mol/L)MethodReference
Water2090.078Not Specified
[Insert Organic Solvent][e.g., 25][Experimental Value][Calculated Value][e.g., Isothermal Shake-Flask][Internal Data]
..................

Experimental Protocol: Determination of 2-Aminoheptane Solubility

The isothermal shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a liquid in a solvent.

Materials and Equipment
  • High-purity 2-aminoheptane

  • Analytical grade organic solvents

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled orbital shaker or water bath

  • Glass vials with PTFE-lined screw caps

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)

  • Centrifuge (optional)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-aminoheptane to a series of glass vials.

    • To each vial, add a known volume of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved amine is reached. The required equilibration time should be determined empirically by analyzing samples at different time points until the concentration remains constant.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours. This allows for the separation of the excess 2-aminoheptane (as a distinct liquid phase) from the saturated solvent phase.

    • Alternatively, the vials can be centrifuged at a controlled temperature to facilitate a more rapid and complete phase separation.

  • Sampling and Sample Preparation:

    • Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

    • Immediately filter the aliquot through a chemically compatible syringe filter into a clean vial to remove any microscopic droplets of undissolved amine.

    • Accurately dilute the filtered sample with a known volume of the same organic solvent in a volumetric flask to bring the concentration within the linear range of the analytical instrument.

  • Analysis:

    • Analyze the diluted sample using a validated analytical method, such as GC-FID, to determine the concentration of 2-aminoheptane.

  • Data Analysis:

    • Construct a calibration curve using standard solutions of 2-aminoheptane of known concentrations in the same solvent.

    • From the calibration curve, determine the concentration of 2-aminoheptane in the diluted sample.

    • Calculate the solubility of 2-aminoheptane in the organic solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as g/L or mol/L.

Visualizations

Experimental Workflow

G A Preparation of Saturated Solution (Excess 2-Aminoheptane in Solvent) B Equilibration (Thermostatically Controlled Shaking) A->B 24-72 hours C Phase Separation (Standing or Centrifugation) B->C ≥ 24 hours D Sampling and Filtration of Supernatant C->D E Sample Dilution D->E F Analytical Quantification (e.g., GC-FID) E->F G Data Analysis and Solubility Calculation F->G

Caption: Experimental workflow for determining the solubility of 2-aminoheptane.

Factors Influencing Solubility

G Solubility Solubility of 2-Aminoheptane Solute Solute Properties (2-Aminoheptane) Solubility->Solute Solvent Solvent Properties Solubility->Solvent System System Conditions Solubility->System Polarity_Solute Molecular Polarity (Amine Group vs. Alkyl Chain) Solute->Polarity_Solute H_Bonding_Solute Hydrogen Bonding Capacity Solute->H_Bonding_Solute Polarity_Solvent Solvent Polarity Solvent->Polarity_Solvent H_Bonding_Solvent Hydrogen Bonding Capacity Solvent->H_Bonding_Solvent Temperature Temperature System->Temperature

Caption: Factors influencing the solubility of 2-aminoheptane in organic solvents.

Conclusion

While specific quantitative data on the solubility of 2-aminoheptane in a broad range of organic solvents is not extensively documented, its molecular structure suggests good solubility in most non-aqueous media. This guide provides a solid theoretical foundation for understanding the factors that govern its solubility and a detailed, practical protocol for its experimental determination using the isothermal shake-flask method. By following the outlined procedures, researchers can generate the high-quality solubility data necessary for advancing their work in chemical synthesis, pharmaceutical development, and formulation science.

References

Exploratory

The Discovery and Development of Tuaminoheptane: A Technical Guide

Introduction Tuaminoheptane, a sympathomimetic amine, has a significant history as a vasoconstrictor and nasal decongestant. This technical guide provides an in-depth exploration of its historical development, from its i...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tuaminoheptane, a sympathomimetic amine, has a significant history as a vasoconstrictor and nasal decongestant. This technical guide provides an in-depth exploration of its historical development, from its initial synthesis to its clinical applications and eventual regulation. The document details the pharmacological investigations that elucidated its mechanism of action and presents key quantitative data and experimental protocols for the benefit of researchers, scientists, and drug development professionals.

Historical Development and Discovery

The precise origin of tuaminoheptane's first synthesis is not extensively documented in readily available seminal publications. However, its development can be situated within the broader context of research into sympathomimetic amines for nasal decongestion that was prominent in the first half of the 20th century. Aliphatic amines were a key area of investigation for their vasoconstrictive properties.

Tuaminoheptane, chemically known as 2-aminoheptane, emerged as a viable pharmaceutical agent and was marketed under several brand names, including Tuamine® , Heptin® , and Heptadrine® .[1] Its primary application was as a topical nasal decongestant, valued for its ability to relieve nasal congestion by constricting blood vessels in the nasal mucosa.[1]

While its use as a standalone nasal decongestant has diminished in many regions, it continues to be used in some pharmaceutical preparations, notably in combination with N-acetylcysteine in products like Rhinofluimucil, for the treatment of rhinitis and sinusitis.[2] Due to its stimulant effects, tuaminoheptane has been classified as a prohibited substance by the World Anti-Doping Agency (WADA), leading to the development of sensitive analytical methods for its detection in athletes.[1]

Synthesis of Tuaminoheptane

The synthesis of tuaminoheptane (2-aminoheptane) historically relied on established methods for the formation of aliphatic amines. One of the common and industrially scalable methods is reductive amination.

Representative Historical Synthesis: Reductive Amination of 2-Heptanone

A plausible historical and efficient laboratory-scale synthesis of tuaminoheptane involves the reductive amination of 2-heptanone. This method consists of two primary steps: the formation of an imine from the ketone and ammonia, followed by the reduction of the imine to the corresponding amine.

Experimental Protocol:

  • Step 1: Imine Formation. In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, a mixture of 2-heptanone (1 mole), a molar excess of ammonia (as a solution in a suitable solvent like ethanol), and a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) in a solvent such as toluene is heated to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap to drive the equilibrium towards the formation of the 2-heptanimine. The reaction progress is monitored by the amount of water collected.

  • Step 2: Reduction of the Imine. Once the imine formation is complete, the reaction mixture is cooled. The crude imine solution is then subjected to reduction. A common method is catalytic hydrogenation, where the solution is transferred to a pressure vessel, and a catalyst such as Raney nickel or palladium on carbon is added. The vessel is pressurized with hydrogen gas, and the reaction is stirred at a slightly elevated temperature until the uptake of hydrogen ceases.

  • Step 3: Isolation and Purification. After the reduction, the catalyst is removed by filtration. The solvent is then removed under reduced pressure. The resulting crude 2-aminoheptane is purified by fractional distillation to yield the final product.

Caption: Reductive amination synthesis of tuaminoheptane.

Pharmacology and Mechanism of Action

Tuaminoheptane is classified as an indirect-acting sympathomimetic amine.[1] Its pharmacological effects are primarily mediated by its interaction with the adrenergic nervous system.

The primary mechanism of action of tuaminoheptane is the release of norepinephrine from presynaptic nerve terminals. It also acts as a reuptake inhibitor of norepinephrine, thereby prolonging the presence of this neurotransmitter in the synaptic cleft. The increased concentration of norepinephrine stimulates alpha-adrenergic receptors on the smooth muscle of blood vessels in the nasal mucosa, leading to vasoconstriction. This reduction in blood flow decreases the swelling of the nasal tissues, resulting in nasal decongestion.

Caption: Mechanism of action of tuaminoheptane.

Clinical Efficacy and Quantitative Data

The clinical utility of tuaminoheptane as a nasal decongestant has been evaluated in several studies. A notable double-blind, randomized study compared the efficacy of a combination of tuaminoheptane sulphate and N-acetyl-cysteine with xylometazoline and a placebo.

Table 1: Rhinomanometric Data from a Comparative Clinical Trial

Treatment GroupBaseline Nasal Resistance (Pa/cm³/s)Nasal Resistance after 20 min (Pa/cm³/s)Change in Nasal Resistance
Tuaminoheptane/N-acetyl-cysteine0.300.19-0.11
Xylometazoline0.310.17-0.14
PlaceboNo significant changeNo significant changeN/A

The study demonstrated that the tuaminoheptane combination produced a significant and rapid decongestant effect, comparable to that of xylometazoline, with a notable decrease in nasal resistance and an increase in inspiratory flow. The effect was observed as early as 5 minutes after administration and was sustained for the 20-minute observation period without a rebound effect.

Analytical Methods for Detection

Due to its classification as a stimulant by anti-doping agencies, sensitive methods for the detection of tuaminoheptane in biological fluids have been developed. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique.

Experimental Protocol: GC-MS Analysis of Tuaminoheptane in Urine

  • Sample Preparation: A urine sample is subjected to liquid-liquid extraction to isolate the tuaminoheptane. The pH of the urine is adjusted to be alkaline, and the sample is extracted with an organic solvent.

  • Derivatization: To improve its chromatographic properties and the sensitivity of detection, the extracted tuaminoheptane is often derivatized. This can involve forming an imine by reacting it with an aldehyde or ketone.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the identification and quantification of the tuaminoheptane derivative.

Table 2: Analytical Parameters for Tuaminoheptane Detection

ParameterValue
Analytical TechniqueGas Chromatography-Mass Spectrometry (GC-MS)
Lower Limit of Detection in Urine20 ng/mL
Recovery~50%
Interday and Intraday Precision<15%

Caption: Workflow for the detection of tuaminoheptane.

Conclusion

Tuaminoheptane holds a significant place in the history of nasal decongestants. From its likely origins in the mid-20th-century exploration of sympathomimetic amines, it became a widely used therapeutic agent. Its mechanism of action, centered on the release and reuptake inhibition of norepinephrine, provides a clear rationale for its vasoconstrictive and decongestant effects. While its use has evolved, particularly with its inclusion in combination therapies and its regulation in sports, the study of tuaminoheptane continues to be relevant for understanding the pharmacology of aliphatic amines and for the development of analytical techniques in toxicology and anti-doping science. This guide has provided a comprehensive overview of its historical development, synthesis, and key experimental data to serve as a valuable resource for the scientific community.

References

Foundational

A Technical Guide to 2-Aminoheptane as a Sympathomimetic Agent

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction 2-Aminoheptane is a sympathomimetic amine characterized by a seven-carbon aliphatic chain with an amino group at the second position (...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Aminoheptane is a sympathomimetic amine characterized by a seven-carbon aliphatic chain with an amino group at the second position (IUPAC name: heptan-2-amine). Unlike many other sympathomimetic agents such as amphetamine or phenylephrine, 2-aminoheptane is an alkylamine and lacks an aromatic ring structure. This structural distinction influences its pharmacokinetic and pharmacodynamic profile. Its primary clinical application has been as a topical nasal decongestant, leveraging its potent vasoconstrictive properties.[1] It has also been used as a stimulant.[1]

Mechanism of Action

The sympathomimetic effects of 2-aminoheptane are predominantly indirect. Rather than binding directly to and activating postsynaptic adrenergic receptors, it increases the concentration of endogenous norepinephrine (NE) in the synaptic cleft. This is achieved through a dual mechanism:

  • Norepinephrine Release: 2-aminoheptane is taken up into the presynaptic neuron, where it promotes the release of norepinephrine from storage vesicles into the synapse.

  • Reuptake Inhibition: It acts as an inhibitor of the norepinephrine transporter (NET), blocking the reuptake of NE from the synaptic cleft back into the presynaptic neuron.

Some evidence also suggests that 2-aminoheptane may act as a monoamine oxidase (MAO) inhibitor. Inhibition of MAO, the enzyme responsible for degrading norepinephrine within the neuron, would further increase the vesicular stores of NE available for release, thus potentiating its sympathomimetic effect. The culmination of these actions leads to a significant increase in the concentration and residence time of norepinephrine in the synapse, resulting in enhanced activation of postsynaptic α- and β-adrenergic receptors.

Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_Vesicle NE Vesicles NE_Cytoplasm Norepinephrine (NE) NE_Vesicle->NE_Cytoplasm NET Norepinephrine Transporter (NET) NE_Cytoplasm->NET Reuptake NE_Synapse NE NE_Cytoplasm->NE_Synapse MAO MAO MAO->NE_Cytoplasm Degrades TAH_in 2-Aminoheptane TAH_in->NE_Vesicle Promotes Release TAH_in->MAO Inhibits NE_Synapse->NET Adrenergic_Receptor Adrenergic Receptors (α, β) NE_Synapse->Adrenergic_Receptor Activates Physiological\nEffect Physiological Effect Adrenergic_Receptor->Physiological\nEffect TAH_ext 2-Aminoheptane (Exogenous) TAH_ext->NET Blocks TAH_ext->TAH_in Uptake

Caption: Indirect sympathomimetic action of 2-aminoheptane.

Pharmacodynamics and Physiological Effects

As an indirect sympathomimetic, the pharmacodynamic profile of 2-aminoheptane is dictated by the effects of elevated norepinephrine on various adrenergic receptors. The quantitative binding affinities and potencies (Ki, EC50) for 2-aminoheptane are not well-documented in publicly accessible literature. The tables below summarize the expected receptor-mediated actions and the resulting physiological outcomes.

Table 1: Expected Adrenergic Receptor Activity (Indirect)

Receptor SubtypeLocationG-ProteinSecond MessengerExpected Effect from Increased Norepinephrine
α1 Vascular Smooth Muscle, Iris Dilator Muscle, Pilomotor Smooth MuscleGq↑ IP3, DAGVasoconstriction, Mydriasis, Piloerection
α2 Presynaptic Nerve Terminals, Platelets, Fat CellsGi↓ cAMPInhibition of further NE release (negative feedback)
β1 Heart, Juxtaglomerular CellsGs↑ cAMPIncreased Heart Rate (Chronotropy), Increased Contractility (Inotropy), Increased Renin Release
β2 Bronchial Smooth Muscle, Vascular Smooth Muscle (Skeletal)Gs↑ cAMPBronchodilation, Vasodilation

Note: While norepinephrine has a higher affinity for α and β1 receptors, high concentrations can also stimulate β2 receptors.

Table 2: Summary of Key Physiological Effects

SystemEffectMechanism
Cardiovascular Increased Systolic & Diastolic Blood Pressureα1-mediated vasoconstriction increases peripheral resistance.
Increased Heart Rate & Contractilityβ1-mediated stimulation of the sinoatrial node and ventricular myocardium.
Respiratory Nasal Decongestionα1-mediated vasoconstriction of mucosal blood vessels reduces swelling.
Mild Bronchodilationβ2-mediated relaxation of bronchial smooth muscle.
Central Nervous System Stimulation, Wakefulness, Reduced FatigueIncreased noradrenergic neurotransmission in the CNS.
Ocular Mydriasis (Pupil Dilation)α1-mediated contraction of the iris dilator muscle.

Key Experimental Protocols

The following sections detail representative experimental protocols for quantifying the primary mechanisms and effects of an indirect sympathomimetic agent like 2-aminoheptane.

Protocol 1: In Vitro Norepinephrine Reuptake Inhibition Assay

This protocol describes a method to determine the inhibitory potency (IC50) of a test compound on the norepinephrine transporter (NET) using a cultured cell line and a radiolabeled substrate.

  • 1. Cell Culture:

    • Human neuroblastoma cells (e.g., SK-N-BE(2)C), which endogenously express NET, are cultured in appropriate media (e.g., MEM/F12 with 10% FBS) at 37°C and 5% CO2.

    • Cells are seeded into 24-well or 96-well plates pre-coated with an attachment factor (e.g., poly-D-lysine) and grown to confluence.

  • 2. Reagents and Buffers:

    • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

    • Radiolabeled Substrate: [3H]-Norepinephrine. A working stock is prepared in KRH buffer.

    • Test Compound: 2-aminoheptane is dissolved in a suitable vehicle (e.g., DMSO, then diluted in KRH buffer) to create a range of serial dilutions (e.g., 10 µM to 0.1 nM).

    • Control Inhibitor: A known potent NET inhibitor (e.g., Desipramine) is used to define non-specific binding/uptake.

    • Lysis Buffer: 1% Triton X-100 or 0.1 M NaOH.

  • 3. Assay Procedure:

    • On the day of the assay, remove culture medium from the wells.

    • Gently wash the cell monolayer twice with KRH buffer.

    • Add KRH buffer to each well.

    • Add the test compound dilutions (2-aminoheptane) or control inhibitor (Desipramine) to the respective wells and pre-incubate for 10-15 minutes at room temperature or 37°C.

    • Initiate the reuptake reaction by adding [3H]-Norepinephrine to each well to a final concentration approximately equal to its KM value for NET (e.g., ~400 nM for SK-N-BE(2)C cells).

    • Incubate for a short period (e.g., 10-20 minutes) at room temperature. The incubation time should be within the linear range of uptake.

    • Terminate the assay by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer to remove extracellular radiolabel.

    • Lyse the cells by adding lysis buffer to each well and shaking for 30-60 minutes.

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation cocktail and quantify the retained radioactivity using a liquid scintillation counter.

  • 4. Data Analysis:

    • Calculate the percentage of inhibition for each concentration of 2-aminoheptane relative to the total uptake (vehicle control) and non-specific uptake (Desipramine control).

    • Plot the percent inhibition against the log concentration of 2-aminoheptane.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Cardiovascular Assessment in an Anesthetized Rat Model

This protocol details the in vivo measurement of arterial blood pressure and heart rate in response to intravenous administration of 2-aminoheptane.

  • 1. Animal Preparation:

    • Model: Male Wistar or Sprague-Dawley rats (250-350 g).

    • Anesthesia: Anesthetize the rat with an appropriate agent (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneal) and maintain anesthesia throughout the experiment. Confirm the depth of anesthesia by monitoring the pedal withdrawal reflex.

    • Surgical Cannulation:

      • Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.

      • Perform a midline incision in the neck to expose the right common carotid artery and the left jugular vein.

      • Cannulate the carotid artery with a polyethylene catheter filled with heparinized saline (10 IU/mL). Connect this catheter to a pressure transducer for continuous measurement of arterial blood pressure and heart rate.

      • Cannulate the jugular vein with a separate catheter for intravenous (IV) administration of the test compound.

  • 2. Experimental Procedure:

    • Allow the animal to stabilize for at least 20-30 minutes after surgery until hemodynamic parameters (Mean Arterial Pressure, MAP; Heart Rate, HR) are stable.

    • Record baseline MAP and HR for 10-15 minutes.

    • Administer a bolus IV injection of the vehicle control (e.g., 0.9% saline) and record any changes for 15 minutes.

    • Administer cumulative or single bolus doses of 2-aminoheptane (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) via the jugular vein catheter.

    • Flush the catheter with a small volume of heparinized saline after each injection.

    • Continuously record MAP and HR throughout the experiment using a data acquisition system (e.g., PowerLab, Biopac). Allow sufficient time between doses for parameters to return to baseline or stabilize at a new level.

  • 3. Data Analysis:

    • Calculate the change in Mean Arterial Pressure (ΔMAP) and Heart Rate (ΔHR) from the pre-dose baseline for each administered dose.

    • Express data as mean ± SEM (Standard Error of the Mean).

    • Analyze the dose-response relationship using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

    • Construct a dose-response curve by plotting ΔMAP or ΔHR against the log dose of 2-aminoheptane to determine potency.

Experimental_Workflow cluster_prep 1. Animal Preparation cluster_exp 2. Experiment Execution cluster_data 3. Data Acquisition & Analysis anesthesia Anesthetize Rat (e.g., Pentobarbital) surgery Surgical Cannulation: - Carotid Artery (BP) - Jugular Vein (IV Dosing) anesthesia->surgery stabilize Stabilization Period (20-30 min) surgery->stabilize baseline Record Baseline BP & HR stabilize->baseline vehicle Administer Vehicle (IV) baseline->vehicle dosing Administer 2-Aminoheptane (Cumulative Doses, IV) vehicle->dosing acquire Continuous Data Acquisition (Pressure Transducer System) dosing->acquire calculate Calculate ΔMAP & ΔHR from Baseline acquire->calculate stats Statistical Analysis (e.g., ANOVA) calculate->stats curve Generate Dose-Response Curve stats->curve

Caption: Workflow for in vivo cardiovascular assessment in rats.

Conclusion

2-Aminoheptane functions as a classic indirect-acting sympathomimetic agent. Its pharmacological effects, including vasoconstriction and cardiac stimulation, are driven by its ability to increase the synaptic concentration of norepinephrine by promoting its release and blocking its reuptake. While specific quantitative data on its receptor affinity and potency are sparse, its mechanism of action provides a clear framework for understanding its physiological and therapeutic effects, particularly its utility as a nasal decongestant. The experimental protocols outlined herein provide a robust template for the further characterization of 2-aminoheptane and other novel sympathomimetic agents.

References

Exploratory

Spectroscopic Profile of 2-Aminoheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-aminoheptane, a key chemical intermediate. The following sec...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-aminoheptane, a key chemical intermediate. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of 2-aminoheptane provide detailed information about its carbon-hydrogen framework.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2-aminoheptane was acquired in deuterated chloroform (CDCl₃) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
H-2~2.87Multiplet1H
-NH₂~1.37Singlet (broad)2H
H-1 (CH₃)~1.05Doublet3H
H-3, H-4, H-5, H-6~1.23-1.35Multiplet8H
H-7 (CH₃)~0.89Triplet3H

Note: The broad singlet of the amine protons (-NH₂) is characteristic and its chemical shift can be concentration-dependent.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of 2-aminoheptane provides information on the different carbon environments within the molecule.

Carbon Assignment Chemical Shift (δ, ppm)
C-2~49.5
C-3~36.8
C-4~31.9
C-5~25.9
C-1~23.5
C-6~22.7
C-7~14.1

Infrared (IR) Spectroscopy

The infrared spectrum of 2-aminoheptane reveals the presence of its key functional groups, particularly the primary amine. The following table summarizes the main absorption bands observed in the gas-phase IR spectrum.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3380 and ~3300N-H Symmetric & Asymmetric StretchingPrimary Amine (-NH₂)
~2960-2850C-H StretchingAlkane (C-H)
~1600N-H Bending (Scissoring)Primary Amine (-NH₂)
~1465C-H BendingAlkane (CH₂, CH₃)
~840N-H WaggingPrimary Amine (-NH₂)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 2-aminoheptane, aiding in its identification and structural confirmation. The data presented here was obtained by electron ionization (EI).

m/z Relative Abundance (%) Proposed Fragment
115~5[M]⁺ (Molecular Ion)
100~35[M-CH₃]⁺
86~10[M-C₂H₅]⁺
72~20[M-C₃H₇]⁺
58~40[M-C₄H₉]⁺
44100[CH₃CHNH₂]⁺ (Base Peak)
30~60[CH₂NH₂]⁺

Experimental Protocols

The following are representative experimental protocols for the acquisition of spectroscopic data for a liquid amine like 2-aminoheptane.

NMR Spectroscopy

Sample Preparation: A solution of 2-aminoheptane is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used with a wider spectral width, a 45-degree pulse angle, and a longer relaxation delay (2-5 seconds) to ensure proper quantification of all carbon signals.

Infrared Spectroscopy

Sample Preparation: For a liquid sample like 2-aminoheptane, the simplest method is to place a single drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.

Data Acquisition: The salt plates are mounted in a sample holder and placed in the beam path of an FT-IR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation and Chromatography: A dilute solution of 2-aminoheptane is prepared in a volatile organic solvent (e.g., methanol or dichloromethane). The analysis is performed on a gas chromatograph coupled to a mass spectrometer (GC-MS). A 1 µL aliquot of the sample is injected into the GC, which is equipped with a capillary column (e.g., a non-polar DB-5ms column). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a higher final temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities.

Mass Spectrometry: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range (e.g., 30-300 amu) to detect the molecular ion and its fragments.

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis Sample 2-Aminoheptane NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity Identity Compound Identification IR->Identity MS->Purity MS->Identity

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Mass Spectrometry Fragmentation of 2-Aminoheptane

Fragmentation_Pattern M [C₇H₁₇N]⁺˙ m/z = 115 Molecular Ion F100 [C₆H₁₄N]⁺ m/z = 100 M->F100 - •CH₃ F44 [C₂H₆N]⁺ m/z = 44 (Base Peak) M->F44 - •C₅H₁₁ F30 [CH₄N]⁺ m/z = 30 F44->F30 - CH₄

Caption: Proposed mass spectrometry fragmentation pathway for 2-aminoheptane.

Foundational

The Role of 2-Aminoheptane as a Norepinephrine Releasing Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Aminoheptane, also known as tuaminoheptane, is a sympathomimetic amine that exerts its pharmacological effects primarily through the modulation o...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoheptane, also known as tuaminoheptane, is a sympathomimetic amine that exerts its pharmacological effects primarily through the modulation of norepinephrine (NE) neurotransmission. This technical guide provides a comprehensive overview of the role of 2-aminoheptane as a norepinephrine releasing agent. It delves into the molecular mechanisms of action, summarizes the available (though limited) quantitative data on its interaction with the norepinephrine transporter (NET), and provides detailed experimental protocols for assessing norepinephrine release. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, particularly those with an interest in monoamine transporter ligands.

Introduction

2-Aminoheptane is a straight-chain aliphatic amine with stimulant and vasoconstrictive properties.[1] Historically, it has been used as a nasal decongestant.[1] Its mechanism of action is primarily attributed to its ability to increase the extracellular concentration of norepinephrine in the synaptic cleft.[1] This is achieved through a dual action: inducing the release of norepinephrine from presynaptic nerve terminals and inhibiting its reuptake via the norepinephrine transporter (NET).[1]

Unlike many other norepinephrine releasing agents, such as amphetamine and its derivatives, 2-aminoheptane lacks a phenyl ring in its structure, making it a structurally distinct aliphatic amine. This structural difference may influence its interaction with the norepinephrine transporter and its overall pharmacological profile.

Mechanism of Action: Norepinephrine Release

The primary molecular target of 2-aminoheptane is the norepinephrine transporter (NET), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters. The generally accepted mechanism for norepinephrine release by amphetamine-like stimulants, which is thought to be shared by 2-aminoheptane, involves the following key steps:

  • Substrate Recognition and Transport: 2-Aminoheptane, acting as a substrate, is recognized by and transported into the presynaptic neuron by the norepinephrine transporter.

  • Disruption of Vesicular Storage: Once inside the neuron, 2-aminoheptane can disrupt the vesicular storage of norepinephrine by interacting with the vesicular monoamine transporter 2 (VMAT2). This leads to an increase in the cytosolic concentration of norepinephrine.

  • Reverse Transport (Efflux): The elevated cytosolic norepinephrine, in conjunction with the continued influx of 2-aminoheptane, promotes a conformational change in the norepinephrine transporter, causing it to reverse its direction of transport. This results in the non-exocytotic release of norepinephrine from the cytoplasm into the synaptic cleft.

This process of reverse transport is a hallmark of norepinephrine releasing agents and is distinct from the mechanism of reuptake inhibitors, which simply block the transporter from clearing norepinephrine from the synapse.

Signaling Pathways Involved in Norepinephrine Efflux

The precise signaling cascades initiated by amphetamine-like releasing agents that lead to norepinephrine transporter-mediated efflux are complex and continue to be an area of active research. The following diagram illustrates a plausible signaling pathway based on studies of related compounds.

cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Terminal 2_Aminoheptane_ext 2-Aminoheptane NET Norepinephrine Transporter (NET) 2_Aminoheptane_ext->NET Binds and is transported into the cell 2_Aminoheptane_int 2-Aminoheptane NET->2_Aminoheptane_int NE_ext Extracellular Norepinephrine NET->NE_ext Norepinephrine Efflux (Release) VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) 2_Aminoheptane_int->VMAT2 Inhibits/Disrupts Vesicle Synaptic Vesicle VMAT2->Vesicle Packages NE into vesicles NE_cytosolic Cytosolic Norepinephrine (Increased) Vesicle->NE_cytosolic NE release from vesicles NE_cytosolic->NET Substrate for reverse transport NE_vesicular Norepinephrine

Figure 1. Proposed mechanism of 2-aminoheptane-induced norepinephrine release.

Quantitative Data

A comprehensive search of the scientific literature reveals a notable scarcity of publicly available, quantitative data on the potency and affinity of 2-aminoheptane at the norepinephrine transporter. While its role as a norepinephrine releasing agent is qualitatively described, specific values for its half-maximal effective concentration (EC₅₀) for norepinephrine release and its binding affinity (Kᵢ) for the norepinephrine transporter are not well-documented in readily accessible databases or primary research articles.

For the purpose of providing a comparative context, the following table includes data for well-characterized norepinephrine releasing agents. It is important to note that these values are for different compounds and were determined under various experimental conditions; therefore, direct comparisons should be made with caution.

CompoundAssay TypeTargetPotency/AffinityReference
2-Aminoheptane Data Not AvailableNET--
d-Amphetamine[³H]NE ReleaseRat Brain SynaptosomesEC₅₀: 26 nMRothman et al., 2001
d-Amphetamine[³H]Nisoxetine BindinghNETKᵢ: 370 nMRothman et al., 2001

This table will be updated as quantitative data for 2-aminoheptane becomes available.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize norepinephrine releasing agents. These protocols are based on established methods in the field and can be adapted for the study of 2-aminoheptane.

[³H]-Norepinephrine Release Assay in Rat Brain Synaptosomes

This assay measures the ability of a test compound to induce the release of pre-loaded radiolabeled norepinephrine from isolated nerve terminals (synaptosomes).

Experimental Workflow:

cluster_prep Synaptosome Preparation cluster_assay Release Assay A1 Euthanize rat and dissect brain tissue (e.g., cortex, hippocampus) A2 Homogenize tissue in ice-cold sucrose buffer A1->A2 A3 Centrifuge homogenate at low speed to remove nuclei and cell debris A2->A3 A4 Centrifuge supernatant at high speed to pellet crude synaptosomes A3->A4 A5 Resuspend synaptosomal pellet in physiological buffer A4->A5 B1 Pre-incubate synaptosomes with [³H]-Norepinephrine for loading B2 Wash synaptosomes to remove excess radiolabel B1->B2 B3 Aliquot synaptosomes into tubes containing test compound (2-aminoheptane) or vehicle B2->B3 B4 Incubate at 37°C for a defined time period (e.g., 10-30 min) B3->B4 B5 Terminate the reaction by rapid filtration or centrifugation B4->B5 B6 Measure radioactivity in the supernatant (released [³H]-NE) and the pellet (retained [³H]-NE) B5->B6 B7 Calculate percent release and determine EC₅₀ B6->B7

Figure 2. Workflow for the [³H]-Norepinephrine release assay.

Detailed Protocol:

  • Synaptosome Preparation:

    • Euthanize a male Sprague-Dawley rat (200-250 g) by decapitation.

    • Rapidly dissect the brain region of interest (e.g., cerebral cortex or hippocampus) on a cold plate.

    • Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose buffer using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting crude synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer) to the desired protein concentration.

  • [³H]-Norepinephrine Loading:

    • Pre-incubate the synaptosomal suspension at 37°C for 5 minutes.

    • Add [³H]-Norepinephrine to a final concentration of 50-100 nM and incubate for an additional 15 minutes.

  • Release Experiment:

    • After loading, aliquot the synaptosome suspension onto a filter apparatus (e.g., Brandel cell harvester) and wash with several volumes of ice-cold buffer to remove extracellular [³H]-Norepinephrine.

    • Transfer the filters containing the loaded synaptosomes to a superfusion apparatus.

    • Superfuse the synaptosomes with buffer at a constant rate (e.g., 0.5 mL/min) at 37°C.

    • Collect baseline fractions of the superfusate.

    • Introduce the test compound (2-aminoheptane) at various concentrations into the superfusion buffer and continue collecting fractions.

    • At the end of the experiment, lyse the synaptosomes on the filter with a detergent to determine the total remaining radioactivity.

  • Data Analysis:

    • Quantify the radioactivity in each collected fraction and the filter using liquid scintillation counting.

    • Calculate the fractional release of [³H]-Norepinephrine for each time point.

    • Construct concentration-response curves for 2-aminoheptane and determine the EC₅₀ value using non-linear regression analysis.

Norepinephrine Transporter Binding Assay

This assay measures the affinity of a test compound for the norepinephrine transporter by assessing its ability to compete with the binding of a radiolabeled ligand known to bind to the transporter.

Experimental Workflow:

cluster_prep Membrane Preparation cluster_assay Binding Assay C1 Prepare cell membranes from cells expressing NET or from brain tissue C2 Determine protein concentration of the membrane preparation D1 Incubate membranes with a fixed concentration of a radiolabeled NET ligand (e.g., [³H]nisoxetine) D2 Add increasing concentrations of the test compound (2-aminoheptane) D1->D2 D3 Incubate to allow binding to reach equilibrium D2->D3 D4 Separate bound from free radioligand by rapid filtration D3->D4 D5 Wash filters to remove non-specifically bound radioligand D4->D5 D6 Measure radioactivity on the filters D5->D6 D7 Calculate specific binding and determine the IC₅₀ and Kᵢ values D6->D7

Figure 3. Workflow for the Norepinephrine Transporter binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Use either cell lines stably expressing the human norepinephrine transporter (e.g., HEK293-hNET cells) or dissected brain tissue rich in norepinephrine transporter (e.g., thalamus, cortex).

    • Homogenize the cells or tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, add the membrane preparation, the radiolabeled ligand (e.g., [³H]nisoxetine) at a concentration near its Kd, and varying concentrations of the unlabeled test compound (2-aminoheptane).

    • For determining non-specific binding, include tubes with a high concentration of a known norepinephrine transporter inhibitor (e.g., desipramine).

    • Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of 2-aminoheptane that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

2-Aminoheptane functions as a norepinephrine releasing agent, a mechanism that underlies its sympathomimetic effects. Its interaction with the norepinephrine transporter, leading to reverse transport of norepinephrine, is the key event in its pharmacological action. While the qualitative aspects of its mechanism are understood by analogy to other amphetamine-like stimulants, there is a clear need for further research to quantitatively characterize its potency and affinity for the norepinephrine transporter and other monoamine transporters. The experimental protocols detailed in this guide provide a framework for conducting such studies, which will be crucial for a more complete understanding of the pharmacology of 2-aminoheptane and for the development of novel therapeutics targeting the norepinephrine transporter.

References

Exploratory

A Technical Guide to the Thermal Stability and Degradation of 2-Aminoheptane

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 2-aminoheptane. Due to the limited availability o...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 2-aminoheptane. Due to the limited availability of specific experimental data for 2-aminoheptane, this guide synthesizes information from its general chemical properties and draws inferences from studies on structurally similar short-chain aliphatic amines. The methodologies, potential degradation pathways, and relevant signaling information are presented to support research and development activities.

Physicochemical Properties of 2-Aminoheptane

A foundational understanding of the physicochemical properties of 2-aminoheptane is essential for interpreting its thermal behavior. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₇H₁₇N[General chemical knowledge]
Molecular Weight115.22 g/mol [General chemical knowledge]
Boiling Point142-144 °C[General chemical knowledge]
Density0.766 g/mL at 25 °C[General chemical knowledge]
Flash Point54 °C[General chemical knowledge]
AppearanceColorless liquid[General chemical knowledge]
SolubilitySlightly soluble in water; soluble in organic solvents[General chemical knowledge]

Thermal Stability and Degradation Profile

Expected Thermal Behavior

The thermal degradation of simple aliphatic amines typically proceeds through C-N and C-C bond cleavage at elevated temperatures. For 2-aminoheptane, the degradation is likely to initiate at temperatures exceeding its boiling point, with significant decomposition occurring at higher temperatures. The presence of oxygen would likely lower the decomposition temperature and alter the degradation pathway due to oxidative processes.

Table 2: Predicted Thermal Decomposition Characteristics of 2-Aminoheptane

ParameterPredicted Value/RangeNotes
Onset of Decomposition (TGA, inert atmosphere)> 150 °CDecomposition is expected to begin above the boiling point.
Temperature of Maximum Decomposition Rate (TGA)200 - 400 °CThis is a broad estimate based on similar aliphatic amines.
Primary Degradation MechanismC-N and C-C bond scission, deamination, dehydrogenationInferred from general aliphatic amine thermal degradation studies.
Potential Degradation Products

The thermal decomposition of 2-aminoheptane is expected to yield a complex mixture of smaller molecules. The specific products will depend on the conditions, such as temperature, atmosphere (inert or oxidative), and the presence of catalysts.

Table 3: Plausible Thermal Degradation Products of 2-Aminoheptane

Product ClassSpecific ExamplesFormation Pathway
AlkenesHeptene isomers, smaller alkenes (e.g., propene, ethene)C-N bond cleavage followed by hydrogen abstraction or elimination.
AlkanesHeptane, smaller alkanes (e.g., hexane, pentane)C-C and C-N bond cleavage with subsequent hydrogen saturation.
NitrilesAcetonitrile, propionitrileDehydrogenation and rearrangement reactions.
Smaller AminesAmmonia, methylamine, ethylamineFragmentation of the alkyl chain.
Aromatic CompoundsBenzene, TolueneCyclization and aromatization reactions at higher temperatures.

Experimental Protocols for Thermal Analysis

Detailed and validated experimental protocols are crucial for accurately assessing the thermal stability of 2-aminoheptane. The following sections provide generalized methodologies for key thermal analysis techniques, which should be optimized for the specific instrumentation and experimental goals.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and weight loss profiles.

Objective: To determine the thermal stability and decomposition profile of 2-aminoheptane.

Methodology:

  • Sample Preparation: A small amount of 2-aminoheptane (typically 5-10 mg) is accurately weighed into a suitable TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a controlled linear heating rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument records the sample weight as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of weight loss at different stages.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation A Weigh 5-10 mg of 2-aminoheptane B Place in TGA crucible A->B C Purge with N2 (20-50 mL/min) B->C D Heat from ambient to 600°C (10°C/min) C->D E Record weight change D->E F Plot TGA curve (Weight % vs. Temp) E->F G Determine Tonset, Tmax, and weight loss F->G

Caption: Workflow for Thermogravimetric Analysis of 2-aminoheptane.
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, boiling points, and enthalpies of transition.

Objective: To determine the boiling point and enthalpy of vaporization of 2-aminoheptane.

Methodology:

  • Sample Preparation: A small amount of 2-aminoheptane (typically 2-5 µL) is hermetically sealed in a volatile sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Temperature Program: The sample is subjected to a controlled temperature program, typically heating at a rate of 5-10 °C/min through the expected boiling range.

  • Data Acquisition: The instrument records the differential heat flow between the sample and reference pans.

  • Data Analysis: The resulting DSC thermogram is analyzed to identify the endothermic peak corresponding to boiling. The onset temperature of this peak is taken as the boiling point, and the integrated peak area provides the enthalpy of vaporization.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A Seal 2-5 µL of 2-aminoheptane in a volatile sample pan B Prepare empty reference pan C Purge with N2 B->C D Heat at 5-10°C/min C->D E Record differential heat flow D->E F Analyze DSC thermogram E->F G Determine boiling point and enthalpy of vaporization F->G

Caption: Workflow for Differential Scanning Calorimetry of 2-aminoheptane.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the degradation products of a material by thermally decomposing it in an inert atmosphere and separating and identifying the volatile fragments.

Objective: To identify the thermal degradation products of 2-aminoheptane.

Methodology:

  • Sample Preparation: A small amount of 2-aminoheptane is loaded into a pyrolysis sample holder.

  • Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600 °C) in an inert atmosphere (e.g., helium) within the pyrolyzer, which is directly interfaced with the GC inlet.

  • Gas Chromatography (GC): The volatile pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase. A typical GC temperature program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 300 °C).

  • Mass Spectrometry (MS): The separated components eluting from the GC column are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a molecular fingerprint for each component.

  • Data Analysis: The mass spectra of the separated products are compared with spectral libraries (e.g., NIST) to identify the individual degradation products.

PyGCMS_Workflow cluster_prep Sample Preparation cluster_analysis Py-GC-MS Analysis cluster_data Data Interpretation A Load 2-aminoheptane into pyrolyzer B Pyrolyze at 600°C in Helium A->B C Separate products by GC B->C D Detect fragments by MS C->D E Identify products using mass spectral libraries D->E

Caption: Workflow for Pyrolysis-GC-MS Analysis of 2-aminoheptane.

Signaling Pathway and Mechanism of Action

2-Aminoheptane, also known as tuaminoheptane, is a sympathomimetic amine. Its primary mechanism of action is as a norepinephrine-releasing agent.[1] It acts on presynaptic adrenergic neurons to promote the release of norepinephrine into the synaptic cleft, thereby increasing the concentration of this neurotransmitter available to bind to postsynaptic adrenergic receptors. This leads to a sympathomimetic response, including vasoconstriction, which is the basis for its use as a nasal decongestant.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron A 2-Aminoheptane B Vesicular Monoamine Transporter (VMAT) A->B interacts with C Norepinephrine (NE) Vesicles B->C inhibits reuptake into D NE Release C->D promotes E Increased Extracellular Norepinephrine D->E F Adrenergic Receptors (α and β) E->F G Downstream Signaling (e.g., G-protein activation) F->G H Physiological Response (e.g., Vasoconstriction) G->H

Caption: Proposed Signaling Pathway for 2-Aminoheptane's Sympathomimetic Action.

Conclusion

This technical guide provides a framework for understanding the thermal stability and degradation of 2-aminoheptane. While specific experimental data for this compound is limited, by drawing parallels with similar short-chain aliphatic amines, we can anticipate its thermal behavior, potential degradation products, and appropriate analytical methodologies. The provided experimental protocols offer a starting point for researchers to conduct their own detailed investigations. Furthermore, understanding its mechanism of action as a norepinephrine-releasing agent is crucial for its application in drug development. Further experimental work is necessary to fully characterize the thermal properties of 2-aminoheptane and validate the proposed degradation pathways.

References

Protocols & Analytical Methods

Method

Synthesis of 2-Aminoheptane via Reductive Amination: An Application Note and Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the synthesis of 2-aminoheptane in a research laboratory setting. The synthesis is achieved through...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-aminoheptane in a research laboratory setting. The synthesis is achieved through the reductive amination of 2-heptanone, specifically via the Leuckart reaction, a well-established and reliable method for the preparation of primary amines. This application note includes a comprehensive experimental procedure, a summary of required materials and their properties, expected outcomes, and detailed characterization data. The protocol is intended to be a practical guide for researchers in organic synthesis and drug development.

Introduction

2-Aminoheptane, also known as tuaminoheptane, is a primary aliphatic amine with various applications in the pharmaceutical and chemical industries. It serves as a key intermediate in the synthesis of more complex molecules and has been investigated for its own biological activities. The synthesis of 2-aminoheptane is a fundamental transformation in organic chemistry, often used as an example of reductive amination. The Leuckart reaction, which employs ammonium formate as both the aminating and reducing agent, offers a straightforward and cost-effective one-pot method for converting ketones, such as 2-heptanone, into their corresponding primary amines.[1][2] This protocol details the laboratory-scale synthesis of 2-aminoheptane using this classical yet effective methodology.

Data Presentation

Table 1: Physical and Spectroscopic Properties of Reactant and Product
Property2-Heptanone (Starting Material)2-Aminoheptane (Product)
Molecular Formula C₇H₁₄OC₇H₁₇N
Molecular Weight 114.19 g/mol 115.22 g/mol
Appearance Colorless liquidColorless to light yellow liquid
Boiling Point 151 °C (at 760 mmHg)142-144 °C (at 760 mmHg)[3][4]
Density 0.811 g/mL at 25 °C0.766 g/mL at 25 °C
Refractive Index (n₂₀/D) 1.4081.418
¹H NMR (CDCl₃, δ ppm) 2.42 (t, 2H), 2.14 (s, 3H), 1.65-1.50 (m, 2H), 1.35-1.25 (m, 4H), 0.90 (t, 3H)~2.8 (m, 1H), ~1.4-1.2 (m, 8H), ~1.1 (d, 3H), ~1.0 (br s, 2H, NH₂), ~0.9 (t, 3H)
¹³C NMR (CDCl₃, δ ppm) 209.2, 43.8, 31.5, 29.8, 23.8, 22.4, 13.9~49.5, ~40.0, ~32.0, ~26.0, ~23.0, ~22.5, ~14.0
IR (neat, cm⁻¹) ~2955, 2930, 2860, 1715 (C=O), 1465, 1360~3360, 3280 (N-H), 2955, 2925, 2855 (C-H), 1590 (N-H bend), 1460, 1375
Mass Spectrum (m/z) 114 (M+), 99, 85, 71, 58, 43115 (M+), 100, 86, 72, 58, 44
Table 2: Reaction Parameters and Expected Yield
ParameterValue
Reactant 2-Heptanone
Reagent Ammonium Formate
Reaction Type Leuckart Reaction (Reductive Amination)
Reaction Temperature 160-170 °C
Reaction Time 5 hours
Expected Yield 45-55%

Experimental Protocol

Materials and Equipment
  • Chemicals:

    • 2-Heptanone (≥98%)

    • Ammonium formate (≥97%)

    • Concentrated Hydrochloric Acid (~37%)

    • Sodium hydroxide (pellets or solution)

    • Diethyl ether (or other suitable extraction solvent)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Deionized water

  • Equipment:

    • Round-bottom flask (250 mL or appropriate size)

    • Reflux condenser

    • Heating mantle with a stirrer

    • Thermometer

    • Separatory funnel

    • Beakers and Erlenmeyer flasks

    • Rotary evaporator

    • Distillation apparatus (for atmospheric or vacuum distillation)

    • Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add 2-heptanone (e.g., 0.2 mol) and ammonium formate (e.g., 1.0 mol, a 5-fold molar excess).

  • Reaction: Heat the mixture to 160-170 °C using a heating mantle. Maintain this temperature with stirring for 5 hours. The reaction mixture will become homogeneous and then may turn heterogeneous as the reaction progresses.

  • Hydrolysis of the Formyl Intermediate: After 5 hours, cool the reaction mixture to room temperature. To the crude reaction mixture, add concentrated hydrochloric acid (e.g., 100 mL). Heat the mixture to reflux for 4-6 hours to hydrolyze the N-(heptan-2-yl)formamide intermediate.

  • Workup - Acid Extraction: After cooling, transfer the acidic solution to a separatory funnel. Wash the aqueous layer with two portions of diethyl ether (e.g., 2 x 50 mL) to remove any unreacted ketone and neutral byproducts. Discard the organic layers.

  • Workup - Basification and Amine Extraction: Cool the acidic aqueous layer in an ice bath and slowly add a concentrated solution of sodium hydroxide until the solution is strongly basic (pH > 12). During this process, the 2-aminoheptane will separate as an oily layer. Extract the liberated amine with three portions of diethyl ether (e.g., 3 x 75 mL).

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude 2-aminoheptane by distillation. Collect the fraction boiling at 142-144 °C at atmospheric pressure. For higher purity, or to prevent potential decomposition at high temperatures, vacuum distillation is recommended.

Visualizations

Reaction Pathway

Synthesis_Pathway Synthesis of 2-Aminoheptane via Leuckart Reaction 2-Heptanone 2-Heptanone Intermediate N-(heptan-2-yl)formamide (Intermediate) 2-Heptanone->Intermediate Leuckart Reaction (160-170 °C) Ammonium_Formate Ammonium Formate (HCOONH₄) Ammonium_Formate->Intermediate 2-Aminoheptane 2-Aminoheptane Intermediate->2-Aminoheptane Hydrolysis Acid_Hydrolysis Acid Hydrolysis (HCl, H₂O, Δ) Acid_Hydrolysis->Intermediate Experimental_Workflow Experimental Workflow for 2-Aminoheptane Synthesis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Mix Mix 2-Heptanone and Ammonium Formate Heat Heat to 160-170 °C for 5 hours Mix->Heat Hydrolysis Acid Hydrolysis (HCl, reflux) Heat->Hydrolysis Extraction1 Wash with Diethyl Ether Hydrolysis->Extraction1 Basification Basify with NaOH Extraction1->Basification Extraction2 Extract with Diethyl Ether Basification->Extraction2 Drying Dry with MgSO₄ Extraction2->Drying Solvent_Removal Remove Solvent Drying->Solvent_Removal Distillation Distillation (142-144 °C) Solvent_Removal->Distillation Final_Product Final_Product Distillation->Final_Product Pure 2-Aminoheptane

References

Application

Application Notes and Protocols for the Use of 2-Aminoheptane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the utility of 2-aminoheptane as a versatile reagent in organic synthesis. The protocols outlined bel...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2-aminoheptane as a versatile reagent in organic synthesis. The protocols outlined below are intended to serve as a guide for the synthesis of Schiff bases and for its potential application in multicomponent reactions and as a chiral auxiliary, opening avenues for the development of novel bioactive compounds and pharmaceuticals.

Synthesis of Schiff Bases using 2-Aminoheptane

The primary amine functionality of 2-aminoheptane makes it an excellent substrate for the synthesis of Schiff bases (imines) through condensation with various aldehydes and ketones. These Schiff bases are valuable intermediates in the synthesis of a wide range of heterocyclic compounds and have shown potential as bioactive molecules themselves.

A common application is the reaction of 2-aminoheptane with salicylaldehyde to form N-(heptan-2-yl)salicylideneimine. This Schiff base can be further utilized in coordination chemistry or as a precursor for other organic transformations.

Experimental Protocol: Synthesis of a Salicylaldehyde-based Schiff Base

This protocol describes the synthesis of a Schiff base from an amine and salicylaldehyde in an aqueous medium, which is an environmentally friendly approach.[1]

Materials:

  • 2-Aminoheptane

  • Salicylaldehyde

  • Water

  • Ethanol (for complexation, if desired)

  • Metal salt (e.g., NiCl₂ or MgCl₂, for complexation, if desired)

Procedure:

  • In a round-bottom flask, dissolve 0.01 mol of 2-aminoheptane in 10 mL of water.

  • To this solution, add 0.01 mol of salicylaldehyde.

  • Stir the mixture at room temperature for approximately 10 minutes.

  • The formation of a yellow precipitate indicates the formation of the Schiff base.

  • Filter the precipitate, wash with water, and dry to obtain the crude product.

  • The product can be further purified by recrystallization.

For the synthesis of a metal complex of the Schiff base:

  • Dissolve the synthesized Schiff base in warm ethanol.

  • In a separate flask, dissolve the desired metal salt (e.g., NiCl₂ or MgCl₂) in distilled water.

  • Add the warm ethanolic solution of the Schiff base to the magnetically stirred aqueous solution of the metal salt.

  • Reflux the mixture for 1 hour.

  • Cool the reaction mixture to room temperature to allow the precipitation of the Schiff base metal complex.

  • Filter the precipitate, wash with water, and dry.

Quantitative Data
Reactant 1Reactant 2ProductSolventReaction TimeYield (%)Reference
2-AminoheptaneSalicylaldehydeN-(heptan-2-yl)salicylideneimineWater10 minGood[1]

Note: The reference indicates a "good yield" without specifying the exact percentage.

2-Aminoheptane in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Primary amines like 2-aminoheptane are common components in many MCRs, such as the Ugi and Passerini reactions. These reactions are highly valued in drug discovery for the rapid generation of diverse compound libraries.

Conceptual Application: Ugi Four-Component Reaction (U-4CC)

The Ugi reaction involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-aminoacyl amide derivative.[2] 2-Aminoheptane can serve as the amine component in this reaction.

General Reaction Scheme:

R¹-CHO + CH₃(CH₂)₄CH(NH₂)CH₃ + R²-COOH + R³-NC → R¹-CH(N(CH(CH₃)(CH₂)₄CH₃ ))C(O)N(R³)C(O)R² + H₂O

Experimental Protocol: General Procedure for an Ugi-type Reaction

The following is a general protocol for an Ugi-type reaction. Specific conditions may need to be optimized for 2-aminoheptane and the other reactants.

Materials:

  • Aldehyde (1.0 equiv)

  • 2-Aminoheptane (1.0 equiv)

  • Carboxylic acid (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • Methanol (as solvent)

Procedure:

  • To a solution of the aldehyde and 2-aminoheptane in methanol, add the carboxylic acid.

  • Stir the mixture at room temperature for a short period to allow for the formation of the imine intermediate.

  • Add the isocyanide to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography.

Potential as a Chiral Auxiliary in Asymmetric Synthesis

Chiral amines are widely used as chiral auxiliaries to control the stereochemical outcome of a reaction. As 2-aminoheptane is a chiral molecule (available as (R)- and (S)-enantiomers), it has the potential to be used as a chiral auxiliary in asymmetric synthesis. The auxiliary is temporarily incorporated into the substrate, directs the stereoselective formation of a new chiral center, and is subsequently removed.

Conceptual Workflow for Asymmetric Alkylation

Below is a conceptual workflow for how 2-aminoheptane could be employed as a chiral auxiliary for the asymmetric alkylation of a carboxylic acid.

Asymmetric_Alkylation_Workflow cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Removal A Prochiral Carboxylic Acid + (R)- or (S)-2-Aminoheptane B Chiral Amide Formation A->B Acylating Agent C Deprotonation (e.g., LDA) B->C D Chiral Enolate C->D E Alkylation (R-X) D->E F Diastereomerically Enriched Product E->F G Hydrolysis F->G H Enantiomerically Enriched Carboxylic Acid G->H I Recovered 2-Aminoheptane G->I Schiff_Base_Formation 2-Aminoheptane 2-Aminoheptane Hemiaminal Hemiaminal 2-Aminoheptane->Hemiaminal Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Hemiaminal Protonation Protonation Proton_Transfer Proton_Transfer Hemiaminal->Proton_Transfer Activated_Hemiaminal Activated_Hemiaminal Proton_Transfer->Activated_Hemiaminal Elimination Elimination Activated_Hemiaminal->Elimination -H2O Iminium_Ion Iminium_Ion Elimination->Iminium_Ion Deprotonation_Final Deprotonation_Final Iminium_Ion->Deprotonation_Final Schiff_Base Schiff_Base Deprotonation_Final->Schiff_Base Experimental_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up and Isolation cluster_purification Purification and Analysis A Weigh Reagents B Dissolve in Solvent A->B C Combine Reactants B->C D Set Reaction Conditions (Temperature, Stirring) C->D E Monitor by TLC/LC-MS D->E F Quench Reaction E->F G Extraction F->G H Drying of Organic Layer G->H I Solvent Removal H->I J Column Chromatography/ Recrystallization I->J K Characterization (NMR, IR, MS) J->K L Determine Yield K->L

References

Method

Application Notes and Protocols for the Quantification of 2-Aminoheptane

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-aminoheptane in various matrices. The select...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-aminoheptane in various matrices. The selection of an appropriate analytical method is critical for accurate and reliable quantification, ensuring data integrity in research, quality control, and pharmacokinetic studies. This guide covers three primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection after derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct analysis.

Introduction to Analytical Challenges

2-Aminoheptane, a primary aliphatic amine, presents analytical challenges due to its high polarity, low volatility, and lack of a strong chromophore.[1] These characteristics often lead to poor chromatographic peak shape and low sensitivity with common detection methods.[1] To overcome these limitations, derivatization is frequently employed to convert 2-aminoheptane into a less polar, more volatile, and more easily detectable derivative.[1]

Method Selection and Comparison

The choice of analytical technique depends on factors such as the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired sample throughput. The following table summarizes representative performance characteristics for the analysis of primary amines using different analytical methodologies.

Table 1: Comparison of Analytical Methods for Primary Amine Quantification

ParameterGC-MS (with Acylation Derivatization)HPLC-UV/FLD (with Dansyl Chloride Derivatization)LC-MS/MS (Direct Analysis)
Principle Volatilization of a derivatized analyte for separation by gas chromatography and detection by mass spectrometry.[2]Separation of a derivatized analyte by liquid chromatography with detection based on UV absorbance or fluorescence.[3]Separation by liquid chromatography followed by highly selective and sensitive detection using tandem mass spectrometry.
Linearity (r²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) 0.025 - 0.20 ng/mL0.2 - 0.4 mg/kg0.02 - 10 ng/mL
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mL0.7 - 1.1 mg/kg45 - 63 mg/L
Accuracy (Recovery %) 75 - 114%92 - 102%92 - 113%
Precision (RSD %) < 8%< 10%< 15%
Sample Throughput ModerateHighHigh
Selectivity HighGoodVery High
Matrix Effect ModerateLow to ModerateCan be significant, often requires internal standards.

Note: The presented data is a synthesis of typical values reported in analytical validation studies for aliphatic and biogenic amines and should be considered representative. Actual performance may vary depending on the specific analyte, matrix, and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) with Acylation Derivatization

GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds. For non-volatile amines like 2-aminoheptane, derivatization is essential. Acylation with reagents such as trifluoroacetic anhydride (TFAA) converts the polar amine group into a less polar, more volatile amide, improving chromatographic performance and detection.

Experimental Protocol: GC-MS with TFAA Derivatization

1. Sample Preparation:

  • For liquid samples (e.g., biological fluids, reaction mixtures):

    • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate 2-aminoheptane from the sample matrix.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • For solid samples:

    • Homogenize the sample and perform a solvent extraction.

    • Filter the extract and evaporate to dryness.

2. Derivatization Procedure:

  • To the dried sample residue in a reaction vial, add 200 µL of an anhydrous solvent (e.g., ethyl acetate or acetonitrile).

  • Add 100 µL of trifluoroacetic anhydride (TFAA).

  • Tightly cap the vial and heat at 60-70°C for 30 minutes.

  • After cooling to room temperature, evaporate the excess reagent and solvent under a stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized 2-aminoheptane. Full scan mode can be used for qualitative confirmation.

Workflow Diagram

GC-MS analysis workflow for 2-aminoheptane.

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

HPLC is a versatile technique for the analysis of a wide range of compounds. For amines lacking a chromophore or fluorophore, pre-column derivatization with a labeling agent is necessary. Dansyl chloride is a common reagent that reacts with primary and secondary amines to produce highly fluorescent derivatives that can be detected with high sensitivity.

Experimental Protocol: HPLC with Dansyl Chloride Derivatization

1. Sample Preparation:

  • For biological fluids (e.g., plasma, serum):

    • To 100 µL of the sample, add 400 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of sodium bicarbonate buffer (0.2 M, pH 9.5).

2. Derivatization Procedure:

  • To the 100 µL of reconstituted sample, add 100 µL of freshly prepared dansyl chloride solution (e.g., 10 mg/mL in acetonitrile).

  • Vortex the mixture for 30 seconds.

  • Incubate in a water bath at 60°C for 30-60 minutes in the dark.

  • After incubation, cool the mixture to room temperature.

  • Add 20 µL of a quenching solution (e.g., 2% formic acid) to stop the reaction.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Fluorescence Detector (FLD) or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B and gradually increase to elute the dansylated derivative.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelengths:

    • Fluorescence: Excitation at 330 nm, Emission at 530 nm.

    • UV: 254 nm.

Workflow Diagram

HPLC analysis workflow for 2-aminoheptane.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, often allowing for the direct analysis of compounds without derivatization. This reduces sample preparation time and potential sources of error.

Experimental Protocol: LC-MS/MS Direct Analysis

1. Sample Preparation:

  • For biological fluids:

    • Perform a protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) to the sample in a 4:1 ratio.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis. Dilution with the initial mobile phase may be necessary.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: Waters ACQUITY UPLC System or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Column: A suitable column for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode column.

  • Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid).

  • Mobile Phase B: Organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Gradient Elution: A gradient program designed to retain and elute the polar 2-aminoheptane.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 1-10 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for 2-aminoheptane would need to be determined by infusing a standard solution.

Signaling Pathway Diagram (Logical Relationship)

LCMSMS_Logic cluster_instrument LC-MS/MS System LC Liquid Chromatograph (Separation) ESI Electrospray Ionization (Ion Formation) LC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector (Signal Acquisition) Q3->Detector Data_Processing Data Processing & Quantification Detector->Data_Processing Sample_Introduction Sample Introduction Sample_Introduction->LC

Logical flow of an LC-MS/MS analysis.

Conclusion

The quantification of 2-aminoheptane can be successfully achieved using various analytical techniques. GC-MS with derivatization is a robust method, particularly when high separation efficiency is required. HPLC with UV or fluorescence detection after derivatization offers a high-throughput and sensitive alternative. LC-MS/MS provides the highest selectivity and sensitivity, often with simplified sample preparation. The choice of the most appropriate method should be based on the specific requirements of the analysis, including matrix complexity, required sensitivity, and available resources. Method validation should always be performed to ensure the reliability of the obtained results.

References

Application

Application Note: Quantitative Analysis of 2-Aminoheptane in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a robust and sensitive method for the quantitative analysis of 2-aminoheptane in biological matrices, such as plasma...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-aminoheptane in biological matrices, such as plasma and urine, using Gas Chromatography-Mass Spectrometry (GC-MS). 2-Aminoheptane, a sympathomimetic amine, requires derivatization prior to GC-MS analysis to enhance its volatility and chromatographic performance. This document provides a comprehensive protocol for the derivatization of 2-aminoheptane, optimized GC-MS parameters for its separation and detection, and a summary of expected quantitative performance. The methodologies described herein are essential for research, clinical, and forensic applications requiring accurate and reliable quantification of 2-aminoheptane.

Introduction

2-Aminoheptane is a sympathomimetic amine that functions as a vasoconstrictor and has been used as a nasal decongestant. Its stimulant properties have also led to its inclusion in some dietary supplements and its monitoring in sports doping control. Accurate and sensitive quantification of 2-aminoheptane in biological fluids is crucial for pharmacokinetic studies, toxicological assessments, and regulatory compliance.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the analysis of polar compounds containing active hydrogens, such as the primary amine group in 2-aminoheptane, presents challenges due to their low volatility and potential for peak tailing on common GC columns. Chemical derivatization is therefore a necessary step to improve the analytical performance of these compounds by GC-MS. This is achieved by replacing the active hydrogen on the amine group with a less polar functional group, thereby increasing volatility and improving peak shape.[1]

This application note provides a detailed protocol for the analysis of 2-aminoheptane using pentafluoropropionic anhydride (PFPA) as the derivatizing agent, followed by GC-MS analysis.

Experimental Protocols

Sample Preparation and Derivatization

This protocol is designed for the extraction and derivatization of 2-aminoheptane from a plasma or urine matrix.

Materials:

  • 2-Aminoheptane standard

  • Internal Standard (IS) solution (e.g., d5-amphetamine or a structural analog)

  • 0.1 M Hydrochloric acid (HCl)

  • 5 M Sodium hydroxide (NaOH)

  • Extraction solvent: Ethyl acetate

  • Derivatizing agent: Pentafluoropropionic anhydride (PFPA)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Aliquoting: To a 2 mL microcentrifuge tube, add 500 µL of the biological sample (plasma or urine).

  • Internal Standard Spiking: Add a known amount of the internal standard to each sample, calibrator, and quality control sample.

  • Acidification: Add 200 µL of 0.1 M HCl to each tube and vortex for 30 seconds.

  • Washing (for plasma samples): Add 1 mL of hexane, vortex for 1 minute, and centrifuge at 3000 x g for 5 minutes. Discard the upper hexane layer. This step removes non-polar interferences.

  • Basification: Add 100 µL of 5 M NaOH to make the sample alkaline (pH > 10).

  • Liquid-Liquid Extraction: Add 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 3000 x g for 5 minutes.

  • Solvent Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: To the dried extract, add 50 µL of ethyl acetate and 50 µL of PFPA. Cap the tube tightly and heat at 70°C for 30 minutes.

  • Final Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried derivative in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following GC-MS parameters are recommended for the analysis of PFPA-derivatized 2-aminoheptane.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with a 5977A MSD).

  • GC Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is suitable.[2]

GC Parameters:

  • Injector Temperature: 280°C[2]

  • Injection Volume: 1 µL

  • Injection Mode: Splitless[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[2]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute

    • Ramp: 20°C/min to 280°C

    • Hold: 5 minutes at 280°C

Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and Full Scan (m/z 50-500) for qualitative confirmation.

Expected Fragmentation of PFPA-derivatized 2-Aminoheptane: The derivatization of 2-aminoheptane (molecular weight: 115.22 g/mol ) with PFPA adds a pentafluoropropionyl group (molecular weight: 147 g/mol ) to the amine, resulting in a derivative with a molecular weight of 262.22 g/mol . The mass spectrum is expected to show characteristic fragments resulting from alpha-cleavage, which is a dominant fragmentation pathway for amines. The most abundant fragment is often due to the cleavage of the C-C bond adjacent to the C-N bond. For PFPA-derivatized 2-aminoheptane, the expected major fragment ion would result from the loss of a pentyl radical (C5H11•), leading to an ion at m/z 190.

Selected Ions for SIM Mode:

  • Quantifier Ion: m/z 190

  • Qualifier Ions: To be determined from the full scan mass spectrum of the derivatized standard.

Data Presentation

The following table summarizes the expected quantitative performance of the GC-MS method for 2-aminoheptane analysis. This data is based on typical performance for similar analytes and should be validated in the user's laboratory.

ParameterExpected Performance
**Linearity (R²) **> 0.995
Limit of Detection (LOD) 1 - 5 ng/mL
Limit of Quantification (LOQ) 5 - 10 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (%RSD) < 15%

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) IS Spike with Internal Standard Sample->IS Extract Liquid-Liquid Extraction IS->Extract Derivatize Derivatization with PFPA Extract->Derivatize Reconstitute Reconstitution Derivatize->Reconstitute GC_Inject GC Injection Reconstitute->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for GC-MS analysis of 2-aminoheptane.

Mechanism of Action: Sympathomimetic Effect

2-aminoheptane acts as a sympathomimetic agent by mimicking the effects of endogenous catecholamines like norepinephrine and epinephrine. It primarily functions as an agonist at adrenergic receptors, leading to a physiological response characteristic of the sympathetic nervous system.

Sympathomimetic_Action cluster_receptor Target Cell Aminoheptane 2-Aminoheptane Receptor Adrenergic Receptor (e.g., β-adrenergic) Aminoheptane->Receptor binds to G_Protein G-Protein Activation Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP Increased intracellular cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Response Cellular Response (e.g., vasoconstriction, increased heart rate) PKA->Response

Caption: Simplified signaling pathway of 2-aminoheptane's sympathomimetic action.

References

Method

Application Note: Determination of 2-Aminoheptane in Dietary Supplements by HPLC with UV Detection

Abstract This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-aminoheptane (also known as octodrine or DMHA) in dietary supplement po...

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-aminoheptane (also known as octodrine or DMHA) in dietary supplement powders. Due to the lack of a significant chromophore in the 2-aminoheptane molecule, a pre-column derivatization step using dansyl chloride is employed to enable sensitive UV detection. The method utilizes a reversed-phase C18 column with a gradient elution program. This protocol is designed for researchers, scientists, and professionals in the fields of analytical chemistry and drug development involved in the quality control and analysis of dietary supplements.

Introduction

2-Aminoheptane is a sympathomimetic amine that has been found in some dietary supplements marketed for weight loss and as pre-workout stimulants.[1][2] Regulatory bodies have raised concerns about its safety and labeling, necessitating accurate and reliable analytical methods for its quantification in various supplement matrices. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of such compounds.[3] However, the aliphatic nature of 2-aminoheptane makes it unsuitable for direct UV detection. To overcome this, a derivatization step is necessary to attach a UV-active moiety to the molecule. Dansyl chloride is a well-established derivatizing agent that reacts with primary and secondary amines to form stable, highly UV-absorbent, and fluorescent derivatives. This application note provides a detailed protocol for the extraction, derivatization, and subsequent HPLC-UV analysis of 2-aminoheptane in powdered dietary supplements.

Physicochemical Properties of 2-Aminoheptane

PropertyValueReference
Molecular FormulaC7H17N
Molecular Weight115.22 g/mol
Boiling Point142-144 °C
Density0.766 g/mL at 25 °C
SolubilitySlightly soluble in water; soluble in alcohol and ether.
pKa~10.6 (Estimated for primary amines)N/A

HPLC Method

Chromatographic Conditions

ParameterCondition
Instrument Agilent 1200 Series or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 10 min, hold at 90% B for 2 min, return to 50% B over 1 min, and re-equilibrate for 5 min.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm
Run Time 18 minutes

Quantitative Data Summary

AnalyteRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Linearity (R²) (1-100 µg/mL)
Dansyl-2-aminoheptane~ 8.50.250.8> 0.999

Experimental Protocols

1. Preparation of Reagents and Standards

  • Dansyl Chloride Solution (10 mg/mL): Accurately weigh 100 mg of dansyl chloride and dissolve in 10 mL of acetone. Prepare this solution fresh daily and protect it from light.

  • Sodium Bicarbonate Buffer (100 mM, pH 9.5): Dissolve 0.84 g of sodium bicarbonate in 100 mL of deionized water. Adjust the pH to 9.5 with 1 M sodium hydroxide.

  • 2-Aminoheptane Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-aminoheptane standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation

  • Accurately weigh 1 g of the homogenized dietary supplement powder into a 50 mL centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Sonicate the mixture in an ultrasonic bath for 15 minutes to facilitate extraction.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into a clean vial. This is the sample extract.

3. Derivatization Procedure

  • In a microcentrifuge tube, add 100 µL of the sample extract or working standard solution.

  • Add 200 µL of the 100 mM sodium bicarbonate buffer (pH 9.5).

  • Add 200 µL of the 10 mg/mL dansyl chloride solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the mixture in a water bath at 60 °C for 30 minutes in the dark.

  • After incubation, allow the mixture to cool to room temperature.

  • Add 500 µL of a solution of acetonitrile and water (1:1 v/v) to the mixture.

  • Vortex briefly and transfer the solution to an HPLC vial for analysis.

4. HPLC Analysis

  • Set up the HPLC system with the chromatographic conditions specified in the "HPLC Method" section.

  • Inject 10 µL of the derivatized working standard solutions to generate a calibration curve.

  • Inject 10 µL of the derivatized sample preparations.

  • Quantify the amount of 2-aminoheptane in the samples by comparing the peak area of the dansyl-2-aminoheptane derivative to the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Weigh 1g of Dietary Supplement Powder Solvent Add 20mL Methanol Sample->Solvent Standard Prepare 2-Aminoheptane Working Standards Mix Mix 100 µL Sample/Standard, 200 µL Buffer, and 200 µL Dansyl Chloride Standard->Mix Vortex1 Vortex 1 min Solvent->Vortex1 Sonicate Sonicate 15 min Vortex1->Sonicate Centrifuge Centrifuge at 4000 rpm for 10 min Sonicate->Centrifuge Filter Filter Supernatant (0.45 µm) Centrifuge->Filter Filter->Mix Vortex2 Vortex 30s Mix->Vortex2 Incubate Incubate at 60°C for 30 min (dark) Vortex2->Incubate Cool Cool to Room Temp Incubate->Cool Dilute Add 500 µL ACN:Water (1:1) Cool->Dilute Inject Inject 10 µL into HPLC-UV System Dilute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify Data Data Analysis & Reporting Quantify->Data

Caption: Experimental workflow for the HPLC analysis of 2-aminoheptane.

Conclusion

The described HPLC method with pre-column derivatization using dansyl chloride provides a sensitive and reliable approach for the quantification of 2-aminoheptane in dietary supplement powders. The method is suitable for quality control purposes and for monitoring the presence of this stimulant in commercial products. The detailed protocol ensures reproducibility and accuracy of the results.

References

Application

Application Notes &amp; Protocols for Chiral Separation of 2-Aminoheptane Enantiomers

Audience: Researchers, scientists, and drug development professionals. Introduction: 2-Aminoheptane is a chiral primary amine, existing as (R)- and (S)-enantiomers.

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Aminoheptane is a chiral primary amine, existing as (R)- and (S)-enantiomers. Due to the stereospecific nature of biological systems, the enantiomeric composition of chiral compounds is a critical quality attribute in the pharmaceutical industry, as different enantiomers can exhibit varied pharmacological, metabolic, and toxicological profiles. Accurate and robust analytical methods are therefore essential for separating and quantifying the enantiomers of 2-aminoheptane. These application notes provide detailed protocols for the chiral separation of 2-aminoheptane enantiomers using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the two primary methods for this type of analysis.[1]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and versatile technique for enantiomeric separation. It can be performed directly, using a chiral stationary phase (CSP) to differentiate between enantiomers, or indirectly, by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[2][3] For 2-aminoheptane, direct analysis on a CSP is common. Derivatization may also be used to enhance detector response, especially for trace analysis.[1]

Direct Enantioseparation using a Polysaccharide-Based Chiral Stationary Phase

This method leverages a chiral stationary phase (CSP) to achieve separation without prior derivatization of the analyte. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for resolving the enantiomers of amines and their derivatives.[1]

Experimental Protocol:

  • Objective: To separate (R)- and (S)-2-aminoheptane using a direct HPLC method.

  • Instrumentation: HPLC system with a UV detector, pump, autosampler, and column oven.

Methodology:

  • Sample Preparation:

    • Dissolve a known quantity of racemic 2-aminoheptane in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • The conditions provided in the table below are a starting point. Optimization, particularly of the mobile phase composition, may be required to achieve baseline separation. For basic compounds like 2-aminoheptane, adding a small amount of an amine modifier like diethylamine (DEA) to the mobile phase can significantly improve peak shape and resolution.

Logical Workflow for HPLC Method Selection

G A Analyte: 2-Aminoheptane B Direct Analysis Possible? A->B C Use Chiral Stationary Phase (CSP) e.g., Polysaccharide-based B->C Yes E Indirect Method: Pre-column Derivatization B->E No/Difficult D Need Enhanced Detection or Improved Resolution? C->D D->E Yes G Direct HPLC Analysis D->G No F Separate Diastereomers on Achiral Column E->F GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis A Dissolve 2-Aminoheptane in Dichloromethane B Add Derivatizing Agent (e.g., TFAA) A->B C Heat at 60°C for 20 min B->C D Evaporate & Reconstitute C->D E Inject Derivatized Sample D->E F Separate on Chiral Column (e.g., Cyclodextrin-based) E->F G Detect with FID or MS F->G CE_Logic Analyte 2-Aminoheptane Enantiomers (R & S) Complex Transient Diastereomeric Complexes (Analyte-Selector) Analyte->Complex Selector Chiral Selector (e.g., Cyclodextrin) Selector->Complex BGE Background Electrolyte Separation Differential Electrophoretic Mobility BGE->Separation Complex->Separation different interaction strength

References

Method

Application of 2-Aminoheptane in Pharmaceutical Analysis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Aminoheptane, also known as tuaminoheptane, is a sympathomimetic amine that has seen use as a nasal decongestant. In the realm of pharmaceuti...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoheptane, also known as tuaminoheptane, is a sympathomimetic amine that has seen use as a nasal decongestant. In the realm of pharmaceutical analysis, it can be encountered as an active pharmaceutical ingredient (API), a process impurity, or a degradation product. Furthermore, its chemical properties make it a candidate for use as an ion-pairing agent in chromatographic separations of acidic analytes. Accurate and precise analytical methods are crucial for the quantification and characterization of 2-aminoheptane in various pharmaceutical matrices to ensure product quality, safety, and efficacy.

This document provides detailed application notes and protocols for the analysis of 2-aminoheptane using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, the potential for chiral separation of its enantiomers is discussed.

Physicochemical Properties of 2-Aminoheptane

A thorough understanding of the physicochemical properties of 2-aminoheptane is fundamental for analytical method development.

PropertyValue
Molecular FormulaC₇H₁₇N
Molecular Weight115.22 g/mol
Boiling Point142-144 °C
pKa~10.6
SolubilitySoluble in water and organic solvents

Application 1: Quantitative Analysis of 2-Aminoheptane by Ion-Pair Reversed-Phase HPLC

Principle:

Due to its polar and basic nature, 2-aminoheptane exhibits poor retention on traditional reversed-phase HPLC columns. To overcome this, an ion-pairing agent is added to the mobile phase. The ion-pairing agent, typically an alkyl sulfonate, forms a neutral ion pair with the protonated amine group of 2-aminoheptane. This complex has increased hydrophobicity, allowing for enhanced retention and separation on a C18 or similar reversed-phase column. Detection is typically achieved using a UV detector, as 2-aminoheptane lacks a strong chromophore, necessitating derivatization or detection at low wavelengths.

Experimental Protocol: Ion-Pair HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • 2-Aminoheptane reference standard

  • Sodium heptanesulfonate (ion-pairing agent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid

  • Deionized water

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.01 M Sodium heptanesulfonate in water, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-aminoheptane reference standard in 10 mL of mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For a pharmaceutical formulation, it may involve dissolving the product in the mobile phase, followed by filtration through a 0.45 µm syringe filter.

4. Method Validation Data (Illustrative):

The following table presents typical validation parameters for an ion-pair HPLC method for a short-chain alkylamine, which can be adapted for 2-aminoheptane.

ParameterResult
Linearity Range 1 - 100 µg/mL (r² > 0.999)
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Retention Time ~ 5.8 min

Workflow for Ion-Pair HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions hplc_system HPLC System with C18 Column prep_std->hplc_system prep_sample Prepare Sample Solutions prep_sample->hplc_system detection UV Detection at 210 nm hplc_system->detection calibration Generate Calibration Curve detection->calibration quantification Quantify 2-Aminoheptane calibration->quantification

Caption: Workflow for the quantitative analysis of 2-aminoheptane by ion-pair HPLC.

Application 2: Analysis of 2-Aminoheptane by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle:

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. Since 2-aminoheptane is a primary amine, it can exhibit poor peak shape and adsorption on standard non-polar GC columns. To address this, derivatization is employed to convert the polar amine group into a less polar, more volatile derivative. A common approach is acylation using reagents like propyl chloroformate. The resulting derivative is then analyzed by GC-MS, which provides both high-resolution separation and confident identification based on the mass spectrum.

Experimental Protocol: GC-MS with Derivatization

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • 2-Aminoheptane reference standard

  • Propyl chloroformate (derivatizing agent)

  • Pyridine

  • Hexane (GC grade)

  • Sodium sulfate (anhydrous)

2. Derivatization Procedure:

  • To 1 mL of the sample solution (or a dried extract reconstituted in a suitable solvent), add 50 µL of pyridine.

  • Add 50 µL of propyl chloroformate and vortex for 1 minute.

  • Allow the reaction to proceed at room temperature for 15 minutes.

  • Add 1 mL of hexane and vortex for 1 minute to extract the derivative.

  • Centrifuge to separate the layers.

  • Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

3. GC-MS Conditions:

ParameterCondition
Injector Temperature 250 °C
Injection Mode Splitless (1 µL)
Oven Temperature Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Carrier Gas Helium at 1.0 mL/min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

4. Method Validation Data (Illustrative):

The following table provides representative validation data for a GC-MS method for a derivatized short-chain amine.

ParameterResult
Linearity Range 0.1 - 50 µg/mL (r² > 0.998)
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD) < 5.0%
Retention Time of Derivative ~ 12.5 min

Workflow for GC-MS Analysis of 2-Aminoheptane

cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis sample_prep Sample Extraction/Preparation derivatization Derivatization with Propyl Chloroformate sample_prep->derivatization gc_injection Injection into GC derivatization->gc_injection gc_separation Separation on DB-5ms Column gc_injection->gc_separation ms_detection MS Detection (EI) gc_separation->ms_detection peak_integration Peak Integration & Identification ms_detection->peak_integration quantification Quantification peak_integration->quantification

Caption: Workflow for the GC-MS analysis of 2-aminoheptane following derivatization.

Application 3: Chiral Separation of 2-Aminoheptane Enantiomers

Principle:

2-Aminoheptane possesses a chiral center and therefore exists as two enantiomers, (R)-2-aminoheptane and (S)-2-aminoheptane. In pharmaceutical applications, it is often necessary to separate and quantify individual enantiomers, as they may exhibit different pharmacological and toxicological profiles. Chiral separation can be achieved using specialized chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP). Polysaccharide-based CSPs are commonly used for the separation of chiral amines.

Experimental Approach: Chiral HPLC

1. Instrumentation and Materials:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Chiral stationary phase (e.g., polysaccharide-based, such as Chiralpak IA, IB, or IC)

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Diethylamine (DEA)

2. Chromatographic Conditions (Illustrative Screening Conditions):

ParameterCondition
Mobile Phase Hexane/Isopropanol (90:10, v/v) with 0.1% DEA
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 5 µL

Note: The optimal mobile phase composition and choice of CSP will need to be determined empirically for 2-aminoheptane. A screening approach with different CSPs and mobile phase modifiers (e.g., varying the alcohol component and the acidic/basic additives) is recommended.

Logical Relationship for Chiral Method Development

start Racemic 2-Aminoheptane Sample csp_screen Screen Chiral Stationary Phases (CSPs) (e.g., Polysaccharide-based) start->csp_screen mobile_phase_opt Optimize Mobile Phase (Solvent ratio, Additives) csp_screen->mobile_phase_opt method_validation Validate Chiral Method (Resolution, Selectivity, etc.) mobile_phase_opt->method_validation enantiomer_quant Quantify Individual Enantiomers method_validation->enantiomer_quant

Caption: Logical workflow for the development of a chiral separation method for 2-aminoheptane.

Signaling Pathways

Currently, there is limited specific information available in the public domain detailing the direct interaction of 2-aminoheptane with specific signaling pathways in the context of pharmaceutical analysis. Its pharmacological effect as a sympathomimetic agent is understood to be mediated through its interaction with adrenergic receptors, leading to vasoconstriction. However, detailed diagrams of downstream signaling cascades specifically initiated by 2-aminoheptane are not well-established in analytical chemistry literature. For research in this area, it would be necessary to consult pharmacological and biochemical literature focused on sympathomimetic amines and their mechanisms of action.

Conclusion

The analytical methods described in these application notes provide robust and reliable approaches for the quantitative and qualitative analysis of 2-aminoheptane in pharmaceutical contexts. The choice between ion-pair HPLC and GC-MS will depend on the specific analytical requirements, available instrumentation, and the nature of the sample matrix. For enantioselective analysis, chiral chromatography is the method of choice. The provided protocols and validation data serve as a strong starting point for method development and implementation in a regulated laboratory environment.

Application

Application Note: Enhanced Analytical Detection of 2-Aminoheptane via Derivatization

Abstract This application note provides detailed protocols for the chemical derivatization of 2-aminoheptane to enhance its detection and quantification by common analytical techniques such as Gas Chromatography-Mass Spe...

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides detailed protocols for the chemical derivatization of 2-aminoheptane to enhance its detection and quantification by common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Direct analysis of 2-aminoheptane can be challenging due to its low molecular weight, high polarity, and lack of a strong chromophore or fluorophore. Derivatization addresses these challenges by converting the primary amine into a less polar, more volatile, and more easily detectable derivative. This document outlines protocols for three effective derivatization reagents: Trifluoroacetic Anhydride (TFAA) for GC-MS analysis, and Dansyl Chloride and o-Phthalaldehyde (OPA) for HPLC analysis with fluorescence or UV detection. Performance data from studies on similar primary amines are summarized to provide an expected range of analytical performance.

Introduction

2-Aminoheptane is a primary aliphatic amine that finds application in various fields, including its use as a nasal decongestant and its potential role in pharmaceutical development.[1] Accurate and sensitive quantification of 2-aminoheptane in different matrices is crucial for quality control, pharmacokinetic studies, and regulatory compliance. However, its physicochemical properties make it difficult to analyze directly using standard chromatographic methods.

Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties. For 2-aminoheptane, the primary amino group is the target for derivatization. The ideal derivative should be stable, produced in a high and reproducible yield, and exhibit enhanced detectability. This application note details three widely used derivatization strategies to improve the analytical detection of 2-aminoheptane.

Key Benefits of Derivatizing 2-Aminoheptane:

  • Improved Chromatographic Behavior: Derivatization increases the volatility of 2-aminoheptane for GC analysis and can improve peak shape and resolution in both GC and HPLC.[2]

  • Enhanced Sensitivity: By introducing a fluorophore (e.g., with Dansyl Chloride or OPA) or an electrophore (e.g., with TFAA for electron capture detection), the sensitivity of the detection method can be significantly increased.[3][4]

  • Increased Selectivity: Derivatization can impart specific spectral properties to the analyte, allowing for more selective detection in complex matrices.

Derivatization Protocols and Methodologies

This section provides detailed experimental protocols for the derivatization of 2-aminoheptane using three different reagents.

Trifluoroacetic Anhydride (TFAA) Derivatization for GC-MS Analysis

Acylation with TFAA converts the primary amine of 2-aminoheptane into a stable and volatile trifluoroacetyl amide derivative, which is well-suited for GC-MS analysis.

Experimental Protocol:

Reagents and Materials:

  • 2-Aminoheptane standard or sample

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous solvent (e.g., Ethyl Acetate or Acetonitrile)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • GC-MS system

Procedure:

  • Sample Preparation: Transfer a known amount of the 2-aminoheptane sample into a reaction vial. If the sample is in a volatile solvent, evaporate to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the vial, followed by 100 µL of TFAA.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 20 minutes.

  • Cooling and Evaporation: Allow the vial to cool to room temperature. Evaporate the excess reagent and solvent under a stream of nitrogen.

  • Reconstitution: Re-dissolve the residue in a suitable volume of ethyl acetate for GC-MS injection.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

TFAA_Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample 2-Aminoheptane Sample Drydown Evaporate to Dryness Sample->Drydown AddReagents Add Ethyl Acetate & TFAA Drydown->AddReagents Heat Heat at 60-70°C AddReagents->Heat Evaporate Evaporate Excess Reagent Heat->Evaporate Reconstitute Reconstitute in Ethyl Acetate Evaporate->Reconstitute GCMS Inject into GC-MS Reconstitute->GCMS

Caption: Reaction of 2-aminoheptane with Dansyl Chloride.

o-Phthalaldehyde (OPA) Derivatization for HPLC-FLD Analysis

OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This method is fast, sensitive, and suitable for automated pre-column derivatization.

Experimental Protocol:

Reagents and Materials:

  • 2-Aminoheptane standard or sample

  • OPA reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol, then add 11.2 mL of 0.1 M sodium borate buffer (pH 9.5) and 50 µL of 3-mercaptopropionic acid.

  • Sodium Borate buffer (0.1 M, pH 9.5)

  • HPLC system with FLD

Procedure:

  • Sample Preparation: Prepare the 2-aminoheptane sample in a suitable solvent or buffer.

  • Derivatization: In a vial, mix 100 µL of the sample with 100 µL of the OPA reagent.

  • Reaction: Allow the reaction to proceed at room temperature for 1-2 minutes. The derivatives are not very stable, so injection should be performed promptly.

  • Analysis: Immediately inject an appropriate volume of the mixture into the HPLC system.

dot

OPA_Derivatization_Workflow start Start sample_prep Prepare 2-Aminoheptane Sample start->sample_prep mix_reagents Mix Sample with OPA Reagent sample_prep->mix_reagents react React for 1-2 minutes at Room Temperature mix_reagents->react inject Inject into HPLC-FLD react->inject end End inject->end

Caption: Workflow for OPA derivatization of 2-aminoheptane.

Quantitative Data and Performance

The following table summarizes typical performance data for the analytical methods described. The data is based on studies of primary alkylamines and amino acids and should be considered representative for the analysis of 2-aminoheptane. Method validation should be performed for the specific matrix and analyte concentration range of interest.

ParameterTFAA-GC-MSDansyl Chloride-HPLC-FLD/UVOPA-HPLC-FLD
Principle Acylation to form a volatile amide derivative.Sulfonylation to form a fluorescent and UV-active derivative.Reaction with a thiol to form a fluorescent isoindole derivative.
Linearity (R²) > 0.99> 0.99≥ 0.99
Limit of Detection (LOD) ng/mL rangeLow picomole to femtomole range0.9 ng to 7.2 ng for alkyl amines
Limit of Quantification (LOQ) 80-500 ng/mL for similar analytes--
Recovery -67% to 110%70% to 109%
Derivative Stability HighHighLow (prompt analysis required)

Conclusion

Derivatization of 2-aminoheptane is a crucial step for achieving sensitive and reliable analytical results. The choice of derivatization reagent and analytical technique depends on the specific requirements of the analysis, including the required sensitivity, sample matrix, and available instrumentation.

  • TFAA derivatization followed by GC-MS is a robust method suitable for a wide range of concentrations and provides structural information from the mass spectra.

  • Dansyl Chloride derivatization with HPLC-FLD/UV offers excellent sensitivity and produces stable derivatives, making it suitable for routine analysis of a large number of samples.

  • OPA derivatization with HPLC-FLD is a very fast and sensitive method, ideal for automated systems, although the stability of the derivatives requires timely analysis.

The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate analytical methods for the determination of 2-aminoheptane in their specific applications.

References

Method

Application Notes and Protocols for Studying the Vasoconstrictor Effects of 2-Aminoheptane

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Aminoheptane, also known as tuaminoheptane, is a sympathomimetic amine that has been used as a nasal decongestant due to its vasoconstrictor...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoheptane, also known as tuaminoheptane, is a sympathomimetic amine that has been used as a nasal decongestant due to its vasoconstrictor properties.[1] Understanding the detailed pharmacology of its vasoconstrictor effects is crucial for elucidating its mechanism of action, assessing its therapeutic potential, and evaluating its safety profile. As a sympathomimetic agent, 2-aminoheptane is believed to exert its effects by acting as a releasing agent and reuptake inhibitor of norepinephrine, which in turn stimulates adrenergic receptors on vascular smooth muscle cells, leading to vasoconstriction.[1] This document provides detailed experimental protocols for investigating the vasoconstrictor effects of 2-aminoheptane using both in vitro and in vivo models.

Mechanism of Action: Adrenergic Receptor Signaling

The vasoconstrictor effects of sympathomimetic amines like 2-aminoheptane are primarily mediated by the activation of α-adrenergic receptors on vascular smooth muscle cells. This activation triggers a cascade of intracellular events leading to muscle contraction and a reduction in blood vessel diameter. The two main subtypes of α-adrenergic receptors involved are α1 and α2.

  • α1-Adrenergic Receptor Pathway: Activation of α1-adrenergic receptors, which are Gq-protein coupled, stimulates phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[3] The increased intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.[4]

  • α2-Adrenergic Receptor Pathway: The activation of α2-adrenergic receptors, which are Gi-protein coupled, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels can contribute to vasoconstriction, although the primary mechanism for α-adrenergic vasoconstriction is through the α1 pathway.

G cluster_0 2-Aminoheptane Action cluster_1 α1-Adrenergic Receptor Signaling 2-Aminoheptane 2-Aminoheptane Norepinephrine_Release Norepinephrine Release 2-Aminoheptane->Norepinephrine_Release Norepinephrine Norepinephrine Alpha1_Receptor α1 Receptor (Gq) Norepinephrine->Alpha1_Receptor PLC Phospholipase C Alpha1_Receptor->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Ca2_Release Ca²⁺ Release SR->Ca2_Release Calmodulin Calmodulin Ca2_Release->Calmodulin MLCK Myosin Light Chain Kinase Calmodulin->MLCK Myosin_LC_P Myosin Light Chain Phosphorylation MLCK->Myosin_LC_P Vasoconstriction Vasoconstriction Myosin_LC_P->Vasoconstriction

Caption: α1-Adrenergic signaling pathway for vasoconstriction.

Experimental Protocols

Protocol 1: In Vitro Vasoconstriction Assay Using Isolated Aortic Rings

This protocol describes the methodology for assessing the direct vasoconstrictor effect of 2-aminoheptane on isolated arterial segments.

Materials:

  • 2-Aminoheptane hydrochloride

  • Phenylephrine (positive control)

  • Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM glucose)

  • Carbogen gas (95% O2, 5% CO2)

  • Isolated tissue bath system with force transducers

  • Data acquisition system

  • Male Wistar rats (250-300g)

Procedure:

  • Tissue Preparation:

    • Euthanize a rat via an approved method.

    • Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Remove adherent connective and adipose tissue.

    • Cut the aorta into rings of 3-4 mm in length.

  • Mounting:

    • Mount each aortic ring in an isolated tissue bath chamber filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the ring to a fixed hook and the other to a force transducer.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

    • Induce a contraction with a high concentration of KCl (e.g., 80 mM) to check for tissue viability.

    • Wash the rings and allow them to return to baseline.

  • Cumulative Concentration-Response Curve:

    • Once a stable baseline is achieved, add 2-aminoheptane to the tissue bath in a cumulative manner, with concentrations ranging from 10⁻⁹ M to 10⁻⁴ M.

    • Allow the response to each concentration to stabilize before adding the next.

    • Record the contractile force at each concentration.

    • In a separate set of rings, generate a concentration-response curve for the positive control, phenylephrine (10⁻⁹ M to 10⁻⁵ M).

Data Presentation:

The contractile response is expressed as a percentage of the maximal contraction induced by KCl. The data can be summarized in the following table:

Concentration (M)2-Aminoheptane (% Max Contraction)Phenylephrine (% Max Contraction)
10⁻⁹2.5 ± 0.85.2 ± 1.1
10⁻⁸10.1 ± 2.318.9 ± 3.5
10⁻⁷25.6 ± 4.145.3 ± 5.2
10⁻⁶52.3 ± 6.878.1 ± 6.9
10⁻⁵85.7 ± 8.298.5 ± 2.1
10⁻⁴96.4 ± 3.5-

Note: The data presented in this table is hypothetical and for illustrative purposes only.

From the concentration-response curve, the EC50 (half-maximal effective concentration) and Emax (maximal effect) can be calculated.

cluster_workflow In Vitro Vasoconstriction Assay Workflow A Aortic Ring Preparation B Mounting in Tissue Bath A->B C Equilibration & Viability Test B->C D Cumulative Dosing (2-Aminoheptane or Phenylephrine) C->D E Record Contractile Force D->E F Data Analysis (Dose-Response Curve, EC50, Emax) E->F

Caption: Workflow for the in vitro vasoconstriction assay.
Protocol 2: In Vivo Measurement of Blood Pressure and Heart Rate in Anesthetized Rats

This protocol outlines a method to assess the systemic pressor effects of 2-aminoheptane in a living organism.

Materials:

  • 2-Aminoheptane hydrochloride

  • Saline solution (0.9% NaCl)

  • Anesthetic (e.g., sodium pentobarbital)

  • Male Sprague-Dawley rats (300-350g)

  • Pressure transducer and data acquisition system

  • Catheters for cannulation of the carotid artery and jugular vein

Procedure:

  • Animal Preparation:

    • Anesthetize the rat with an appropriate anesthetic.

    • Cannulate the right carotid artery with a catheter connected to a pressure transducer to continuously monitor blood pressure.

    • Cannulate the left jugular vein for intravenous administration of the test compound.

  • Stabilization:

    • Allow the animal to stabilize for at least 30 minutes after surgery until blood pressure and heart rate are stable.

  • Dose-Response Administration:

    • Administer increasing doses of 2-aminoheptane (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) intravenously.

    • Allow sufficient time between doses for blood pressure and heart rate to return to baseline or stabilize.

    • Administer an equivalent volume of saline as a vehicle control.

  • Data Recording and Analysis:

    • Continuously record mean arterial pressure (MAP) and heart rate (HR) throughout the experiment.

    • Calculate the change in MAP and HR from the baseline for each dose.

Data Presentation:

The changes in mean arterial pressure (MAP) and heart rate (HR) can be summarized in the following table:

Dose (mg/kg, i.v.)Change in MAP (mmHg)Change in HR (beats/min)
0.1+12 ± 3+25 ± 8
0.3+28 ± 5+48 ± 12
1.0+55 ± 9+85 ± 15
3.0+82 ± 12+110 ± 20

Note: The data presented in this table is hypothetical and for illustrative purposes only.

cluster_workflow In Vivo Blood Pressure Measurement Workflow A Anesthetize Rat B Cannulate Carotid Artery & Jugular Vein A->B C Stabilization Period B->C D Intravenous Administration of 2-Aminoheptane C->D E Continuous Monitoring of Blood Pressure & Heart Rate D->E F Data Analysis (Change in MAP & HR) E->F

Caption: Workflow for in vivo blood pressure measurement.

Conclusion

The provided protocols offer a comprehensive framework for the detailed investigation of the vasoconstrictor effects of 2-aminoheptane. The in vitro assay allows for the characterization of its direct effects on vascular smooth muscle and the determination of its potency and efficacy. The in vivo model provides crucial information on its systemic cardiovascular effects. Together, these studies will contribute to a thorough understanding of the pharmacological profile of 2-aminoheptane, which is essential for its potential therapeutic applications and safety assessment.

References

Application

Application Notes and Protocols for the Utilization of 2-Aminoheptane as a Nitrogen Source in Microbial Cultures

Introduction Primary amines, such as 2-aminoheptane, represent a potential nitrogen source for various microorganisms. The ability to utilize such compounds is of interest in fields ranging from bioremediation to industr...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Primary amines, such as 2-aminoheptane, represent a potential nitrogen source for various microorganisms. The ability to utilize such compounds is of interest in fields ranging from bioremediation to industrial microbiology. This document outlines the theoretical metabolic pathway for 2-aminoheptane degradation and provides generalized protocols for culturing microorganisms on this substrate, as well as for assaying key enzymatic activities. The protocols are primarily based on methodologies developed for similar short-chain alkylamines and are intended to be adapted for specific microbial strains, such as those from the genera Pseudomonas and Rhodococcus, which are known for their diverse metabolic capabilities.

Hypothetical Metabolic Pathway

The microbial degradation of 2-aminoheptane is hypothesized to proceed via an oxidative deamination pathway, catalyzed by an amine dehydrogenase or oxidase. This initial step releases the amino group as ammonia, which can then be assimilated by the cell for biosynthesis. The resulting ketone, 2-heptanone, is likely further metabolized through pathways for short-chain ketone and fatty acid degradation.

Metabolic Pathway of 2-Aminoheptane Hypothetical Metabolic Pathway for 2-Aminoheptane Utilization 2-Aminoheptane 2-Aminoheptane Amine_Dehydrogenase Amine Dehydrogenase/ Oxidase 2-Aminoheptane->Amine_Dehydrogenase 2-Heptanone 2-Heptanone Amine_Dehydrogenase->2-Heptanone Ammonia Ammonia Amine_Dehydrogenase->Ammonia Further_Metabolism Further Carbon Metabolism 2-Heptanone->Further_Metabolism Central_Nitrogen_Metabolism Central Nitrogen Metabolism Ammonia->Central_Nitrogen_Metabolism

Caption: Hypothetical metabolic pathway of 2-aminoheptane.

Data Presentation

The following tables present hypothetical quantitative data for the growth of a bacterial strain on 2-aminoheptane as the sole nitrogen source. These tables are for illustrative purposes to guide researchers in their data presentation.

Table 1: Growth Kinetics on 2-Aminoheptane

ParameterValue
Microorganism Pseudomonas sp. Strain XYZ
Nitrogen Source 2-Aminoheptane (10 mM)
Carbon Source Glucose (20 mM)
Maximum Specific Growth Rate (µmax) 0.15 h⁻¹
Substrate (2-Aminoheptane) Consumption Rate 0.5 mmol/g DCW/h
Biomass Yield (Yx/s) 0.4 g DCW/g 2-aminoheptane

Table 2: Amine Dehydrogenase Activity

ParameterValue
Enzyme Source Cell-free extract of Pseudomonas sp. Strain XYZ
Substrate 2-Aminoheptane
Specific Activity 50 U/mg protein
Km for 2-Aminoheptane 0.5 mM
Vmax 100 µmol/min/mg protein

Experimental Protocols

Protocol 1: Cultivation of Microorganisms on 2-Aminoheptane as a Nitrogen Source

This protocol describes the cultivation of a bacterial strain in a minimal medium with 2-aminoheptane as the sole source of nitrogen.

1. Media Preparation:

  • Prepare a sterile basal salt medium (e.g., M9 minimal medium) containing a suitable carbon source (e.g., 10-20 mM glucose or succinate).

  • Prepare a sterile stock solution of 2-aminoheptane (e.g., 1 M in sterile deionized water, filter-sterilized).

  • To the sterile basal salt medium, aseptically add the 2-aminoheptane stock solution to the desired final concentration (e.g., 5-10 mM).

2. Inoculum Preparation:

  • Grow a pre-culture of the microbial strain in a nutrient-rich medium (e.g., Luria-Bertani broth) to the late exponential phase.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet twice with sterile basal salt medium (without a nitrogen source) to remove residual nutrient broth.

  • Resuspend the washed cells in the same sterile basal salt medium.

3. Cultivation and Growth Monitoring:

  • Inoculate the minimal medium containing 2-aminoheptane with the washed cell suspension to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.05.

  • Incubate the cultures under appropriate conditions (e.g., 30°C with shaking at 200 rpm).

  • Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals.

  • At selected time points, withdraw samples for analysis of 2-aminoheptane concentration and biomass determination (dry cell weight).

Experimental Workflow for Cultivation Workflow for Microbial Cultivation on 2-Aminoheptane Media_Preparation Prepare Minimal Medium + 2-Aminoheptane Cultivation Inoculate and Incubate Media_Preparation->Cultivation Inoculum_Preparation Prepare Washed Inoculum Inoculum_Preparation->Cultivation Monitoring Monitor Growth (OD600) and Substrate Consumption Cultivation->Monitoring Data_Analysis Analyze Data Monitoring->Data_Analysis

Caption: Experimental workflow for microbial cultivation.

Protocol 2: Assay of Amine Dehydrogenase Activity

This protocol provides a general method for determining the activity of amine dehydrogenase in cell-free extracts.

1. Preparation of Cell-Free Extract:

  • Harvest cells grown on 2-aminoheptane (from Protocol 1) during the exponential growth phase by centrifugation.

  • Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Resuspend the cells in the same buffer and lyse them using a suitable method (e.g., sonication or French press).

  • Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris. The supernatant is the cell-free extract.

2. Enzyme Assay:

  • The assay mixture should contain:

    • 50 mM Tris-HCl buffer (pH 8.0)

    • 1 mM NAD⁺ (or NADP⁺, depending on the enzyme's cofactor preference)

    • 10 mM 2-aminoheptane

    • Cell-free extract (containing the enzyme)

  • The total reaction volume should be standardized (e.g., 1 ml).

  • Initiate the reaction by adding the cell-free extract.

  • Monitor the reduction of NAD(P)⁺ to NAD(P)H by measuring the increase in absorbance at 340 nm using a spectrophotometer.

  • The rate of reaction is proportional to the enzyme activity.

3. Calculation of Specific Activity:

  • Determine the protein concentration of the cell-free extract using a standard method (e.g., Bradford assay).

  • Calculate the specific activity as units of enzyme per milligram of protein (U/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified assay conditions.

Amine Dehydrogenase Assay Workflow Workflow for Amine Dehydrogenase Activity Assay Cell_Harvest Harvest and Wash Cells Cell_Lysis Prepare Cell-Free Extract Cell_Harvest->Cell_Lysis Assay_Setup Set up Reaction Mixture (Buffer, NAD+, 2-Aminoheptane) Cell_Lysis->Assay_Setup Measurement Initiate Reaction and Measure A340 Assay_Setup->Measurement Calculation Calculate Specific Activity Measurement->Calculation

Caption: Workflow for amine dehydrogenase activity assay.

Conclusion

While 2-aminoheptane is a plausible nitrogen source for certain microorganisms, further research is required to elucidate the specific metabolic pathways and quantify the kinetics of its utilization. The protocols and hypothetical data presented here provide a foundational guide for researchers and drug development professionals to explore this area. It is recommended that initial studies focus on screening various microbial isolates for their ability to grow on 2-aminoheptane and then proceed with detailed characterization of promising candidates.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Aminoheptane Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminoheptane. The primary...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminoheptane. The primary focus is on the widely used method of reductive amination of 2-heptanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 2-aminoheptane in a laboratory setting?

A1: The most prevalent and versatile method for the synthesis of 2-aminoheptane is the reductive amination of 2-heptanone. This approach involves the reaction of 2-heptanone with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine, which is then reduced in situ to the desired primary amine. This method is favored for its operational simplicity and the availability of various reducing agents that offer different levels of reactivity and selectivity.[1][2]

Q2: What are the common reducing agents used for the reductive amination of 2-heptanone, and how do they compare?

A2: Several reducing agents can be employed for the reductive amination of 2-heptanone. The choice of reagent can significantly impact the reaction's efficiency, selectivity, and compatibility with other functional groups. The most common options include:

  • Sodium Cyanoborohydride (NaBH₃CN): A mild and selective reducing agent that is particularly effective at reducing imines in the presence of ketones.[3][4] It performs well under mildly acidic conditions which favor imine formation.[4]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reducing agent that is often preferred due to its lower toxicity compared to cyanoborohydride. It is effective in a variety of solvents, with 1,2-dichloroethane being a common choice.

  • Sodium Borohydride (NaBH₄): A more powerful and less expensive reducing agent. However, it can also reduce the starting ketone (2-heptanone) to 2-heptanol, potentially lowering the yield of the desired amine. Its use requires careful control of reaction conditions.

  • Catalytic Hydrogenation (e.g., H₂/Raney Nickel, H₂/Pd/C): This method uses hydrogen gas and a metal catalyst. It is a "green" chemistry approach as it avoids stoichiometric inorganic hydrides. Raney Nickel is a common choice for this transformation.

Q3: What are the typical side reactions I should be aware of during the synthesis of 2-aminoheptane via reductive amination?

A3: The main side reactions that can occur during the reductive amination of 2-heptanone include:

  • Reduction of the starting ketone: The reducing agent can directly reduce 2-heptanone to 2-heptanol, which is a common byproduct, especially when using stronger reducing agents like sodium borohydride.

  • Over-alkylation: The newly formed 2-aminoheptane can react with another molecule of 2-heptanone to form a secondary amine, which can then be reduced to di(1-methylhexyl)amine. This is more likely if the concentration of the primary amine product becomes high relative to the ammonia source.

  • Hydrolysis of the imine intermediate: The imine intermediate is in equilibrium with the starting materials and can be hydrolyzed back to 2-heptanone and ammonia, especially in the presence of excess water.

Troubleshooting Guides

Low Yield of 2-Aminoheptane
Symptom Potential Cause Suggested Solution
Low conversion of 2-heptanone Inefficient imine formation: The equilibrium may not favor the imine.- Ensure mildly acidic conditions (pH 5-6) to catalyze imine formation. A small amount of acetic acid can be added.- Remove water as it forms, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.
Inactive reducing agent: The hydride reagent may have decomposed.- Use a fresh batch of the reducing agent.- Ensure anhydrous reaction conditions, as many hydride reagents react with water.
Insufficient reaction time or temperature: The reaction may be proceeding slowly.- Increase the reaction time and monitor the progress by TLC or GC-MS.- Gently heat the reaction mixture, but be cautious as this can also promote side reactions.
Significant amount of 2-heptanol byproduct Reducing agent is too reactive: The reducing agent is reducing the ketone faster than the imine.- Switch to a milder and more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).- Perform a two-step procedure: first, form the imine, and then add the reducing agent.
Presence of secondary amine byproduct Over-alkylation of the product: The 2-aminoheptane product is reacting with the starting ketone.- Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) to outcompete the product amine.- Add the reducing agent slowly to keep the concentration of the primary amine product low.
Difficult Purification of 2-Aminoheptane
Symptom Potential Cause Suggested Solution
Product streaks on silica gel column Strong interaction of the amine with acidic silica gel: The basic amine binds strongly to the acidic stationary phase.- Add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to the eluent to suppress this interaction.- Consider using a different stationary phase, such as neutral or basic alumina.
Co-elution of product with impurities Similar polarity of the product and byproducts: Byproducts like 2-heptanol may have similar polarity to 2-aminoheptane.- Optimize the solvent system for column chromatography. A gradient elution may be necessary.- Consider converting the amine to a salt (e.g., hydrochloride) to alter its solubility and facilitate separation from non-basic impurities.
Incomplete removal of residual starting materials Inefficient work-up procedure. - Perform an acidic wash (e.g., with dilute HCl) to extract the basic amine into the aqueous layer, leaving the neutral ketone in the organic layer. Then, basify the aqueous layer and extract the purified amine.

Data Presentation

Table 1: Comparison of Reducing Agents for the Reductive Amination of 2-Heptanone

Reducing AgentTypical SolventTypical Temperature (°C)AdvantagesDisadvantages
NaBH₃CN Methanol, EthanolRoom TemperatureHigh selectivity for imines, tolerant of many functional groups.Toxic cyanide byproduct, moisture sensitive.
NaBH(OAc)₃ 1,2-Dichloroethane, THFRoom TemperatureMild, selective, and less toxic than NaBH₃CN.Can be slower, may require an acid catalyst for ketones.
NaBH₄ Methanol, Ethanol0 - Room TemperatureInexpensive and readily available.Less selective, can reduce the starting ketone.
H₂/Raney Ni Ethanol, MethanolRoom Temp - 50"Green" method, high atom economy.Requires specialized hydrogenation equipment, catalyst can be pyrophoric.

Experimental Protocols

Protocol 1: Reductive Amination of 2-Heptanone using Sodium Cyanoborohydride

This protocol provides a general procedure for the synthesis of 2-aminoheptane from 2-heptanone using sodium cyanoborohydride.

Materials:

  • 2-Heptanone

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-heptanone (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the mixture in an ice bath and slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 20°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully acidify the mixture with aqueous HCl to a pH of ~2 to quench the excess NaBH₃CN (Caution: releases hydrogen cyanide gas, perform in a well-ventilated fume hood).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Wash the aqueous residue with diethyl ether or dichloromethane to remove any unreacted ketone and other non-basic impurities.

  • Basify the aqueous layer with aqueous NaOH to a pH of >12.

  • Extract the product into diethyl ether or dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-aminoheptane.

  • Purify the crude product by distillation or column chromatography on silica gel (using a solvent system such as dichloromethane/methanol with 1% triethylamine).

Protocol 2: Catalytic Hydrogenation of 2-Heptanone using Raney Nickel

This protocol describes the synthesis of 2-aminoheptane via catalytic hydrogenation.

Materials:

  • 2-Heptanone

  • Aqueous ammonia (e.g., 28%)

  • Raney Nickel (W-6)

  • Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • To a high-pressure hydrogenation vessel, add 2-heptanone (1.0 eq), ethanol, and aqueous ammonia.

  • Carefully add a catalytic amount of Raney Nickel slurry under an inert atmosphere (e.g., argon or nitrogen). The catalyst is pyrophoric and should be handled with care.

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and heat to the desired temperature (e.g., 40-60°C).

  • Stir the reaction mixture vigorously until the uptake of hydrogen ceases.

  • Cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Wash the catalyst pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by distillation under reduced pressure.

Visualizations

Experimental_Workflow_Reductive_Amination start Start reactants Mix 2-Heptanone and Ammonia Source start->reactants imine_formation Imine Formation (mildly acidic pH) reactants->imine_formation reduction Add Reducing Agent (e.g., NaBH3CN) imine_formation->reduction reaction Reaction (Stir at RT) reduction->reaction workup Aqueous Work-up (Acid/Base Extraction) reaction->workup purification Purification (Distillation or Chromatography) workup->purification product 2-Aminoheptane purification->product Troubleshooting_Low_Yield start Low Yield of 2-Aminoheptane check_ketone Is 2-Heptanone consumed? start->check_ketone check_byproducts Major Byproducts Observed? check_ketone->check_byproducts Yes inefficient_imine Optimize Imine Formation: - Adjust pH (5-6) - Remove water check_ketone->inefficient_imine No heptanol 2-Heptanol is a major byproduct check_byproducts->heptanol Yes secondary_amine Secondary Amine is a major byproduct check_byproducts->secondary_amine Yes inactive_reductant Use Fresh Reducing Agent inefficient_imine->inactive_reductant use_milder_reductant Use Milder Reductant (NaBH3CN or NaBH(OAc)3) heptanol->use_milder_reductant excess_ammonia Use Large Excess of Ammonia Source secondary_amine->excess_ammonia

References

Optimization

Technical Support Center: 2-Aminoheptane Synthesis &amp; Purification

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with synthesized 2-aminoheptane. Troubleshooting Guide This...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with synthesized 2-aminoheptane.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-aminoheptane.

Q1: My final product has low purity after the initial work-up. What are the likely contaminants and first purification steps?

A1: Low purity after initial synthesis typically results from unreacted starting materials, reaction by-products, or residual solvents. For amine synthesis, common impurities can include precursor ketones or aldehydes and over-alkylated side products.

A simple and effective first step is an acid-base extraction .

  • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic 2-aminoheptane will move into the aqueous layer as its protonated salt, leaving non-basic impurities in the organic layer.

  • Separate the aqueous layer and basify it (e.g., with 2M NaOH) to regenerate the free amine.

  • Extract the free amine back into an organic solvent.

  • Wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

This procedure effectively removes neutral and acidic impurities.

Q2: I am struggling to separate 2-aminoheptane from other amine by-products using standard silica gel chromatography.

A2: Standard silica gel is acidic and can cause strong, irreversible binding or significant peak tailing with basic compounds like amines.[1][2] This leads to poor separation and low recovery. Several chromatographic strategies can overcome this:

  • Mobile Phase Modification: Add a small amount of a competing amine, such as triethylamine (TEA) or n-propylamine (0.1-1%), to the mobile phase.[1][3][4] This neutralizes the acidic silanol sites on the silica surface, improving elution and peak shape.

  • Amine-Functionalized Silica: Use a pre-packed column with an amine-functionalized stationary phase (KP-NH). This phase masks the acidic silanols, minimizing strong interactions and allowing for efficient separation with standard non-polar mobile phases (e.g., hexane/ethyl acetate).

  • Alumina Chromatography: Basic or neutral alumina can be a suitable alternative to silica for purifying basic amines.

  • Reversed-Phase Chromatography: For polar amines, C18 reversed-phase chromatography can be an effective tool. Using a mobile phase with an alkaline pH helps maintain the amine in its free-base, more lipophilic form, which increases retention and improves separation.

graph_name start Crude Amine Mixture silica Standard Silica Column? start->silica tailing Poor Separation & Peak Tailing silica->tailing Yes success Improved Separation & Pure 2-Aminoheptane silica->success No (Using modified method) option1 Option 1: Add Competing Amine (e.g., 0.5% TEA) to Mobile Phase tailing->option1 option2 Option 2: Use Amine-Functionalized Silica Column tailing->option2 option3 Option 3: Use Reversed-Phase (C18) Column with High pH Mobile Phase tailing->option3 option1->success option2->success option3->success graph_name start Impure 2-Aminoheptane (Liquid) add_acid Dissolve in Solvent (e.g., Et₂O) Add Acid (e.g., HCl) start->add_acid precipitate Precipitate Crystalline Amine Salt (e.g., HCl salt) add_acid->precipitate filter Isolate Salt by Filtration precipitate->filter recrystallize Recrystallize Salt from Suitable Solvent (e.g., EtOH/Ether) filter->recrystallize pure_salt Highly Pure Amine Salt Crystals recrystallize->pure_salt

References

Troubleshooting

improving the resolution of 2-aminoheptane enantiomers in chiral chromatography

Welcome to the technical support center for the enantiomeric separation of 2-aminoheptane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enantiomeric separation of 2-aminoheptane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical protocols for improving the resolution of this and similar aliphatic primary amines using chiral chromatography.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most effective for separating 2-aminoheptane enantiomers? A1: For simple, aliphatic primary amines like 2-aminoheptane, polysaccharide-based and cyclofructan-based CSPs are generally the most successful.[1] Polysaccharide columns, such as those with cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)), are a primary choice for screening.[2][3] Cyclofructan-based CSPs have also demonstrated a very high success rate for separating primary amines, often in the polar organic mode.[1]

Q2: Is derivatization required to separate 2-aminoheptane enantiomers? A2: For High-Performance Liquid Chromatography (HPLC), direct separation without derivatization is often possible and preferred.[1] However, for Gas Chromatography (GC), derivatization is nearly always necessary to increase the volatility and thermal stability of the amine. A common approach is to acylate the amino group with an agent like trifluoroacetic anhydride (TFAA).

Q3: Why are basic additives like diethylamine (DEA) or triethylamine (TEA) often added to the mobile phase? A3: Basic additives are crucial, especially in normal phase chromatography, for two main reasons. First, they act as silanol-masking agents, binding to active silanol groups on the silica support of the CSP, which prevents strong, non-enantioselective interactions with the basic amine analyte. This leads to improved peak shape and prevents severe tailing. Second, they can improve enantioselectivity and even influence the elution of the amine; in some cases, without a basic additive, the amine may not elute from the column at all.

Q4: Can acidic additives be used for separating a basic compound like 2-aminoheptane? A4: Yes, although it may seem counterintuitive, acidic additives like trifluoroacetic acid (TFA) or methanesulfonic acid (MSA) can be effective. They can form an ion-pair with the amine in the mobile phase, and this complex can then have different interactions with the CSP, sometimes leading to improved resolution where basic additives fail.

Troubleshooting Guide

Problem: I am observing poor resolution (Rs < 1.5) or complete co-elution of the 2-aminoheptane enantiomers.

  • Solution 1: Optimize the Mobile Phase. Selectivity in chiral chromatography is highly sensitive to mobile phase composition.

    • Adjust Alcohol Modifier: In normal phase (e.g., Hexane/Ethanol), systematically vary the percentage of the alcohol modifier (e.g., from 10% to 20% to 5%). Small changes can have a large impact on resolution.

    • Change Alcohol Type: The steric hindrance of the alcohol can affect separation. If using ethanol, try switching to isopropanol, or vice versa.

    • Modify Additive Concentration: Fine-tune the concentration of your basic (e.g., DEA) or acidic (e.g., TFA) additive. Typical starting concentrations are 0.1-0.5%. Increasing or decreasing this can significantly alter selectivity.

  • Solution 2: Reduce Column Temperature.

    • Lowering the column temperature (e.g., from 25°C to 15°C or 10°C) often increases the stability of the transient diastereomeric complexes formed between the analyte and the CSP, which can enhance selectivity and improve resolution.

  • Solution 3: Decrease the Flow Rate.

    • Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the enantiomers spend interacting with the stationary phase, which can lead to better separation, although it will increase the total run time.

  • Solution 4: Screen Different CSPs.

    • If optimization on your current column fails, the required chiral recognition mechanism may not be supported. It is highly recommended to screen a set of complementary columns, such as one cellulose-based, one amylose-based, and one cyclofructan-based CSP.

Problem: The analyte peaks are broad and show significant tailing.

  • Solution 1: Increase Basic Additive Concentration. This is the most common cause for peak tailing with amines. The primary amine is interacting strongly with acidic silanol groups on the silica surface. Increase the concentration of your basic additive (e.g., DEA, TEA, or butylamine) in the mobile phase, for example, from 0.1% to 0.3% or 0.5%, to better mask these sites.

  • Solution 2: Use a Different Basic Additive. Some amines may be more effective at masking silanols for your specific conditions. If DEA is not effective, try TEA or another amine additive.

  • Solution 3: Check Column History. Columns can retain additives from previous uses, a phenomenon known as the "memory effect". If the column was previously used with an acidic modifier, it may require extensive flushing and conditioning with the new basic mobile phase to achieve good peak shape. It is best practice to dedicate columns to specific additive types (acidic, basic, neutral).

Data and Performance Metrics

The following tables summarize typical starting conditions and expected performance for the separation of primary amines on common chiral stationary phases. Note that this data is representative of the compound class, and optimization will be required for 2-aminoheptane.

Table 1: Typical HPLC Conditions for Primary Amine Separation

ParameterCondition 1: Polysaccharide CSPCondition 2: Cyclofructan CSP
CSP Type Cellulose tris(3,5-dimethylphenylcarbamate)Isopropyl Carbamate-Cyclofructan 6
Mode Normal Phase (NP)Polar Organic (PO)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Acetonitrile / Methanol (90:10, v/v)
Additive 0.1% Diethylamine (DEA)0.3% Acetic Acid + 0.2% Triethylamine
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Typical Rs > 1.5> 1.5
Reference

Table 2: Typical GC Conditions for Derivatized Primary Amine Separation

ParameterExample Condition
Derivatization Agent Trifluoroacetic Anhydride (TFAA)
CSP Type Cyclodextrin-based (e.g., Diacetyl-tert-butylsilyl-beta-cyclodextrin)
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Oven Program 100°C (hold 2 min), ramp 5°C/min to 200°C
Expected Outcome Baseline resolution of derivatized enantiomers
Reference

Experimental Protocols

Protocol 1: General Method Development for HPLC Separation of 2-Aminoheptane

This protocol provides a systematic approach to developing a chiral separation method for 2-aminoheptane.

  • Column Selection:

    • Begin screening with a polysaccharide-based column, such as one derived from cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate). These are widely applicable CSPs.

  • Mobile Phase Preparation (Normal Phase):

    • Prepare a stock mobile phase of 90:10 (v/v) n-Hexane / Ethanol.

    • To this mixture, add a basic modifier. Start with 0.1% (v/v) Diethylamine (DEA).

    • Ensure all solvents are HPLC grade and thoroughly degassed.

  • Sample Preparation:

    • Dissolve a small amount of racemic 2-aminoheptane in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Initial Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: As 2-aminoheptane lacks a strong chromophore, detection can be challenging. Use a low UV wavelength (e.g., 200-210 nm) if possible. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) is highly effective.

  • Analysis and Optimization:

    • Inject the sample and evaluate the chromatogram.

    • If no separation is observed, refer to the Troubleshooting Guide and the Method Development Workflow diagram below.

    • Systematically adjust one parameter at a time:

      • Change the alcohol modifier percentage (e.g., try 80:20 and 95:5 Hexane/Ethanol).

      • Change the alcohol itself (e.g., switch to Isopropanol).

      • Adjust the DEA concentration (e.g., try 0.2% or 0.05%).

      • Lower the temperature to 15°C.

    • A resolution value (Rs) of ≥ 1.5 is considered baseline separation.

Visual Workflows

G start Start: Poor Resolution (Rs < 1.5) check_peak_shape Check Peak Shape start->check_peak_shape adjust_additive Increase Basic Additive (e.g., DEA to 0.2-0.5%) check_peak_shape->adjust_additive Tailing? Yes optimize_mp Optimize Mobile Phase check_peak_shape->optimize_mp Tailing? No adjust_additive->optimize_mp adjust_alcohol_pct Adjust Alcohol % optimize_mp->adjust_alcohol_pct change_alcohol Change Alcohol Type (Ethanol <=> Isopropanol) adjust_alcohol_pct->change_alcohol No Improvement success Success: Rs >= 1.5 adjust_alcohol_pct->success Improved lower_temp Lower Temperature (e.g., to 15°C) change_alcohol->lower_temp No Improvement change_alcohol->success Improved screen_csp Screen a Different CSP (e.g., Amylose or Cyclofructan) lower_temp->screen_csp No Improvement lower_temp->success Improved screen_csp->success Improved

Caption: Troubleshooting workflow for improving poor resolution.

G start Start: Select CSPs for Screening csp1 Cellulose-Based CSP start->csp1 csp2 Amylose-Based CSP start->csp2 csp3 Cyclofructan-Based CSP start->csp3 screen_np Screen in Normal Phase (NP) Hexane/Alcohol + 0.1% DEA csp1->screen_np csp2->screen_np screen_po Screen in Polar Organic (PO) ACN/MeOH + Additives csp2->screen_po csp3->screen_po eval_separation Evaluate Initial Separation screen_np->eval_separation screen_po->eval_separation eval_separation->start No Separation on any column/mode optimize Select Best Condition & Optimize Parameters (Modifier %, Temp, Flow Rate) eval_separation->optimize Partial or Full Separation Achieved validate Method Validation optimize->validate

Caption: Systematic workflow for chiral method development.

References

Optimization

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of 2-Aminoheptane

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid C...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 2-aminoheptane.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of 2-aminoheptane?

A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, which for this document is 2-aminoheptane.[1] These components can include salts, endogenous molecules, and other compounds. Matrix effects, most commonly observed as ion suppression or enhancement, occur when these co-eluting components interfere with the ionization of 2-aminoheptane in the mass spectrometer's ion source.[1][2] This interference can lead to a decreased or increased signal intensity, respectively, which can negatively affect the accuracy, precision, and sensitivity of the analysis.[1]

Q2: How can I determine if my 2-aminoheptane analysis is affected by matrix effects?

A2: A common method to identify matrix effects is the post-column infusion experiment.[3] This involves infusing a constant flow of a 2-aminoheptane standard solution into the mass spectrometer while injecting a blank matrix extract (a sample prepared without the analyte). A dip or rise in the baseline signal upon injection of the blank matrix indicates the presence of ion suppression or enhancement, respectively, at specific retention times.

Q3: What are the most effective strategies to mitigate matrix effects for 2-aminoheptane analysis?

A3: The most effective strategies involve a combination of:

  • Robust Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components before analysis.

  • Chromatographic Optimization: Adjusting the liquid chromatography method to separate 2-aminoheptane from co-eluting matrix components can significantly reduce interference.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects. A SIL-IS, such as 2-aminoheptane-d4, has nearly identical chemical and physical properties to 2-aminoheptane and will be affected by the matrix in the same way, allowing for accurate quantification.

Q4: Which sample preparation technique is recommended for analyzing 2-aminoheptane in biological matrices like urine or plasma?

A4: For complex matrices like plasma or serum, Solid-Phase Extraction (SPE) is highly recommended as it provides a more thorough cleanup by removing proteins and phospholipids, which are major sources of matrix effects. For urine, a simpler "dilute-and-shoot" approach may be sufficient in some cases, but SPE is still preferable for higher sensitivity and accuracy. Protein precipitation is another option for plasma or serum, but it may be less effective at removing all interfering components compared to SPE.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to matrix effects in the LC-MS/MS analysis of 2-aminoheptane.

Issue 1: Low or No Signal for 2-Aminoheptane
  • Possible Cause: Significant ion suppression.

  • Troubleshooting Steps:

    • Perform a Post-Column Infusion Experiment: To confirm that ion suppression is occurring at the retention time of 2-aminoheptane.

    • Improve Sample Cleanup: If significant suppression is observed, enhance your sample preparation method. Switch from protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE).

    • Optimize Chromatography: Modify the LC gradient to better separate 2-aminoheptane from the suppression zone.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporate a SIL-IS like 2-aminoheptane-d4 to compensate for the signal loss.

Issue 2: Poor Reproducibility and High Variability in Results
  • Possible Cause: Inconsistent matrix effects between samples.

  • Troubleshooting Steps:

    • Standardize Sample Collection and Handling: Ensure all samples are collected and processed uniformly to minimize variability in the matrix composition.

    • Implement a Robust Sample Preparation Method: A consistent and effective sample cleanup method, such as automated SPE, can reduce sample-to-sample variation.

    • Utilize a SIL-IS: A stable isotope-labeled internal standard is crucial for correcting for variations in matrix effects between different samples.

Issue 3: Inaccurate Quantification (Results are consistently too high or too low)
  • Possible Cause: Ion enhancement or suppression that is not being properly compensated for.

  • Troubleshooting Steps:

    • Evaluate Matrix Effects Quantitatively: Use the post-extraction spike method to determine the percentage of signal suppression or enhancement.

    • Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in the same matrix as your samples to account for consistent matrix effects.

    • Employ a SIL-IS: This is the most reliable method for ensuring accurate quantification in the presence of matrix effects.

Data Presentation

The following table summarizes representative recovery and matrix effect data for amphetamine-like substances (as a proxy for 2-aminoheptane) in human plasma using different sample preparation techniques. This data illustrates the effectiveness of various cleanup methods in mitigating matrix effects.

Sample Preparation MethodAnalyteAverage Recovery (%)Matrix Effect (%)
Protein Precipitation (PPT) Amphetamine85.58 - 108.33-25 to +15
Diethylpropion46.35 - 84.46-30 to +10
Fenproporex46.35 - 84.46-35 to +5
Solid-Phase Extraction (SPE) Amphetamine> 80-10 to +5
Methamphetamine> 80-8 to +5
MDMA> 80-12 to +7

Data is representative and compiled from studies on structurally similar compounds.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for 2-Aminoheptane from Plasma/Serum

This protocol is adapted for the extraction of basic drugs like 2-aminoheptane from a plasma or serum matrix.

Materials:

  • SPE Cartridge: Mixed-mode strong cation exchange

  • Conditioning Solvents: Methanol, 100 mM Phosphate Buffer (pH 6.0)

  • Wash Solvents: 0.1 M HCl, Methanol

  • Elution Solvent: Ethyl acetate/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v)

  • Internal Standard: 2-aminoheptane-d4 solution

  • Centrifuge, Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 1 mL of plasma/serum, add the internal standard solution.

  • SPE Cartridge Conditioning:

    • Wash the cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of 100 mM phosphate buffer (pH 6.0).

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 3 mL of 0.1 M HCl.

    • Wash the cartridge with 3 mL of methanol.

  • Drying: Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the 2-aminoheptane and internal standard with 3 mL of the elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT) for 2-Aminoheptane from Plasma/Serum

This protocol provides a simpler but potentially less clean extraction method.

Materials:

  • Precipitating Solvent: Ice-cold acetonitrile or 10% Trichloroacetic acid (TCA) in acetonitrile

  • Internal Standard: 2-aminoheptane-d4 solution

  • Vortex mixer, Centrifuge

Procedure:

  • Sample Preparation: To 100 µL of plasma/serum, add the internal standard solution.

  • Precipitation: Add 300 µL of ice-cold precipitating solvent.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for direct injection or further processing (e.g., evaporation and reconstitution).

Visualizations

Troubleshooting_Workflow cluster_0 start Start: Inconsistent or Inaccurate Results q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->q1 a1_no Implement SIL-IS (e.g., 2-aminoheptane-d4) q1->a1_no No q2 Is there evidence of ion suppression/enhancement? q1->q2 Yes a1_no->q2 a2_yes Perform Post-Column Infusion Experiment q2->a2_yes Yes end End: Reliable Analysis q2->end No q3 Is significant matrix effect observed at analyte retention time? a2_yes->q3 a3_yes Optimize Sample Preparation and/or Chromatography q3->a3_yes Yes q3->end No a3_yes->end caption Troubleshooting Workflow for Matrix Effects

Caption: A logical workflow for troubleshooting matrix effects.

Mitigation_Strategies cluster_1 ME Matrix Effect (Ion Suppression/Enhancement) SP Sample Preparation (SPE, LLE) ME->SP Reduce CO Chromatographic Optimization ME->CO Separate IS Stable Isotope-Labeled Internal Standard (SIL-IS) ME->IS Compensate RA Reliable & Accurate Quantification SP->RA CO->RA IS->RA caption Strategies to Mitigate Matrix Effects

Caption: Key strategies for mitigating matrix effects.

References

Troubleshooting

Technical Support Center: Stabilization of 2-Aminoheptane in Solution for Long-Term Storage

This technical support center provides guidance and answers frequently asked questions regarding the long-term storage and stabilization of 2-aminoheptane solutions. It is intended for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the long-term storage and stabilization of 2-aminoheptane solutions. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and stability of their experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2-aminoheptane in solution?

A1: 2-Aminoheptane, as a primary aliphatic amine, is susceptible to degradation through several pathways, primarily:

  • Oxidation: This is a major degradation pathway for primary amines. It can be initiated by exposure to atmospheric oxygen and accelerated by light, elevated temperatures, and the presence of metal ions. Oxidative degradation can lead to the formation of imines, aldehydes, and other byproducts, which may manifest as a change in color (e.g., yellowing) or the formation of precipitates.

  • Reaction with Carbon Dioxide: Exposure to air can lead to the reaction of 2-aminoheptane with atmospheric carbon dioxide, forming carbamates. This can alter the pH and potentially lead to precipitation.

  • pH Instability: Extreme pH values can catalyze the degradation of 2-aminoheptane. The stability of amine solutions is often pH-dependent.[1]

  • Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions in aliphatic amines.

Q2: What are the recommended general storage conditions for 2-aminoheptane solutions?

A2: To ensure the long-term stability of 2-aminoheptane solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, such as 2-8°C. For extended long-term storage (months to years), consider storage at -20°C or -80°C.[2]

  • Light: Protect solutions from light by using amber-colored vials or by storing them in the dark.

  • Atmosphere: To prevent oxidation and reaction with CO2, it is advisable to store solutions under an inert atmosphere, such as nitrogen or argon.

  • Container: Use tightly sealed, high-quality glass or chemically resistant polymer containers to prevent solvent evaporation and contamination.

Q3: Which solvents are suitable for dissolving and storing 2-aminoheptane?

A3: 2-Aminoheptane is soluble in a variety of organic solvents.[3] Common choices for research applications include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Chloroform

For aqueous-based formulations, co-solvents and solubilizing agents may be necessary. Some reported solvent systems include mixtures of DMSO, PEG300, Tween-80, and saline.[2] The choice of solvent will depend on the specific experimental requirements and downstream applications.

Q4: How can I enhance the stability of my 2-aminoheptane solution for long-term storage?

A4: Several strategies can be employed to enhance the stability of 2-aminoheptane solutions:

  • Use of Antioxidants: The addition of antioxidants can help to mitigate oxidative degradation. Hindered amine light stabilizers (HALS) are effective radical scavengers that can protect against photo-oxidation.[4] Phenolic antioxidants can also be considered.

  • Salt Formation: Converting 2-aminoheptane to a salt, such as 2-aminoheptane hydrochloride or sulfate, can significantly improve its stability, particularly in aqueous solutions. Salts are generally less susceptible to oxidation and reaction with CO2. The sulfate salt of 2-aminoheptane is noted to be readily soluble in water.

  • pH Control: Maintaining an optimal pH is crucial for stability. Buffering the solution to a slightly acidic or neutral pH can help to prevent base-catalyzed degradation. However, the optimal pH should be determined experimentally for your specific formulation.

  • Inert Atmosphere: As mentioned, storing the solution under an inert gas like nitrogen or argon will displace oxygen and prevent oxidation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Solution Discoloration (Yellowing/Browning) Oxidative degradation of 2-aminoheptane.1. Ensure the solution is protected from light and stored at a low temperature.2. Purge the headspace of the container with an inert gas (nitrogen or argon) before sealing.3. Consider adding an antioxidant to the formulation.4. Verify the purity of the solvent, as impurities can sometimes catalyze degradation.
Precipitation or Cloudiness 1. Formation of insoluble degradation products.2. Reaction with atmospheric CO2 to form carbamate salts.3. Change in pH affecting solubility.4. Exceeding the solubility limit of 2-aminoheptane in the chosen solvent system, especially at lower temperatures.1. Filter the solution through a compatible syringe filter (e.g., 0.22 µm) to remove particulates.2. Store under an inert atmosphere to prevent CO2 ingress.3. Measure and adjust the pH of the solution with a suitable buffer.4. If precipitation occurs upon cooling, try gently warming and sonicating the solution to redissolve the compound. For future preparations, consider using a co-solvent or a different solvent system with higher solubility.
Loss of Potency or Inconsistent Results Chemical degradation of 2-aminoheptane leading to a lower effective concentration.1. Perform a stability study to determine the rate of degradation under your storage conditions.2. Prepare fresh solutions more frequently.3. Implement stabilization strategies such as adding antioxidants, converting to a salt, or storing under an inert atmosphere at a lower temperature.4. Use a validated stability-indicating analytical method (e.g., HPLC) to accurately quantify the concentration of the active compound.

Experimental Protocols

Protocol 1: Preparation of a Stabilized 2-Aminoheptane Stock Solution

This protocol describes the preparation of a 2-aminoheptane stock solution in DMSO with the addition of an antioxidant for enhanced stability.

Materials:

  • 2-Aminoheptane

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hindered Amine Light Stabilizer (HALS), e.g., Tinuvin 770 (optional)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with PTFE-lined screw caps

Procedure:

  • Tare a clean, dry amber glass vial on an analytical balance.

  • Add the desired amount of 2-aminoheptane to the vial and record the mass.

  • If using an antioxidant, add a small, appropriate amount (e.g., 0.1% w/w of the 2-aminoheptane).

  • Under a gentle stream of inert gas, add the required volume of anhydrous DMSO to achieve the target concentration.

  • Cap the vial tightly and vortex or sonicate until the 2-aminoheptane and any antioxidant are completely dissolved.

  • Purge the headspace of the vial with the inert gas for approximately 30-60 seconds.

  • Quickly and tightly seal the vial.

  • Label the vial with the compound name, concentration, solvent, date of preparation, and storage conditions.

  • Store the solution at the recommended temperature (e.g., -20°C) and protected from light.

Protocol 2: Forced Degradation Study for 2-Aminoheptane

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.

Stress Conditions:

  • Acid Hydrolysis: Dissolve 2-aminoheptane in a solution of 0.1 M HCl. Incubate at 60°C for 24-48 hours.

  • Base Hydrolysis: Dissolve 2-aminoheptane in a solution of 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

  • Oxidative Degradation: Dissolve 2-aminoheptane in a solution containing 3% hydrogen peroxide. Keep at room temperature for 24-48 hours, protected from light.

  • Thermal Degradation: Store the solid 2-aminoheptane or a solution in a suitable solvent at 70°C for 48 hours.

  • Photodegradation: Expose a solution of 2-aminoheptane in a photostable container (e.g., quartz cuvette) to UV light (e.g., 254 nm) for 24-48 hours.

Procedure for Each Stress Condition:

  • Prepare a solution of 2-aminoheptane at a known concentration (e.g., 1 mg/mL).

  • Expose the solution to the specified stress condition for the designated time.

  • At various time points, withdraw an aliquot of the solution.

  • Neutralize the acid and base-stressed samples before analysis.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the samples using a suitable analytical method (e.g., HPLC-UV, GC-MS) to identify and quantify any degradation products and the remaining parent compound.

Protocol 3: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is crucial for accurately assessing the stability of a drug substance by separating the active ingredient from its degradation products.

Initial HPLC Parameters (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute more hydrophobic compounds. A starting point could be 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As 2-aminoheptane lacks a strong chromophore, derivatization might be necessary for sensitive UV detection. Alternatively, a low UV wavelength (e.g., 210-220 nm) can be used, but this may result in lower sensitivity and more interference. Another option is to use a different detection method like mass spectrometry (LC-MS).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Method Development and Validation:

  • Inject a standard solution of 2-aminoheptane to determine its retention time.

  • Inject samples from the forced degradation study.

  • Optimize the mobile phase composition and gradient to achieve baseline separation between the 2-aminoheptane peak and all degradation product peaks.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathway 2-Aminoheptane 2-Aminoheptane Oxidation Oxidation 2-Aminoheptane->Oxidation Imine Intermediate Imine Intermediate Oxidation->Imine Intermediate Hydrolysis Hydrolysis Imine Intermediate->Hydrolysis Imine Intermediate->Hydrolysis Heptan-2-one Heptan-2-one Hydrolysis->Heptan-2-one Ammonia Ammonia Hydrolysis->Ammonia

Caption: Probable oxidative degradation pathway of 2-aminoheptane.

troubleshooting_workflow start Stability Issue Observed (e.g., Discoloration, Precipitation) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage improper_storage Correct Storage Conditions: - Store at low temp (-20°C) - Protect from light - Use inert atmosphere check_storage->improper_storage Improper check_solvent Evaluate Solvent System (Purity, Solubility) check_storage->check_solvent Proper analyze Analyze Solution by HPLC to Confirm Purity improper_storage->analyze solvent_issue Use High-Purity Anhydrous Solventor Modify Co-solvent System check_solvent->solvent_issue Issue Found check_degradation Suspect Chemical Degradation check_solvent->check_degradation No Issue solvent_issue->analyze stabilize Implement Stabilization Strategy: - Add antioxidant - Form a salt - Adjust pH check_degradation->stabilize Yes stabilize->analyze

Caption: Troubleshooting workflow for 2-aminoheptane solution stability.

storage_decision_tree start Select Storage Conditions for 2-Aminoheptane Solution duration Storage Duration? start->duration short_term < 1 Month duration->short_term Short-term long_term > 1 Month duration->long_term Long-term aqueous Aqueous Solution? short_term->aqueous long_term->aqueous long_term->aqueous organic Organic Solvent aqueous->organic No aqueous->organic No stabilized_aqueous Use Salt Form (e.g., Sulfate) Store at 2-8°C under Argon aqueous->stabilized_aqueous Yes (for best stability) simple_aqueous Buffer pH, Add Antioxidant Store at 2-8°C under Argon aqueous->simple_aqueous Yes stabilized_organic Add Antioxidant (e.g., HALS) Store at -20°C under Argon organic->stabilized_organic simple_organic Store at -20°C under Argon organic->simple_organic

Caption: Decision tree for selecting 2-aminoheptane storage conditions.

References

Optimization

Technical Support Center: Overcoming Challenges in the Scale-Up of 2-Aminoheptane Production

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of 2-aminoheptane. The following sections...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of 2-aminoheptane. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common challenges encountered during laboratory-scale synthesis and industrial scale-up.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 2-aminoheptane, primarily through the reductive amination of 2-heptanone.

Issue 1: Low Product Yield

Low or no formation of 2-aminoheptane is a frequent challenge. The underlying causes can often be traced back to several key factors in the reaction setup.

Potential Cause Troubleshooting Step Expected Outcome
Inefficient Imine Formation Ensure the reaction pH is weakly acidic (pH 4-6) to catalyze imine formation without protonating the amine.[1] Consider adding a dehydrating agent like molecular sieves to shift the equilibrium towards the imine.Increased concentration of the imine intermediate, leading to a higher product yield.
Suboptimal Reducing Agent Verify the activity of the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride).[1][2] Use a freshly opened or properly stored container. For catalytic hydrogenation, ensure the catalyst is not poisoned.[3]Efficient and complete reduction of the imine intermediate to the final amine product.
Incorrect Stoichiometry An insufficient amount of the reducing agent can lead to an incomplete reaction.[4] It may be beneficial to use a slight excess of the amine to drive the reaction forward.Drives the reaction to completion, maximizing the conversion of starting materials to the desired product.
Low Reaction Temperature If the reaction is sluggish, cautiously increasing the temperature can improve the reaction rate. However, be mindful of potential side reactions at higher temperatures.An accelerated reaction rate, leading to a higher yield within a reasonable timeframe.
Poor Solubility of Reactants Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider using a co-solvent system.Improved interaction between reactants, leading to a more efficient and complete reaction.

Issue 2: Formation of Impurities

The presence of impurities can complicate purification and affect the final product quality. Understanding the source of these impurities is key to mitigating their formation.

Impurity Potential Cause Mitigation Strategy
Unreacted 2-Heptanone Incomplete reaction.Optimize reaction conditions (temperature, time, stoichiometry) as described for low yield.
Di- and Tri-alkylation Products The primary amine product reacts further with the starting ketone.Use a large excess of the ammonia or primary amine source. A stepwise procedure, where the imine is formed before adding the reducing agent, can also minimize this.
2-Heptanol Direct reduction of the 2-heptanone starting material by the reducing agent.Choose a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride (NaBH(OAc)₃).
Aldol Condensation Products Self-condensation of 2-heptanone, particularly under basic conditions or at elevated temperatures.Maintain weakly acidic reaction conditions and control the reaction temperature.

Issue 3: Difficulties in Product Purification

The polar nature of amines can make them challenging to purify using standard chromatographic methods.

Problem Suggested Solution
Product Streaking on Silica Gel Column Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonium hydroxide) to the eluent to suppress the interaction of the amine with the acidic silica gel.
Product Loss During Workup During aqueous extraction, carefully adjust the pH to the isoelectric point of 2-aminoheptane to minimize its solubility in the aqueous phase.
Formation of Emulsions Use brine (saturated NaCl solution) during extractions to help break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-aminoheptane?

A1: The most common and versatile method for synthesizing 2-aminoheptane is through the reductive amination of 2-heptanone. This reaction involves the condensation of 2-heptanone with an amine source, typically ammonia, to form an imine intermediate, which is then reduced to the final amine.

Q2: What are the key parameters to control during the scale-up of 2-aminoheptane production?

A2: Key parameters for successful scale-up include efficient heat transfer, agitation, and control of reaction stoichiometry and temperature. Non-linear effects can become significant at larger scales, impacting reaction kinetics and thermodynamics.

Q3: How can I monitor the progress of the reductive amination reaction?

A3: The reaction progress can be monitored using techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting materials (2-heptanone) and the appearance of the product (2-aminoheptane).

Q4: What are the safety precautions for handling 2-aminoheptane and the reagents used in its synthesis?

A4: 2-Aminoheptane is a flammable liquid and can cause skin and eye irritation. The synthesis involves handling flammable solvents and potentially hazardous reagents like sodium borohydride. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the Safety Data Sheets (SDS) for all chemicals used.

Experimental Protocols

Reductive Amination of 2-Heptanone to Synthesize 2-Aminoheptane (General Laboratory Procedure)

This protocol provides a general method for the synthesis of 2-aminoheptane. Optimization of specific parameters may be required based on experimental observations.

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-heptanone (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

    • Add a source of ammonia (e.g., ammonium acetate, aqueous ammonia; 1.5-2.0 equivalents).

    • If necessary, adjust the pH of the mixture to be weakly acidic (pH 4-6) using a suitable acid like acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a reducing agent, such as sodium borohydride (NaBH₄; 1.5 equivalents), in small portions. Control the addition rate to maintain a low temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Workup:

    • Carefully quench the reaction by slowly adding water or a dilute acid (e.g., 1M HCl) to decompose any unreacted reducing agent.

    • Adjust the pH of the aqueous solution to be basic (pH > 10) using a base like sodium hydroxide to ensure the amine is in its free base form.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) three times.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude 2-aminoheptane can be purified by distillation or by column chromatography on silica gel using an eluent containing a small amount of a basic modifier (e.g., 1% triethylamine in ethyl acetate/hexane).

Data Presentation

Table 1: Influence of Reaction Parameters on 2-Aminoheptane Yield and Purity

Parameter Condition Effect on Yield Effect on Purity Reference/Notes
pH 4-6 (Weakly Acidic)Optimal for imine formation, leading to higher yield.Minimizes side reactions like aldol condensation.
pH < 4 (Strongly Acidic)Protonation of the amine nucleophile, reducing reaction rate and yield.-
pH > 7 (Basic)Can promote aldol condensation of the ketone.Decreased purity due to aldol byproducts.
Reducing Agent NaBH₄ (Sodium Borohydride)Effective, but can also reduce the starting ketone.May lead to 2-heptanol impurity.
Reducing Agent NaBH₃CN (Sodium Cyanoborohydride)More selective for the imine than the ketone.Higher purity with less 2-heptanol formation.
Reducing Agent NaBH(OAc)₃ (Sodium Triacetoxyborohydride)Mild and highly selective for the imine.Generally provides high purity product.
Stoichiometry Excess AmmoniaFavors the formation of the primary amine.Reduces the formation of di- and tri-alkylation products.
Temperature Room TemperatureGenerally sufficient for the reaction.-
Temperature ElevatedCan increase the reaction rate.May increase the rate of side reactions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: 2-Heptanone & Ammonia imine_formation Imine Formation (Weakly Acidic, RT) start->imine_formation reduction Reduction (e.g., NaBH4, 0°C to RT) imine_formation->reduction quench Quench Reaction (Add Water/Acid) reduction->quench basify Basify to pH > 10 (e.g., NaOH) quench->basify extract Extract with Organic Solvent basify->extract dry Dry & Concentrate extract->dry purify Purification (Distillation or Chromatography) dry->purify end End: Pure 2-Aminoheptane purify->end

Caption: Experimental workflow for the synthesis of 2-aminoheptane.

troubleshooting_low_yield cluster_imine Imine Formation Issues cluster_reduction Reduction Issues cluster_workup_purification Workup & Purification Issues start Low Yield of 2-Aminoheptane check_imine Check Imine Formation (TLC/GC-MS of intermediate) start->check_imine check_reduction Check Reduction Step start->check_reduction check_workup Check Workup & Purification start->check_workup ph_issue pH incorrect? check_imine->ph_issue dehydration_issue Water present? check_imine->dehydration_issue reagent_issue Reducing agent inactive? check_reduction->reagent_issue temp_issue Temperature too low? check_reduction->temp_issue ph_workup_issue Incorrect pH during extraction? check_workup->ph_workup_issue purification_loss Loss during chromatography? check_workup->purification_loss ph_solution Adjust pH to 4-6 ph_issue->ph_solution Yes dehydration_solution Add dehydrating agent dehydration_issue->dehydration_solution Yes reagent_solution Use fresh reagent reagent_issue->reagent_solution Yes temp_solution Increase temperature temp_issue->temp_solution Yes ph_workup_solution Adjust pH to >10 ph_workup_issue->ph_workup_solution Yes purification_solution Modify eluent (add base) purification_loss->purification_solution Yes

Caption: Troubleshooting logic for low yield in 2-aminoheptane synthesis.

References

Troubleshooting

Technical Support Center: Trace Level Detection of 2-Aminoheptane

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the trace level detection of 2-aminoheptane. The information is tailored for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the trace level detection of 2-aminoheptane. The information is tailored for researchers, scientists, and drug development professionals to assist in refining their analytical methods.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for trace level detection of 2-aminoheptane?

A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are highly suitable for trace level detection of 2-aminoheptane. The choice between them often depends on the sample matrix, available instrumentation, and the desired sensitivity. GC-MS typically requires a derivatization step to improve the volatility and thermal stability of 2-aminoheptane.[1][2][3] HPLC-MS/MS can often analyze the compound directly, which can simplify sample preparation.[1]

Q2: Why is derivatization necessary for the GC-MS analysis of 2-aminoheptane?

A2: 2-Aminoheptane is a primary amine, which makes it a polar and relatively volatile compound. However, for robust and sensitive GC analysis, derivatization is crucial. The primary amino group can interact with active sites in the GC column, leading to poor peak shape (tailing) and reduced sensitivity.[4] Derivatization masks the active hydrogen of the amino group, increasing the compound's volatility and thermal stability, resulting in sharper peaks and improved detection limits.

Q3: What are the most common derivatization reagents for 2-aminoheptane in GC-MS analysis?

A3: The most common derivatization methods for primary amines like 2-aminoheptane are silylation and acylation.

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the active hydrogen on the amino group with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively.

  • Acylation: Reagents such as pentafluorobenzoyl chloride or chloroformates react with the amino group to form stable amide derivatives.

Q4: How can I minimize matrix effects when analyzing 2-aminoheptane in complex biological samples?

A4: Matrix effects are a significant challenge in bioanalysis and can suppress or enhance the analyte signal. To minimize these effects, robust sample preparation is key. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation are commonly employed to remove interfering substances from the matrix. The choice of method depends on the specific matrix (e.g., plasma, urine) and the physicochemical properties of 2-aminoheptane.

Q5: What are the typical storage conditions for samples containing 2-aminoheptane to ensure its stability?

A5: For short-term storage, samples should be kept at 4°C. For long-term storage, freezing at -20°C or -80°C is recommended to prevent degradation of the analyte. It is also advisable to minimize freeze-thaw cycles, as this can affect the stability of the compound.

Troubleshooting Guides

GC-MS Analysis
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) - Incomplete derivatization.- Active sites in the GC liner, column, or detector.- Sample overload.- Optimize derivatization conditions (reagent volume, temperature, time).- Use a deactivated liner and a column specifically designed for amine analysis (e.g., Rtx-5 Amine).- Dilute the sample.
Low Sensitivity/No Peak - Inefficient extraction or sample loss during preparation.- Degradation of the analyte.- Suboptimal MS parameters.- Optimize the sample preparation procedure to improve recovery.- Ensure proper sample storage and handling.- Tune the mass spectrometer and optimize ion source and detector parameters for the target analyte.
Poor Reproducibility - Inconsistent sample preparation.- Variability in derivatization efficiency.- Leaks in the GC system.- Use an internal standard to correct for variations.- Ensure precise and consistent execution of the sample preparation and derivatization steps.- Perform a leak check on the GC system.
Ghost Peaks - Carryover from previous injections.- Contamination of the syringe, liner, or column.- Run blank injections between samples.- Clean the syringe and replace the liner and septum regularly.- Bake out the column at a high temperature.
HPLC-MS/MS Analysis
Problem Potential Cause(s) Recommended Solution(s)
Signal Suppression/Enhancement - Matrix effects from co-eluting endogenous components.- Improve sample cleanup using SPE or LLE.- Modify the chromatographic conditions to separate the analyte from interfering compounds.- Use a stable isotope-labeled internal standard.
Peak Fronting or Tailing - Column overload.- Inappropriate mobile phase pH.- Column degradation.- Dilute the sample.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Replace the column.
Shifting Retention Times - Changes in mobile phase composition.- Column temperature fluctuations.- Column degradation.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Replace the column if it is old or has been subjected to harsh conditions.
Clogged System - Particulate matter from the sample.- Precipitation of buffer salts.- Filter all samples and mobile phases before use.- Use a guard column to protect the analytical column.- Ensure the mobile phase components are soluble under all gradient conditions.

Experimental Protocols

Sample Preparation from Plasma using Protein Precipitation
  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for HPLC-MS/MS analysis or the derivatization solvent for GC-MS analysis.

Derivatization for GC-MS Analysis (Silylation with BSTFA)
  • To the dried sample residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • Inject 1 µL of the derivatized sample into the GC-MS.

Quantitative Data Summary

The following table summarizes expected performance characteristics for trace level detection of 2-aminoheptane based on data for similar analytes. Actual performance may vary depending on the specific method and instrumentation.

Parameter GC-MS (with Derivatization) HPLC-MS/MS (Direct Analysis)
Limit of Detection (LOD) 0.1 - 5 ng/mL0.05 - 2 ng/mL
Limit of Quantification (LOQ) 0.5 - 15 ng/mL0.2 - 10 ng/mL
Linearity (R²) > 0.99> 0.99
Recovery 85 - 110%90 - 105%
Precision (%RSD) < 15%< 10%

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization Derivatization (for GC-MS) Reconstitution->Derivatization GC-MS Path HPLCMSMS_Analysis HPLC-MS/MS Analysis Reconstitution->HPLCMSMS_Analysis HPLC-MS/MS Path GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Acquisition Data Acquisition GCMS_Analysis->Data_Acquisition HPLCMSMS_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for the trace level detection of 2-aminoheptane.

Troubleshooting_Logic Start Poor Analytical Result Check_Peak_Shape Is Peak Shape Good? Start->Check_Peak_Shape Check_Sensitivity Is Sensitivity Adequate? Check_Peak_Shape->Check_Sensitivity Yes Solution_Derivatization Optimize Derivatization / Check for Active Sites Check_Peak_Shape->Solution_Derivatization No Check_Reproducibility Is the Result Reproducible? Check_Sensitivity->Check_Reproducibility Yes Solution_SamplePrep Optimize Sample Prep / Check for Analyte Degradation Check_Sensitivity->Solution_SamplePrep No Solution_System_Check Check for Leaks / Use Internal Standard Check_Reproducibility->Solution_System_Check No End Method Refined Check_Reproducibility->End Yes Solution_Derivatization->Check_Peak_Shape Solution_SamplePrep->Check_Sensitivity Solution_System_Check->Check_Reproducibility

Caption: A logical troubleshooting workflow for method refinement.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-Aminoheptane and Other Sympathomimetic Amines for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 2-aminoheptane (also known by its synonyms octodrine and DMHA) and other key sympathomimetic amines, namely a...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 2-aminoheptane (also known by its synonyms octodrine and DMHA) and other key sympathomimetic amines, namely amphetamine and ephedrine. This document synthesizes available data on their pharmacological profiles and outlines the experimental methodologies used to determine these characteristics.

Sympathomimetic amines are a class of stimulant compounds that mimic the effects of endogenous agonists of the sympathetic nervous system, such as epinephrine and norepinephrine.[1] These agents typically exert their effects through interaction with adrenergic receptors, leading to physiological responses like increased heart rate, blood pressure, and bronchodilation.[2][3] Their mechanisms of action can be direct, involving the activation of adrenergic receptors, or indirect, by promoting the release and inhibiting the reuptake of catecholamines.[2]

This guide focuses on a comparative analysis of 2-aminoheptane against the well-characterized sympathomimetic amines, amphetamine and ephedrine. While extensive quantitative data for amphetamine and ephedrine are available, direct comparative data for 2-aminoheptane, particularly regarding receptor binding affinity and functional potency, are notably limited in publicly accessible scientific literature.

Quantitative Data Comparison

A direct quantitative comparison of receptor binding affinity (Ki) and functional potency (EC50) for 2-aminoheptane against other sympathomimetic amines is challenging due to a lack of published data for 2-aminoheptane. However, qualitative statements in the literature suggest that 2-aminoheptane (as DMHA) is considered to be less potent than 1,3-dimethylamylamine (DMAA).[4]

For amphetamine and ephedrine, a larger body of pharmacokinetic data is available, as summarized in the table below.

Parameter2-Aminoheptane (Octodrine/DMHA)AmphetamineEphedrine
Oral Bioavailability (%) Data not available~90%~88%
Terminal Half-life (t½) (hours) Data not available~12 hours (extended-release)~3-6 hours
Peak Plasma Concentration (Cmax) Data not available~23.5 ng/mL (extended-release)~79.5 ng/mL
Time to Peak Plasma Concentration (Tmax) (hours) Data not available~8 hours (extended-release)~1.81 hours

Note: Pharmacokinetic parameters for amphetamine can vary depending on the formulation (immediate vs. extended-release) and individual patient factors.

Experimental Protocols

To facilitate further research and a more direct comparison, this section details the standard experimental protocols for determining key pharmacological parameters of sympathomimetic amines.

Radioligand Binding Assay for Receptor Binding Affinity (Ki)

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., 2-aminoheptane) for various adrenergic receptor subtypes (α1, α2, β1, β2).

Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.

Materials:

  • Cell Membranes: Prepared from cell lines (e.g., HEK293, CHO) stably expressing a single human adrenergic receptor subtype.

  • Radioligand: A high-affinity radiolabeled antagonist specific for the receptor of interest (e.g., [3H]prazosin for α1, [3H]yohimbine for α2, [125I]cyanopindolol for β receptors).

  • Test Compound: 2-aminoheptane, amphetamine, or ephedrine.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., phentolamine for α receptors, propranolol for β receptors).

  • Assay Buffer: Typically a buffered salt solution (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand and a high concentration of non-labeled antagonist).

  • Equilibration: Allow the binding reaction to reach equilibrium (typically 60-90 minutes at room temperature or 37°C).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Agonist Potency (EC50)

This assay is used to determine the functional potency of a compound by measuring its ability to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in β-adrenergic receptor signaling.

Objective: To determine the half-maximal effective concentration (EC50) of a test compound for activating β-adrenergic receptors.

Principle: β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, stimulate adenylyl cyclase to produce cAMP. The amount of cAMP produced is proportional to the level of receptor activation.

Materials:

  • Cell Line: A cell line expressing the β-adrenergic receptor subtype of interest (e.g., CHO-K1).

  • Test Compound: 2-aminoheptane, amphetamine, or ephedrine.

  • Reference Agonist: A known full agonist, such as isoproterenol.

  • Phosphodiesterase (PDE) Inhibitor: Such as IBMX, to prevent the degradation of cAMP.

  • Cell Culture Medium.

  • cAMP Assay Kit: Commercially available kits (e.g., HTRF, AlphaScreen, ELISA-based) for the detection and quantification of cAMP.

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere and grow overnight.

  • Pre-treatment: Pre-incubate the cells with a PDE inhibitor to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of the test compound or the reference agonist to the wells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in each well using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the measured cAMP concentration against the log concentration of the test compound to generate a dose-response curve.

    • Use non-linear regression to fit a sigmoidal curve to the data and determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Sympathomimetic_Amine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sympathomimetic Amine Sympathomimetic Amine Adrenergic Receptor Adrenergic Receptor Sympathomimetic Amine->Adrenergic Receptor Binds to G-protein G-protein Adrenergic Receptor->G-protein Activates Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase Protein Kinase A Protein Kinase A cAMP->Protein Kinase A Activates Cellular Response Cellular Response Protein Kinase A->Cellular Response Phosphorylates targets leading to

Caption: Signaling pathway of a direct-acting sympathomimetic amine.

Experimental_Workflow cluster_preparation Preparation cluster_assays Assays cluster_data Data Analysis Cell Culture Cell Culture Membrane Preparation Membrane Preparation Cell Culture->Membrane Preparation cAMP Functional Assay cAMP Functional Assay Cell Culture->cAMP Functional Assay Radioligand Binding Assay Radioligand Binding Assay Membrane Preparation->Radioligand Binding Assay Determine Ki Determine Ki Radioligand Binding Assay->Determine Ki Determine EC50 Determine EC50 cAMP Functional Assay->Determine EC50 Comparative Analysis Comparative Analysis Determine Ki->Comparative Analysis Determine EC50->Comparative Analysis

References

Comparative

A Comparative Pharmacological Review: 2-Aminoheptane vs. Amphetamine

This guide provides a detailed pharmacological comparison between 2-aminoheptane (also known as tuaminoheptane) and amphetamine, two sympathomimetic amines with stimulant properties. While amphetamine is a well-character...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed pharmacological comparison between 2-aminoheptane (also known as tuaminoheptane) and amphetamine, two sympathomimetic amines with stimulant properties. While amphetamine is a well-characterized central nervous system (CNS) stimulant with established therapeutic uses and a high potential for abuse, 2-aminoheptane is primarily known as a nasal decongestant with stimulant effects. This review is intended for researchers, scientists, and drug development professionals, offering an objective comparison based on available experimental data.

It is important to note that while extensive pharmacological data exists for amphetamine, the publicly available quantitative data for 2-aminoheptane, particularly regarding its interaction with monoamine transporters and its pharmacokinetic profile, is limited. This guide reflects the current state of available scientific literature.

Mechanism of Action: Modulating Monoamine Neurotransmission

Both 2-aminoheptane and amphetamine exert their effects by increasing the levels of monoamine neurotransmitters in the synaptic cleft, though their precise mechanisms and selectivity differ.

Amphetamine: Amphetamine is a potent central nervous system stimulant that primarily increases the synaptic concentrations of dopamine (DA) and norepinephrine (NE), with a lesser effect on serotonin (5-HT).[1] Its multifaceted mechanism involves:

  • Monoamine Transporter Substrate: Amphetamine acts as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to competitive inhibition of neurotransmitter reuptake.[1]

  • Induction of Reverse Transport (Efflux): Upon entering the presynaptic neuron, amphetamine disrupts the vesicular monoamine transporter 2 (VMAT2), causing the release of neurotransmitters from synaptic vesicles into the cytoplasm.[1] This rise in cytoplasmic monoamine concentration triggers the reversal of DAT, NET, and SERT, resulting in the non-vesicular release of neurotransmitters into the synapse.

  • MAO Inhibition: Amphetamine is also a weak inhibitor of monoamine oxidase (MAO), an enzyme that degrades monoamines, further contributing to their increased availability.

2-Aminoheptane (Tuaminoheptane): 2-Aminoheptane is a sympathomimetic agent classified as a norepinephrine releasing agent and reuptake inhibitor.[1] Its primary use has been as a vasoconstrictor for nasal decongestion.[1] Structurally, it is an alkylamine and notably lacks the aromatic ring present in phenethylamines like amphetamine. While its primary effect is on norepinephrine, leading to vasoconstriction and stimulant effects, detailed studies quantifying its affinity and efficacy at DAT and SERT are not widely available.

Monoamine_Release cluster_presynaptic Presynaptic Neuron cluster_transporter Monoamine Transporter (DAT/NET) cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_NE_cyto Cytoplasmic DA / NE VMAT2->DA_NE_cyto Leak Vesicle Synaptic Vesicle (DA, NE) Vesicle->VMAT2 Packaging MAO MAO DA_NE_cyto->MAO Degradation Transporter DAT / NET DA_NE_cyto->Transporter Reuptake DA_NE_synapse Synaptic DA / NE Transporter->DA_NE_synapse Reverse Transport (Efflux) Receptor Postsynaptic Receptors DA_NE_synapse->Receptor Binding & Signal Stimulant Amphetamine / 2-Aminoheptane Stimulant->VMAT2 Inhibits Packaging (Amphetamine) Stimulant->Transporter Inhibits Reuptake & Promotes Efflux cluster_synapse cluster_synapse Experimental_Workflow cluster_invitro In Vitro Assay (Transporter Affinity) cluster_invivo In Vivo Assay (Locomotor Activity) A1 Cell Culture (HEK293 expressing DAT/NET/SERT) A2 Compound Incubation (Varying Concentrations) A1->A2 A3 Add Radiolabeled Neurotransmitter ([³H]DA/NE) A2->A3 A4 Terminate Uptake & Separate Cells A3->A4 A5 Quantify Radioactivity (Scintillation Counting) A4->A5 A6 Data Analysis (Calculate IC₅₀ and Kᵢ) A5->A6 End Pharmacological Profile A6->End B1 Animal Habituation (Open-Field Arena) B2 Administer Compound (Vehicle, Standard, Test Drug) B1->B2 B3 Record Locomotor Activity (Infrared Beam Breaks) B2->B3 B4 Data Compilation (Activity vs. Time) B3->B4 B5 Statistical Analysis (ANOVA) B4->B5 B5->End Start Compound Synthesis & Preparation Start->A1 Test Compound Start->B1 Test Compound

References

Validation

Cross-Validation of HPLC and GC-MS Methods for 2-Aminoheptane Analysis: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The accurate quantification of 2-aminoheptane, a primary aliphatic amine, is critical in various stages of pharmaceutical development and research. High-Per...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-aminoheptane, a primary aliphatic amine, is critical in various stages of pharmaceutical development and research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. The selection of the most appropriate method depends on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis. This guide provides an objective comparison of HPLC and GC-MS methods for 2-aminoheptane analysis, supported by representative experimental data and detailed methodologies to aid in informed decision-making.

Performance Comparison

The choice between HPLC and GC-MS for the analysis of 2-aminoheptane is contingent upon the specific properties of the amine and the analytical objectives. HPLC is often preferred for non-volatile and thermally labile compounds, while GC-MS excels in the analysis of volatile compounds and offers high sensitivity and specificity.[1]

A summary of key performance parameters for the analysis of 2-aminoheptane by both HPLC and GC-MS is presented below. This data, while illustrative, is based on typical performance characteristics observed for similar aliphatic amines.

ParameterHPLC with UV DetectionGC-MS
Linearity (r²) > 0.995> 0.992
Accuracy (Recovery %) 85 - 105%80 - 110%
Precision (RSD %) < 5%< 15%
Limit of Detection (LOD) ~10 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL~0.5 ng/mL
Sample Throughput HighModerate
Derivatization Often required for UV detectionGenerally required
Robustness HighModerate

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results.[1] The following sections outline representative methodologies for the analysis of 2-aminoheptane using both HPLC and GC-MS.

HPLC Method with Pre-column Derivatization

For HPLC analysis of 2-aminoheptane, pre-column derivatization is often necessary to introduce a chromophore for UV detection. o-Phthalaldehyde (OPA) is a common derivatizing agent for primary amines.[2]

1. Reagent Preparation:

  • Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in deionized water and adjust the pH to 10.2 with a concentrated sodium hydroxide solution.[2]

  • OPA Reagent: Dissolve o-phthalaldehyde in methanol. Add the borate buffer and 3-mercaptopropionic acid. This reagent should be prepared fresh daily.[2]

2. Sample Preparation and Derivatization:

  • Accurately prepare a stock solution of 2-aminoheptane in a suitable solvent (e.g., methanol).

  • In an autosampler vial, mix the 2-aminoheptane solution with the OPA reagent and borate buffer.

  • Allow the reaction to proceed for a short, defined period (e.g., 2 minutes) at room temperature before injection.

3. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 2.8) and a polar organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

GC-MS Method with Derivatization

GC-MS analysis of amines like 2-aminoheptane typically requires derivatization to improve volatility and thermal stability. Trifluoroacetic anhydride (TFAA) is a common derivatizing agent for this purpose.

1. Sample Preparation and Derivatization:

  • Accurately weigh the 2-aminoheptane sample into a vial.

  • Dissolve the sample in a suitable solvent such as ethyl acetate.

  • Add trifluoroacetic anhydride (TFAA) to the vial.

  • Cap the vial and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector.

  • Mass Spectrometer: Capable of electron ionization (EI).

  • Column: A non-polar capillary column, such as a DB-5MS (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at an initial temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) and hold.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • MS Detection: Operate in EI mode at 70 eV. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Method Selection Rationale

The choice between HPLC and GC-MS for the analysis of 2-aminoheptane should be based on the specific analytical requirements.

  • Sensitivity: GC-MS generally offers superior sensitivity with lower limits of detection and quantification, making it ideal for trace-level analysis.

  • Specificity: The mass spectrometric detection in GC-MS provides a higher degree of specificity and structural confirmation compared to UV detection in HPLC.

  • Sample Throughput and Cost: HPLC methods are often associated with higher sample throughput and potentially lower operational costs, making them well-suited for routine quality control analysis of numerous samples.

  • Robustness: HPLC methods are generally considered more robust for routine analysis of less volatile and thermally stable compounds.

Workflow for Cross-Validation of Analytical Methods

Cross-validation is a critical process to ensure that two different analytical methods provide comparable and reliable results. The general workflow for the cross-validation of HPLC and GC-MS methods for 2-aminoheptane analysis is illustrated below.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_analysis Data Analysis and Comparison Sample Single Batch of 2-Aminoheptane Sample Split Split into Two Aliquots Sample->Split Deriv_HPLC Derivatization (e.g., OPA) Split->Deriv_HPLC Deriv_GCMS Derivatization (e.g., TFAA) Split->Deriv_GCMS HPLC_Analysis HPLC-UV Analysis Deriv_HPLC->HPLC_Analysis Data_HPLC HPLC Data Acquisition HPLC_Analysis->Data_HPLC Process_HPLC Process HPLC Data Data_HPLC->Process_HPLC GCMS_Analysis GC-MS Analysis Deriv_GCMS->GCMS_Analysis Data_GCMS GC-MS Data Acquisition GCMS_Analysis->Data_GCMS Process_GCMS Process GC-MS Data Data_GCMS->Process_GCMS Compare Compare Results (e.g., Purity, Concentration) Process_HPLC->Compare Process_GCMS->Compare Validation Statistical Analysis (e.g., t-test, Bland-Altman) Compare->Validation Report Cross-Validation Report Validation->Report

Caption: A flowchart illustrating the general workflow of cross-validating analytical methods.

Conclusion

Both HPLC and GC-MS are powerful and suitable techniques for the analysis of 2-aminoheptane. HPLC offers robustness and high throughput for routine analyses, while GC-MS provides superior sensitivity and specificity, which is advantageous for trace analysis and confirmatory testing. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, is essential for selecting the most appropriate method to ensure the quality and reliability of analytical results in research and drug development.

References

Validation

A Comparative Guide to the Accuracy and Precision of Validated Methods for 2-Aminoheptane Analysis

For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes such as 2-aminoheptane is critical for ensuring the safety, efficacy, and quality of pharmaceutical pro...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes such as 2-aminoheptane is critical for ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides a comprehensive comparison of two common, robust analytical methods for the determination of 2-aminoheptane: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While specific validated method performance data for 2-aminoheptane is not extensively available in publicly accessible literature, this guide presents representative data based on validated methods for structurally similar short-chain primary alkylamines. This information serves as a reliable benchmark for establishing and validating analytical methods for 2-aminoheptane.

Data Presentation: Accuracy and Precision Comparison

The following table summarizes representative quantitative data for the accuracy and precision of a validated GC-MS method following derivatization and an LC-MS/MS method for the analysis of 2-aminoheptane.

ParameterGC-MS with DerivatizationLC-MS/MS
Accuracy (% Recovery)
Low Concentration98.5%101.2%
Medium Concentration99.2%99.8%
High Concentration100.5%98.9%
Precision (% RSD)
Intra-day Precision< 5%< 3%
Inter-day Precision< 7%< 5%

Note: This data is representative of typical performance for the analysis of short-chain primary amines and should be confirmed by in-house validation studies.

Experimental Protocols

Detailed methodologies for the GC-MS and LC-MS/MS analysis of 2-aminoheptane are provided below. These protocols are based on established methods for similar analytes and serve as a strong starting point for method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method involves the derivatization of 2-aminoheptane to increase its volatility and improve chromatographic separation and detection. A common derivatizing agent for primary amines is trifluoroacetic anhydride (TFAA).

1. Sample Preparation and Derivatization: a. Accurately weigh a sample containing 2-aminoheptane into a clean vial. b. Dissolve the sample in a suitable solvent, such as ethyl acetate. c. Add a precise volume of trifluoroacetic anhydride (TFAA) to the sample solution. d. The reaction is typically carried out at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to ensure complete derivatization. e. After cooling, the derivatized sample is ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 550.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the direct analysis of 2-aminoheptane, often with minimal sample preparation.

1. Sample Preparation: a. Accurately weigh a sample containing 2-aminoheptane. b. Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile with a small amount of formic acid). c. The sample may require filtration through a 0.22 µm filter to remove particulates before injection.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 5% B.

    • Linearly increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for 2-aminoheptane would need to be determined and optimized.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the GC-MS analysis of 2-aminoheptane with a derivatization step.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Addition of TFAA Dissolution->Derivatization Heating Heating (60°C) Derivatization->Heating Cooling Cooling Heating->Cooling Injection Injection into GC Cooling->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for GC-MS analysis of 2-aminoheptane.

Comparative

Inter-Laboratory Comparison of 2-Aminoheptane Analysis: A Comparative Guide

Inter-laboratory comparisons are a crucial component of a laboratory's quality assurance program, allowing for the external assessment of testing proficiency.[1] They involve multiple laboratories analyzing the same homo...

Author: BenchChem Technical Support Team. Date: November 2025

Inter-laboratory comparisons are a crucial component of a laboratory's quality assurance program, allowing for the external assessment of testing proficiency.[1] They involve multiple laboratories analyzing the same homogenous sample to evaluate and compare their performance.[1][2] The primary objectives of such studies include validating analytical methods, determining the uncertainty of results, and assessing the reliability of individual laboratory data.[2] Performance is often evaluated using statistical measures like Z-scores, which compare a laboratory's result to the consensus mean of all participants.[3]

Comparison of Analytical Methodologies

For the analysis of 2-aminoheptane, a primary amine, the most common and effective analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS), often requiring derivatization, and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for direct analysis. The choice between these methods depends on factors such as required sensitivity, sample matrix, and available instrumentation.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the expected quantitative performance of GC-MS and UPLC-MS/MS for the analysis of compounds structurally similar to 2-aminoheptane. This data provides a baseline for what would be expected in an inter-laboratory comparison for 2-aminoheptane.

ParameterGC-MS (with Derivatization)UPLC-MS/MS (Direct Analysis)
Principle Volatilization of the analyte, often after derivatization to improve chromatographic properties, followed by separation and mass analysis.Separation of the analyte in its native form using liquid chromatography followed by highly selective and sensitive mass spectrometric detection.
Limit of Detection (LOD) 0.016–2.336 ng/m³ (for various amino acids)1.2–12 fmol on column (for various amino acids)
Precision Intraday RSD < 10%, Interday RSD < 15% is generally achievable.Intraday RSD < 10%, Interday RSD < 15% is generally achievable.
Accuracy Recovery rates of 85-115% are typically acceptable.Recovery rates of 85-115% are typically acceptable.
Sample Throughput Lower, due to the additional derivatization step and longer GC run times.Higher, as derivatization is often not required and UPLC run times are shorter.
Matrix Effects Can be significant, but are often mitigated by the derivatization and extraction process.Can be a challenge, requiring careful method development and the use of internal standards.

RSD: Relative Standard Deviation

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of analytical methods. Below are representative experimental protocols for the analysis of primary amines like 2-aminoheptane using GC-MS and UPLC-MS/MS.

1. GC-MS Analysis with Chloroformate Derivatization

This method involves the derivatization of the primary amine group of 2-aminoheptane to make it more volatile and suitable for GC analysis.

  • Sample Preparation and Derivatization:

    • To 100 µL of the sample (e.g., in a suitable solvent or extracted from a matrix), add 50 µL of pyridine to adjust the pH.

    • Add 20 µL of methyl chloroformate (MCF) and vortex immediately for 30-60 seconds to initiate the derivatization reaction.

    • Add 100 µL of chloroform to extract the derivatized 2-aminoheptane.

    • Add 100 µL of 50 mM sodium bicarbonate to neutralize any excess reagent.

    • Vortex and centrifuge to separate the organic and aqueous layers. The lower chloroform layer containing the derivatized analyte is collected for analysis.

  • GC-MS Instrumentation and Conditions:

    • GC Column: A mid-polarity column, such as a DB-5MS or equivalent, is suitable.

    • Injection: 1 µL of the chloroform extract is injected in splitless mode.

    • Injector Temperature: 280 °C.

    • Oven Program: Start at 70 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

    • MS Detection: Operate in electron ionization (EI) mode with a scan range appropriate for the derivatized analyte.

2. UPLC-MS/MS Direct Analysis

This method allows for the direct analysis of 2-aminoheptane without the need for derivatization, often utilizing Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Sample Preparation:

    • For samples in complex matrices (e.g., dietary supplements, biological fluids), protein precipitation may be necessary. Add a cold organic solvent like acetonitrile or methanol in a 3:1 ratio to the sample.

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

    • Transfer the supernatant to a new vial.

    • Dilute the supernatant with a solvent that matches the initial mobile phase conditions (e.g., 90:10 acetonitrile:water) to an appropriate concentration for analysis.

  • UPLC-MS/MS Instrumentation and Conditions:

    • UPLC Column: A HILIC column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 95% B, hold for 1 minute, decrease to 40% B over 5 minutes, hold for 1 minute, then return to 95% B and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • MS/MS Detection: Operate in positive electrospray ionization (ESI+) mode. Detection is performed using Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for 2-aminoheptane would need to be determined by infusing a standard solution.

Mandatory Visualization

Inter-Laboratory Comparison Workflow

The following diagram illustrates the typical workflow of an inter-laboratory comparison study, from the initial preparation and distribution of samples to the final evaluation of laboratory performance.

ILC_Workflow cluster_preparation Phase 1: Preparation & Distribution cluster_analysis Phase 2: Analysis cluster_reporting Phase 3: Data Reporting & Compilation cluster_evaluation Phase 4: Performance Evaluation prep Preparation of Homogenous Test Material dist Distribution of Samples to Participating Labs prep->dist inst Provision of Detailed Instructions & Protocols dist->inst analysis Analysis of Samples by Each Laboratory using Designated/Routine Methods inst->analysis reporting Submission of Analytical Results to Coordinator analysis->reporting compilation Compilation of All Reported Data reporting->compilation stat_analysis Statistical Analysis (e.g., Calculation of Consensus Mean, Z-Scores) compilation->stat_analysis eval Evaluation of Laboratory Performance stat_analysis->eval report_gen Generation of Final Report for Participants eval->report_gen

Figure 1: General workflow for an inter-laboratory comparison study.

References

Validation

Evaluating the Linearity and Range of a 2-Aminoheptane Assay: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive evaluation of the analytical methodologies for the quantification of 2-aminoheptane, with a specific focus on the critic...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the analytical methodologies for the quantification of 2-aminoheptane, with a specific focus on the critical performance characteristics of linearity and range. Understanding these parameters is essential for ensuring the accuracy and reliability of experimental data in research, clinical, and quality control settings. This document presents a comparison of common analytical techniques, detailed experimental protocols, and visual workflows to aid in the selection and implementation of a suitable assay.

Comparison of Analytical Methods for 2-Aminoheptane

The quantification of small molecules like 2-aminoheptane, also known as tuaminoheptane, is commonly performed using chromatographic techniques coupled with mass spectrometry. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Analytical MethodPrincipleTypical Linearity RangeCorrelation Coefficient (r²)Key AdvantagesKey Disadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on mass-to-charge ratio. Derivatization is often required for polar analytes like amines.20 ng/mL - 1000 ng/mL (Estimated)> 0.99High sensitivity and specificity.Derivatization step can be time-consuming and introduce variability.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation of compounds in the liquid phase followed by highly selective mass spectrometric detection.Wide dynamic range, often from low ng/mL to µg/mL.> 0.99High throughput, suitable for complex biological matrices.Potential for matrix effects (ion suppression or enhancement).

Experimental Protocols

A detailed experimental protocol for the determination of 2-aminoheptane in urine by GC-MS is provided below, based on a validated method for doping control analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for 2-Aminoheptane in Urine

This protocol is adapted from the method described by Thevis et al. (2007) for the detection of tuaminoheptane in doping control samples[1].

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 2 mL of urine, add an internal standard.

  • Alkalinize the urine sample by adding a suitable buffer (e.g., potassium carbonate).

  • Perform liquid-liquid extraction with an organic solvent (e.g., a mixture of diethyl ether and n-pentane).

  • Centrifuge to separate the layers and transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a small volume of a derivatizing agent. For imine formation, various aldehydes or ketones can be used (e.g., benzaldehyde in an appropriate solvent).

  • Incubate the mixture to allow for the completion of the derivatization reaction.

2. GC-MS Analysis

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Column: A non-polar capillary column, such as a DB-1ms or equivalent.

  • Injector: Splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 20°C/min.

    • Ramp 2: Increase to 300°C at 30°C/min, hold for 2 minutes.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic fragment ions of the derivatized 2-aminoheptane.

3. Validation Parameters

  • Linearity: A linear relationship between the analyte concentration and the detector response should be established. While the specific range from the source is not detailed, a typical assay of this nature would be linear from the limit of quantification up to at least 500-1000 ng/mL. A study on a similar compound, 4-methyl-2-hexaneamine, showed a linear dynamic range of 50-700 ng/mL[2].

  • Lower Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected. For this method, the reported LOD is 20 ng/mL[1].

  • Precision: The closeness of agreement between a series of measurements. The interday and intraday precision for this method were reported to be less than 15%[1].

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes involved in the validation of an analytical assay for 2-aminoheptane.

Workflow for 2-Aminoheptane Assay Validation cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation urine_sample Urine Sample Collection extraction Liquid-Liquid Extraction urine_sample->extraction derivatization Derivatization extraction->derivatization gc_ms GC-MS Analysis derivatization->gc_ms data_acquisition Data Acquisition (SIM Mode) gc_ms->data_acquisition linearity Linearity Assessment data_acquisition->linearity lod_loq LOD/LOQ data_acquisition->lod_loq precision Precision data_acquisition->precision accuracy Accuracy data_acquisition->accuracy range Range Determination linearity->range

Caption: General workflow for the validation of a 2-aminoheptane assay.

Logical Relationship of Linearity and Range linearity Linearity (Proportionality of signal to concentration) range Range (Interval of acceptable precision and accuracy) linearity->range is a prerequisite for loq Limit of Quantitation (LOQ) (Lower limit of the range) range->loq is bounded by uloq Upper Limit of Quantitation (ULOQ) (Upper limit of the range) range->uloq is bounded by precision Precision range->precision requires acceptable accuracy Accuracy range->accuracy requires acceptable

Caption: Relationship between linearity, range, and other validation parameters.

References

Comparative

A Comparative Guide to the Specificity and Selectivity of Analytical Methods for 2-Aminoheptane

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the leading analytical methods for the determination of 2-aminoheptane, a compound of interest in pharmaceuti...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the leading analytical methods for the determination of 2-aminoheptane, a compound of interest in pharmaceutical research and doping control. The focus is on the critical performance characteristics of specificity and selectivity, supported by experimental data and detailed protocols to aid in method selection and implementation.

Introduction to 2-Aminoheptane Analysis

2-Aminoheptane (also known as tuaminoheptane or 1-methylhexylamine) is a sympathomimetic amine. Its accurate and reliable quantification in various matrices, such as biological fluids and pharmaceutical formulations, is crucial. The presence of structural isomers and a chiral center presents unique analytical challenges, demanding methods with high specificity and selectivity. This guide explores two primary chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), including their application in chiral separations.

Performance Comparison of Analytical Methods

The selection of an analytical method for 2-aminoheptane depends on the specific requirements of the analysis, including the matrix, required sensitivity, and the need for chiral separation. The following tables summarize the quantitative performance of common analytical approaches. Data from studies on 2-aminoheptane and structurally similar primary amines are included to provide a comprehensive overview.

Table 1: Comparison of GC-MS and LC-MS/MS Methods for 2-Aminoheptane Analysis

ParameterGC-MS (with Derivatization)LC-MS/MS (Direct Analysis)
Principle Separation of volatile derivatives based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by tandem mass analysis.
Specificity High, especially with high-resolution mass spectrometry. Derivatization can improve specificity by targeting the primary amine group.Very high, due to the selectivity of precursor and product ion monitoring (MRM/SRM).
Selectivity Good to excellent. Potential for interference from other compounds that form similar derivatives or have similar retention times.Excellent. The ability to select specific precursor-product ion transitions minimizes matrix interference.
Limit of Detection (LOD) Typically in the low ng/mL to pg/mL range.Generally offers high sensitivity, often in the pg/mL range.
Precision (%RSD) Intra-day: < 15%, Inter-day: < 15%Intra-day: < 10%, Inter-day: < 15%
Accuracy/Recovery (%) Typically in the range of 85-115%Typically in the range of 90-110%
Sample Throughput Lower, due to the additional derivatization step and longer GC run times.Higher, as derivatization is often not required.
Key Advantage High separation efficiency of capillary columns.High specificity and sensitivity with minimal sample preparation.

Table 2: Comparison of Chiral Separation Methods for 2-Aminoheptane Enantiomers

ParameterChiral GC-MS (with Derivatization)Chiral HPLC-MS/MS
Principle Separation of derivatized enantiomers on a chiral stationary phase in the gas phase.Separation of enantiomers on a chiral stationary phase in the liquid phase.
Chiral Stationary Phase (CSP) Cyclodextrin-based (e.g., Rt-βDEX) or amino acid-based (e.g., Chirasil-Val).Polysaccharide-based (e.g., Chiralcel®, Chiralpak®) or macrocyclic glycopeptide-based.
Derivatization Often necessary to improve volatility and chiral recognition.May not be required for direct analysis, but can be used to enhance detection.
Resolution (Rs) Can achieve baseline separation (Rs > 1.5).Excellent resolution is achievable with a wide variety of CSPs.
Selectivity (α) Values typically range from 1.04 to 1.14 for similar aliphatic amines.Generally high, depending on the CSP and mobile phase combination.
Key Advantage High-efficiency separation and structural information from MS.Broad applicability to a wide range of chiral amines, often without derivatization.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific applications and instrumentation.

GC-MS Analysis of 2-Aminoheptane (with Trifluoroacetic Anhydride Derivatization)

This method is suitable for the quantification of 2-aminoheptane in biological matrices like urine. Derivatization with trifluoroacetic anhydride (TFAA) improves the volatility and chromatographic properties of the analyte.

a. Sample Preparation and Derivatization:

  • To 1 mL of urine, add an internal standard (e.g., deuterated 2-aminoheptane).

  • Adjust the pH to >11 with a suitable base (e.g., NaOH).

  • Perform a liquid-liquid extraction with an organic solvent (e.g., 2 mL of ethyl acetate).

  • Vortex and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of ethyl acetate and add 50 µL of TFAA.

  • Cap the vial and heat at 60°C for 30 minutes.

  • Evaporate the excess reagent and solvent to dryness and reconstitute in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

b. GC-MS Conditions:

  • GC Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is typically used.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Data is acquired in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

LC-MS/MS Analysis of 2-Aminoheptane (Direct Analysis)

This method allows for the direct and highly selective quantification of 2-aminoheptane without the need for derivatization.

a. Sample Preparation:

  • To 100 µL of plasma or urine, add an internal standard.

  • Perform a protein precipitation by adding 300 µL of acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new vial and dilute with an appropriate solvent (e.g., 90:10 acetonitrile:water) to match the initial mobile phase conditions.

b. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic content (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • MS/MS Detection: Operate in positive electrospray ionization (ESI+) mode. Detection is performed using Multiple Reaction Monitoring (MRM).

Chiral GC-MS Separation of 2-Aminoheptane Enantiomers

This protocol outlines the separation of 2-aminoheptane enantiomers using a chiral GC column after derivatization.

a. Sample Preparation and Derivatization:

  • Follow the sample preparation and derivatization steps as described in the GC-MS protocol (Section 1a), using a chiral derivatizing agent if necessary, although separation can often be achieved on a chiral column with a non-chiral derivative.

b. Chiral GC-MS Conditions:

  • GC Column: A chiral capillary column, such as a cyclodextrin-based column (e.g., Rt-βDEXsm, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 230 °C.

  • Oven Program: An isothermal or slow temperature ramp program is often required to achieve optimal resolution (e.g., start at 90 °C and ramp to 150 °C at 2 °C/min).

  • Carrier Gas: Helium or hydrogen.

  • MS Detection: As described in the GC-MS protocol (Section 1b).

Signaling Pathways, Experimental Workflows, and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the described analytical methods.

GC_MS_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample (e.g., Urine) Sample (e.g., Urine) Add Internal Standard Add Internal Standard Sample (e.g., Urine)->Add Internal Standard pH Adjustment pH Adjustment Add Internal Standard->pH Adjustment Liquid-Liquid Extraction Liquid-Liquid Extraction pH Adjustment->Liquid-Liquid Extraction Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Derivatization (TFAA) Derivatization (TFAA) Evaporation->Derivatization (TFAA) Final Reconstitution Final Reconstitution Derivatization (TFAA)->Final Reconstitution GC Injection GC Injection Final Reconstitution->GC Injection Inject Derivatized Sample Separation on Column Separation on Column GC Injection->Separation on Column Ionization (EI) Ionization (EI) Separation on Column->Ionization (EI) Mass Analysis (MS) Mass Analysis (MS) Ionization (EI)->Mass Analysis (MS) Data Acquisition Data Acquisition Mass Analysis (MS)->Data Acquisition

Caption: Experimental workflow for GC-MS analysis of 2-aminoheptane.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample (e.g., Plasma) Sample (e.g., Plasma) Add Internal Standard Add Internal Standard Sample (e.g., Plasma)->Add Internal Standard Protein Precipitation Protein Precipitation Add Internal Standard->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Dilution Dilution Supernatant Transfer->Dilution LC Injection LC Injection Dilution->LC Injection Direct Injection Separation on Column Separation on Column LC Injection->Separation on Column Ionization (ESI+) Ionization (ESI+) Separation on Column->Ionization (ESI+) Precursor Ion Selection Precursor Ion Selection Ionization (ESI+)->Precursor Ion Selection Collision-Induced Dissociation Collision-Induced Dissociation Precursor Ion Selection->Collision-Induced Dissociation Product Ion Analysis Product Ion Analysis Collision-Induced Dissociation->Product Ion Analysis Data Acquisition Data Acquisition Product Ion Analysis->Data Acquisition

Caption: Experimental workflow for LC-MS/MS analysis of 2-aminoheptane.

Method_Selection_Tree start Start: Need to analyze 2-aminoheptane chiral_q Is chiral separation required? start->chiral_q volatility_q Is the sample matrix complex and requires high throughput? chiral_q->volatility_q No chiral_gc Chiral GC-MS with derivatization chiral_q->chiral_gc Yes chiral_hplc Chiral HPLC-MS/MS chiral_q->chiral_hplc Yes gc_ms GC-MS with derivatization volatility_q->gc_ms No lc_ms_ms LC-MS/MS (direct analysis) volatility_q->lc_ms_ms Yes

Caption: Decision tree for selecting an analytical method for 2-aminoheptane.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of 2-aminoheptane, each offering distinct advantages in terms of specificity, selectivity, and sample throughput.

  • GC-MS , particularly with derivatization, provides excellent separation efficiency and is a robust method for routine analysis.

  • LC-MS/MS excels in its high specificity and sensitivity, often with simpler sample preparation, making it ideal for complex matrices and high-throughput screening.

For the determination of enantiomeric purity, both chiral GC-MS and chiral HPLC-MS/MS are suitable, with the choice depending on the specific requirements for resolution, sensitivity, and the potential need for derivatization. The information and protocols provided in this guide serve as a valuable resource for researchers to select and implement the most appropriate analytical method for their specific needs in the analysis of 2-aminoheptane.

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-Aminoheptane: A Comprehensive Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. This guide provides ess...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-aminoheptane, a flammable and corrosive aliphatic amine.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle 2-aminoheptane with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of its vapors.

Disposal Procedures

The primary and most recommended method for the disposal of 2-aminoheptane is through a licensed hazardous waste disposal company. This ensures compliance with all local, state, and federal regulations. Do not dispose of 2-aminoheptane down the drain or in regular trash.

For small quantities, in-house neutralization may be a viable option before collection by a waste disposal service. However, this should only be performed by personnel trained in handling hazardous chemicals and with a thorough understanding of the reaction.

Waste Collection and Storage
  • Segregation : Keep 2-aminoheptane waste separate from other chemical waste streams, especially from incompatible substances like strong acids and oxidizing agents, to prevent hazardous reactions.

  • Containerization : Use a designated, properly labeled, and chemically resistant container for collecting 2-aminoheptane waste. The container should be kept tightly sealed when not in use.

  • Labeling : Clearly label the waste container with "Hazardous Waste," "2-Aminoheptane," and any other relevant hazard warnings.

  • Storage : Store the waste container in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.

Quantitative Data for Disposal

The following table summarizes key data relevant to the handling and disposal of 2-aminoheptane.

PropertyValueCitation
Molecular Weight 115.22 g/mol [1]
Density 0.766 g/mL at 25 °C
Boiling Point 142-144 °C
Solubility in Water 9 g/L at 20 °C[2]
Incompatible Materials Strong acids, Strong oxidizing agents, Acid anhydrides, Acid chlorides, Carbon dioxide

Experimental Protocols

Small-Scale Neutralization of 2-Aminoheptane Waste

This protocol is intended for the neutralization of small quantities (typically less than 100 mL) of aqueous solutions containing 2-aminoheptane. This procedure should be performed in a chemical fume hood with appropriate PPE.

Materials:

  • 2-Aminoheptane waste solution

  • Hydrochloric acid (HCl), 1 M solution

  • pH indicator strips or a calibrated pH meter

  • Stir bar and stir plate

  • Beaker or flask of appropriate size

  • Ice bath

Procedure:

  • Preparation : Place the beaker or flask containing the 2-aminoheptane waste solution in an ice bath on a stir plate. Add a stir bar and begin gentle stirring. The ice bath is to control the heat generated during the exothermic neutralization reaction.

  • Slow Addition of Acid : Slowly add the 1 M hydrochloric acid solution to the stirring 2-aminoheptane solution. Add the acid dropwise or in very small increments to control the reaction rate and temperature.

  • pH Monitoring : Periodically check the pH of the solution using pH indicator strips or a pH meter. The target pH for neutralization is between 6.0 and 8.0.

  • Completion : Continue adding acid until the pH of the solution is stably within the target range.

  • Final Disposal : The neutralized solution should be collected in a properly labeled hazardous waste container for disposal by a licensed contractor. While neutralization reduces the corrosivity, the resulting salt solution may still be subject to hazardous waste regulations.

Calculation for Acid Volume:

To estimate the volume of 1 M HCl needed for neutralization, you can use the following calculation based on the stoichiometry of the reaction:

  • Moles of 2-Aminoheptane = (Volume of 2-aminoheptane in L) x (Density in g/L) / (Molecular Weight in g/mol )

  • Since the reaction between a monoprotic acid (HCl) and a monoamine (2-aminoheptane) is 1:1, the moles of HCl required will be equal to the moles of 2-aminoheptane.

  • Volume of 1 M HCl (in L) = Moles of HCl / 1 mol/L

Example: For 10 mL (0.01 L) of pure 2-aminoheptane:

  • Moles = (0.01 L * 766 g/L) / 115.22 g/mol ≈ 0.0665 mol

  • Volume of 1 M HCl ≈ 0.0665 L or 66.5 mL

This is an estimation. Always confirm neutralization by monitoring the pH.

Logical Workflow for 2-Aminoheptane Disposal

DisposalWorkflow start Start: 2-Aminoheptane Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood segregate Segregate from Incompatible Chemicals fume_hood->segregate container Collect in a Labeled, Sealed Container segregate->container decision Small Quantity for In-House Neutralization? container->decision neutralize Neutralize with Dilute Acid (e.g., 1M HCl) to pH 6-8 decision->neutralize Yes waste_pickup Arrange for Hazardous Waste Pickup decision->waste_pickup No neutralize->waste_pickup end End: Proper Disposal waste_pickup->end

Caption: Logical workflow for the proper disposal of 2-aminoheptane.

References

Handling

Essential Safety and Operational Guide for Handling 2-Aminoheptane

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides immediate, essential safety and logistical information for handling 2-Aminoheptane, i...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides immediate, essential safety and logistical information for handling 2-Aminoheptane, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.

Chemical Identifier:

  • Name: 2-Aminoheptane

  • Synonyms: Tuaminoheptane, 1-Methylhexylamine, 2-Heptylamine[1][2][3]

  • CAS Number: 123-82-0[1][2]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety when handling 2-Aminoheptane. The following table summarizes the recommended PPE.

PPE CategoryRecommendationRationale
Eye and Face Protection Tight-sealing safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye irritation or damage.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). Lab coat or chemical-resistant apron.Prevents skin contact, which can cause irritation, redness, swelling, and severe chemical burns. Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge may be required for higher concentrations or in case of inadequate ventilation.Minimizes inhalation of vapors which can be harmful and cause respiratory irritation.
Footwear Closed-toe shoes.Protects feet from spills.

Hazard Identification

2-Aminoheptane is classified as a hazardous chemical with the following primary hazards:

  • Flammable: It is a flammable liquid and vapor.

  • Corrosive: Causes severe skin burns and eye damage.

  • Irritant: Causes skin and serious eye irritation.

  • Harmful: Harmful if swallowed, in contact with skin, or if inhaled.

Operational Plan for Safe Handling

A systematic workflow is essential for handling 2-Aminoheptane safely from preparation to disposal.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible and close to the workstation.

  • Remove all sources of ignition as the substance is flammable. Use non-sparking tools and take precautionary measures against static discharges.

2. Donning PPE:

  • Before handling the chemical, put on all required personal protective equipment as detailed in the table above.

3. Handling the Chemical:

  • Avoid all personal contact, including inhalation of vapors.

  • Do not allow clothing wet with the material to stay in contact with skin.

  • When diluting, always add the material to water, never the other way around, to avoid a violent reaction.

4. Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • Store in a corrosives area, away from heat, sparks, and open flames.

  • Incompatible materials to avoid include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.

5. Spill Management:

  • Minor Spills: Remove all ignition sources. Clean up spills immediately, wearing appropriate PPE. Avoid breathing vapors and contact with skin and eyes.

  • Major Spills: Evacuate personnel to a safe area and move upwind of the spill. Alert the fire brigade and inform them of the location and nature of the hazard. Do not touch the spilled material.

6. Decontamination and Doffing PPE:

  • After handling, wash hands thoroughly.

  • Remove and wash contaminated clothing and gloves before reuse.

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.

  • Chemical Waste: Dispose of contents and container to an approved waste disposal plant. This material and its container must be disposed of as hazardous waste.

  • Container Disposal: If containers cannot be cleaned sufficiently to remove all residuals, they should be punctured to prevent reuse and disposed of at an authorized landfill. Retain all label warnings and observe all notices pertaining to the product.

G cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Handling & Storage cluster_cleanup Post-Handling & Disposal prep_1 Work in Fume Hood prep_2 Ensure Eyewash & Safety Shower Access prep_1->prep_2 prep_3 Remove Ignition Sources prep_2->prep_3 ppe_1 Don Safety Goggles/Face Shield prep_3->ppe_1 ppe_2 Wear Chemical-Resistant Gloves ppe_1->ppe_2 ppe_3 Wear Lab Coat/Apron ppe_2->ppe_3 ppe_4 Use Respiratory Protection (if needed) ppe_3->ppe_4 handle_1 Handle Chemical ppe_4->handle_1 handle_2 Store Properly handle_1->handle_2 spill Spill? handle_1->spill cleanup_1 Decontaminate & Doff PPE handle_2->cleanup_1 cleanup_2 Dispose of Waste cleanup_1->cleanup_2 spill->cleanup_1 No manage_spill Implement Spill Management Protocol spill->manage_spill Yes manage_spill->cleanup_1

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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